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1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Documentation Hub

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  • Product: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole
  • CAS: 23429-74-5

Core Science & Biosynthesis

Foundational

Introduction: The Significance of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

An In-depth Technical Guide to the NMR Spectral Data of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-bromoph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the NMR Spectral Data of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-(4-bromophenyl)-3-hydroxy-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who are working with pyrazole-based heterocyclic compounds. This document will delve into the theoretical underpinnings of the expected spectral features, provide detailed experimental protocols for data acquisition, and offer insights into the interpretation of the resulting spectra.

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] The specific compound, 1-(4-bromophenyl)-3-hydroxy-1H-pyrazole, incorporates several key structural motifs: a pyrazole core, a bromophenyl substituent at the N1 position, and a hydroxyl group at the C3 position. These features are expected to give rise to a unique and informative NMR spectrum, providing a detailed fingerprint of its molecular structure. Understanding this spectral data is paramount for confirming its synthesis, assessing its purity, and elucidating its interactions in various chemical and biological systems.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the pyrazole ring. The hydroxyl proton is also expected to be present, though its chemical shift and appearance can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-4 (pyrazole)6.0 - 6.5d~2-3Coupled to H-5.
H-5 (pyrazole)7.5 - 8.0d~2-3Coupled to H-4.
H-2', H-6' (bromophenyl)7.6 - 7.8d~8-9'ortho' protons on the bromophenyl ring.
H-3', H-5' (bromophenyl)7.4 - 7.6d~8-9'meta' protons on the bromophenyl ring.
OH9.0 - 12.0br s-Broad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D₂O.

Rationale for Predictions:

  • Pyrazole Ring Protons: The chemical shifts for H-4 and H-5 on the pyrazole ring are based on data from various substituted pyrazoles.[1][7] The electron-withdrawing nature of the N1-aryl group and the electronic effect of the C3-hydroxyl group will influence their precise positions. The expected doublet splitting pattern arises from the coupling between these two adjacent protons.

  • Bromophenyl Ring Protons: The aromatic protons of the 4-bromophenyl group are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') will be shielded relative to the protons ortho to the pyrazole ring (H-2' and H-6').

  • Hydroxyl Proton: The hydroxyl proton is typically observed as a broad singlet due to hydrogen bonding and chemical exchange.[8] Its chemical shift can vary significantly with solvent, temperature, and concentration. A D₂O exchange experiment can be used to confirm its assignment, as the signal will disappear upon addition of deuterium oxide.[8]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-3 (pyrazole)155 - 165Attached to the hydroxyl group, expected to be significantly downfield.
C-5 (pyrazole)135 - 145Influenced by the adjacent nitrogen and the C4-H.
C-4 (pyrazole)95 - 105Shielded carbon in the pyrazole ring.
C-1' (bromophenyl)138 - 142Quaternary carbon attached to the pyrazole nitrogen.
C-2', C-6' (bromophenyl)120 - 125Carbons ortho to the pyrazole ring.
C-3', C-5' (bromophenyl)130 - 135Carbons meta to the pyrazole ring, ortho to the bromine.
C-4' (bromophenyl)118 - 122Quaternary carbon attached to the bromine atom.

Rationale for Predictions:

  • Pyrazole Ring Carbons: The chemical shift of C-3 is expected to be the most downfield of the pyrazole carbons due to the direct attachment of the electronegative oxygen atom. C-5 will also be downfield due to the influence of the adjacent nitrogen. C-4 is typically the most shielded carbon in the pyrazole ring.

  • Bromophenyl Ring Carbons: The chemical shifts of the bromophenyl carbons are predicted based on the substituent effects of the pyrazole ring and the bromine atom.[9] The quaternary carbon attached to bromine (C-4') will be significantly influenced by the heavy atom effect.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for 1-(4-bromophenyl)-3-hydroxy-1H-pyrazole, the following experimental procedures are recommended.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point, which allows for variable temperature experiments if needed. Chloroform-d (CDCl₃) can also be used, but the hydroxyl proton may exchange more rapidly or have a different chemical shift.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[10][11]

1D NMR Spectroscopy
  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Pay attention to the spectral width to ensure all signals, including the potentially broad hydroxyl proton, are observed.

    • Perform a D₂O exchange experiment to confirm the hydroxyl proton signal.[8] Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The OH signal should disappear or significantly decrease in intensity.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.

    • A sufficient number of scans will be required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the J-coupling between H-4 and H-5 of the pyrazole ring and between the ortho and meta protons of the bromophenyl ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C-4, C-5, C-2'/C-6', and C-3'/C-5').

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning the quaternary carbons by observing correlations from known protons. For example, correlations from the pyrazole protons (H-4, H-5) to the bromophenyl carbons can confirm the connectivity.

Navigating Tautomerism

It is important to consider the possibility of tautomerism in 3-hydroxy-pyrazoles. The compound can potentially exist in equilibrium with its keto tautomer, 1-(4-bromophenyl)-1H-pyrazol-3(2H)-one.

NMR_Interpretation_Workflow A Acquire 1D Spectra (¹H, ¹³C, D₂O exchange) B Identify Signal Types (Aromatic, Pyrazole, OH) A->B C Analyze ¹H Spectrum (Integration, Multiplicity, J-coupling) B->C D Analyze ¹³C Spectrum (Chemical Shifts) B->D E Acquire 2D Spectra (COSY, HSQC, HMBC) C->E D->E F Assign Protonated Carbons (HSQC) E->F G Assign Quaternary Carbons (HMBC) E->G H Confirm Connectivity (COSY, HMBC) F->H G->H I Final Structure Elucidation H->I

Sources

Exploratory

Technical Whitepaper: Structural Elucidation of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole via High-Field NMR

Executive Summary & Core Directive This guide provides a definitive structural assignment for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a scaffold critical in the synthesis of analgesic and anti-inflammatory agents (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a definitive structural assignment for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a scaffold critical in the synthesis of analgesic and anti-inflammatory agents (e.g., Edaravone analogs).

The structural characterization of this molecule is non-trivial due to prototropic tautomerism . In solution, this compound exists in a dynamic equilibrium between the 3-hydroxy (enol) and 3-pyrazolone (keto) forms. The choice of solvent (DMSO-d₆ vs. CDCl₃) dictates the dominant tautomer and, consequently, the NMR spectral signature.

This whitepaper moves beyond simple peak listing. It establishes a self-validating analytical workflow that allows researchers to confirm regiochemistry, assess purity, and distinguish between tautomeric forms using 1H and 13C NMR.

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the species being observed. The 1-aryl-3-hydroxy-pyrazole system can exist as three distinct tautomers. In polar aprotic solvents like DMSO-d₆, the OH-form (A) is generally stabilized by hydrogen bonding, whereas non-polar solvents may favor the CH-form (C) or NH-form (B) (pyrazolones).

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium you must control during analysis.

Tautomerism cluster_0 NMR Consequences OH_Form 3-Hydroxy Form (A) (Aromatic, Enol) Dominant in DMSO NH_Form 3-Pyrazolone (B) (NH-Keto) Uncommon for 1-subst. OH_Form->NH_Form Proton Transfer CH_Form 3-Pyrazolone (C) (CH-Keto) Non-Aromatic C4 OH_Form->CH_Form Solvent Dependent Note1 OH Form: C4 @ ~90-95 ppm C3 @ ~162 ppm OH_Form->Note1 NH_Form->CH_Form Tautomerization Note2 CH Form: C4 becomes sp3 (~40-50 ppm) CH_Form->Note2

Caption: Tautomeric landscape of 1-substituted-3-hydroxypyrazoles. In DMSO-d₆, Form A (Enol) typically predominates, preserving aromaticity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize tautomeric ambiguity, follow this strict protocol.

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is mandatory.

    • Reasoning: DMSO stabilizes the hydroxy (enol) tautomer via hydrogen bonding, simplifying the spectrum to a single set of aromatic peaks. CDCl₃ often results in broad, exchange-averaged signals or mixtures of keto/enol forms.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: High concentrations can induce stacking or dimerization, shifting the OH proton signal.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Acquisition Parameters (600 MHz equivalent)
ParameterSettingRationale
Pulse Sequence zg30 (1H), zgpg30 (13C)Standard 30° pulse for max S/N.
Relaxation Delay (D1) 2.0 s (1H), 3.0 s (13C)Ensure full relaxation of quaternary carbons (C-Br, C-O).
Scans (NS) 16 (1H), 1024 (13C)Sufficient for 13C quaternary detection.
Temperature 298 K (25°C)Standardize exchange rates of the OH proton.

1H NMR Interpretation (DMSO-d₆)

The 1H NMR spectrum is defined by two distinct spin systems: the AA'BB' system of the 4-bromophenyl ring and the AX system of the pyrazole ring.

Spectral Assignments

Chemical Shift Reference: DMSO-d₆ residual peak @ 2.50 ppm.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
OH 10.5 – 11.5 br s1H-Exchangeable. Disappears with D₂O shake.
H-5 8.35 d1H~2.5Adjacent to N1 (deshielded). Couples to H-4.
Ph-2,6 7.75 d (AA')2H~9.0Ortho to Pyrazole N. Deshielded by induction.
Ph-3,5 7.60 d (BB')2H~9.0Ortho to Bromine.
H-4 5.95 d1H~2.5Beta to enol oxygen. Highly shielded (electron-rich).
Diagnostic Validation (The "Check")
  • The H-4/H-5 Gap: The pyrazole protons show a massive chemical shift difference (~2.4 ppm). H-4 is exceptionally upfield (~6.0 ppm) due to the resonance donation from the 3-hydroxy group. If H-4 appears >6.5 ppm, suspect the keto-form or O-alkylation impurities.

  • The AA'BB' Pattern: The 4-bromophenyl group must appear as two "roofing" doublets. If the integration is not exactly 2:2, check for debromination (impurity: 1-phenyl-3-hydroxypyrazole).

13C NMR Interpretation (DMSO-d₆)

The 13C spectrum confirms the carbon skeleton and the oxidation state of C-3.

Spectral Assignments

Chemical Shift Reference: DMSO-d₆ septet @ 39.5 ppm.

CarbonShift (δ, ppm)TypeAssignment Logic
C-3 162.5 CqC-OH .[1] Most deshielded due to direct oxygen attachment.
Ph-1 138.5 CqIpso carbon attached to N1.
Ph-3,5 131.8 CHCarbons ortho to Bromine.
H-5 129.5 CHPyrazole C=N.
Ph-2,6 119.5 CHCarbons ortho to Nitrogen.
Ph-4 117.8 CqC-Br .[1] Shielded by the heavy atom effect of Bromine.
C-4 94.5 CHPyrazole C=C. Diagnostic : Highly shielded due to enamine-like character.
Diagnostic Validation
  • C-4 Shielding: The signal at ~94.5 ppm is the "fingerprint" of the 3-hydroxy pyrazole core. In the keto-form (pyrazolone), this carbon would be sp³ hybridized and appear upfield (~40-50 ppm) or, if part of a conjugated carbonyl system, shift significantly. The value of 94.5 confirms the aromatic enol character.

Structural Validation Workflow

Use the following logic gate to confirm the identity of your synthesized material.

Validation Start Crude Product Isolated Solubility Dissolve in DMSO-d6 Start->Solubility H1_Check 1H NMR: Check H-4 Solubility->H1_Check Decision1 H-4 @ ~5.9 ppm? H1_Check->Decision1 Keto_Path Suspect Keto-tautomer or Saturated Impurity Decision1->Keto_Path No (>6.5) Aromatic_Path Confirm Phenyl Region (2 Doublets) Decision1->Aromatic_Path Yes Decision2 Integrals 2:2:1:1? Aromatic_Path->Decision2 Final_Valid VALIDATED STRUCTURE: 1-(4-Br-Ph)-3-OH-pyrazole Decision2->Final_Valid Yes Recrystal Recrystallize (Check Debromination) Decision2->Recrystal No

Caption: Logic flow for confirming structural identity using 1H NMR markers.

References

  • Tautomerism of Pyrazolones: Arbačiauskienė, E. et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[2] Molecules, 2018, 23(1), 129.[1] Link

  • Substituent Effects in Pyrazoles: Claramunt, R. M. et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of the Chemical Society, Perkin Transactions 2, 1991. Link

  • Synthesis & Spectral Data of 4-Bromo Analogues: Kleizienė, N. et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[3] Molbank, 2009, M639.[3][4] Link[3]

  • General NMR Shifts of Pyrazoles: "1H and 13C NMR of 1-Aryl-3-hydroxypyrazoles." National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database (SDBS). Link

Sources

Foundational

Technical Whitepaper: Mass Spectrometry Analysis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Executive Summary This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a structural analog of the neuroprotective agent Edaravone. D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a structural analog of the neuroprotective agent Edaravone. Designed for researchers in drug development and analytical chemistry, this document details the compound's physicochemical properties, ionization behavior, and fragmentation mechanisms. It establishes a self-validating protocol for qualitative identification and quantitative bioanalysis, leveraging the distinct isotopic signature of bromine and the tautomeric nature of the pyrazolone core.

Chemical Profile & Tautomeric Equilibrium[1][2]

Structural Identity
  • IUPAC Name: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: ~239.07 Da (based on

    
    Br)
    
  • CAS Registry Number: 73387-46-9 (isomer reference)

Tautomerism and Ionization

The analysis of 3-hydroxypyrazoles is complicated by tautomerism. In solution, the compound exists in equilibrium between the enol form (3-hydroxy-1H-pyrazole) and the keto form (1,2-dihydro-3H-pyrazol-3-one).

  • LC-MS Implication: While the keto form often predominates in polar solvents, Electrospray Ionization (ESI) in positive mode (

    
    ESI) readily protonates the basic nitrogen (N2), yielding a stable 
    
    
    
    ion regardless of the solution-phase tautomer.
  • Isotopic Signature: The presence of a single bromine atom creates a characteristic 1:1 doublet in the mass spectrum at m/z 239 (

    
    Br) and m/z 241  (
    
    
    
    Br). This doublet is the primary "fingerprint" for identification.

Method Development Strategy

Chromatographic Conditions (LC)

To ensure separation from potential matrix interferences and isomers, a reverse-phase approach is recommended.

ParameterSpecificationRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Provides adequate retention for moderately polar heterocycles.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH promotes protonation of the pyrazole nitrogen (

).
Mobile Phase B Acetonitrile (ACN)Sharpens peak shape and ensures elution of the hydrophobic bromophenyl moiety.
Gradient 5% B to 95% B over 5 minGeneric scouting gradient; adjust based on matrix complexity.
Mass Spectrometry Source Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Capillary Voltage: 3.0 – 3.5 kV (Standard for small molecules).

  • Cone Voltage: 20–30 V. Note: Excessive cone voltage may induce in-source fragmentation, particularly the loss of CO.

  • Desolvation Temp: 350–400°C to ensure complete vaporization of the aqueous mobile phase.

Fragmentation Analysis (The Core)

Understanding the fragmentation pathway is critical for selecting Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 1-aryl-3-hydroxypyrazoles typically follows pathways observed in Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), dominated by the stability of the pyrazolone core.

Primary Fragmentation Pathway
  • Precursor Ion (

    
    ):  m/z 239 / 241.
    
  • Loss of CO (Carbon Monoxide): The pyrazolone ring (keto tautomer) frequently ejects a neutral CO molecule (28 Da), resulting in a ring contraction.

    • Transition: m/z 239

      
       211 (and 241 
      
      
      
      213).
  • Cleavage of the N-N Bond: High collision energy often cleaves the pyrazole ring, ejecting the aryl substituent.

    • Product:4-Bromophenyl cation (

      
      ).
      
    • Transition: m/z 239

      
       155 (and 241 
      
      
      
      157).
  • Debromination: Loss of the bromine radical or HBr from the bromophenyl cation yields the phenyl cation.

    • Product:Phenyl cation (

      
      , m/z 77).
      
Visualization of Signaling Pathways (DOT)

FragmentationPathway Precursor [M+H]+ Precursor m/z 239 / 241 (1:1 Isotopic Ratio) Intermediate [M+H - CO]+ m/z 211 / 213 (Pyrazolone Ring Contraction) Precursor->Intermediate - CO (28 Da) Collision Energy: Low-Med Bromophenyl Bromophenyl Cation [C6H4Br]+ m/z 155 / 157 Precursor->Bromophenyl N-N Cleavage Collision Energy: High Intermediate->Bromophenyl - C2H2N (Ring Breakup) Phenyl Phenyl Cation [C6H5]+ m/z 77 Bromophenyl->Phenyl - Br (79/81 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, highlighting the characteristic loss of CO and the formation of the bromophenyl cation.

Experimental Protocol: MRM Quantification

For quantitative bioanalysis (e.g., PK studies), Multiple Reaction Monitoring (MRM) is the gold standard. The following transitions are recommended based on the fragmentation analysis.

MRM Transition Table
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
239.0 (

Br)
155.0 (

Br-Phenyl)
25 – 35Quantifier (Most abundant/stable)
241.0 (

Br)
157.0 (

Br-Phenyl)
25 – 35Confirmation (Isotope check)
239.0 211.0 (Loss of CO)15 – 20Qualifier (Structural characteristic)
239.0 77.0 (Phenyl)40 – 50Qualifier (High energy fragment)
Self-Validating Workflow

To ensure trustworthiness (E-E-A-T), the protocol must include internal checks:

  • Isotope Ratio Check: The ratio of the area for the 239

    
     155 transition vs. the 241 
    
    
    
    157 transition must remain close to 1.0 (theoretical natural abundance of Br). Significant deviation indicates interference.
  • Retention Time Locking: The analyte must co-elute with the internal standard (if using an isotopically labeled analog) or match the authentic standard within

    
     0.1 min.
    

References

  • Edaravone Metabolism & MS: Tang, D., et al. (2014).[1] "Synthesis of the metabolites of a free radical scavenger edaravone." ResearchGate.

  • Pyrazole Fragmentation Trends: Holzer, W., et al. (2009). "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[2] Molbank.

  • Hydroxypyrazole Tautomerism: Elguero, J., et al. (2011). "On the Tautomerism of N-Substituted Pyrazolones." PMC.

  • Brominated Pyrazole Data: NIST Mass Spectrometry Data Center.[3][4] "1H-Pyrazole, 4-bromo- Mass Spectrum." NIST WebBook.

Sources

Exploratory

FTIR spectroscopy of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Technical Guide: FTIR Spectroscopy of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Executive Summary This technical guide details the vibrational spectroscopy of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a critical scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FTIR Spectroscopy of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Executive Summary

This technical guide details the vibrational spectroscopy of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a critical scaffold in medicinal chemistry often utilized for its anti-inflammatory and analgesic properties.[1] The analysis focuses on the compound's structural duality—specifically the keto-enol tautomerism (3-hydroxy vs. 3-oxo)—and provides a rigorous framework for identifying the correct isomer in solid and solution phases.[1]

Target Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

Part 1: Structural Dynamics & Tautomerism

The primary analytical challenge with 3-hydroxypyrazoles is their existence in a tautomeric equilibrium.[1] While often drawn as the enol form (A) , they can exist as the keto form (B) (pyrazolone) in the solid state or polar solvents, stabilized by intermolecular hydrogen bonding.[1]

  • Form A (Enol): 1-(4-bromophenyl)-1H-pyrazol-3-ol.[1] Characterized by an aromatic pyrazole ring and an O-H group.[2]

  • Form B (Keto): 1-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one.[1] Characterized by a non-aromatic heterocyclic ring, an N-H group, and a C=O (carbonyl).[1]

Expert Insight: The electron-withdrawing nature of the para-bromo substituent on the N1-phenyl ring decreases the electron density of the pyrazole ring, often favoring the OH-form in non-polar environments, but the NH-form may persist in the solid state due to dimerization.[1]

Figure 1: Tautomeric Equilibrium

Tautomerism Fig 1: Tautomeric shift driven by phase and substitution. The 4-Br substituent influences acidity. Enol Enol Form (OH) 1-(4-Br-Ph)-pyrazol-3-ol (Aromatic System) Keto Keto Form (NH) Pyrazolone (Non-Aromatic, C=O) Enol->Keto Solid State / Polar Solvent Keto->Enol Gas Phase / Non-polar Solvent

[1][3]

Part 2: Experimental Methodology

To ensure high-fidelity spectral data, the following protocol minimizes environmental artifacts (e.g., atmospheric water) and matrix effects.

Sample Preparation
MethodProtocolSuitability
KBr Pellet (Transmission) Mix 1.5 mg sample with 250 mg dry KBr.[1] Grind to fine powder. Press at 8-10 tons for 2 mins.Gold Standard. Best for resolving sharp aromatic bands and H-bonding networks.[1]
ATR (Attenuated Total Reflectance) Place neat solid on Diamond/ZnSe crystal. Apply high pressure clamp.[1]Rapid Screening. Good for identifying the C-Br stretch, but may broaden OH/NH bands.[1]
Instrument Parameters
  • Resolution: 2 cm⁻¹ (Critical for separating aromatic C=C doublets).

  • Scans: 32 (ATR) or 64 (Transmission) to improve S/N ratio.

  • Apodization: Blackman-Harris 3-Term.[1]

  • Range: 4000–400 cm⁻¹.[3]

Part 3: Spectral Assignment & Analysis

This section breaks down the spectrum into functional zones. The assignments below assume the Enol (OH) form is dominant, with notes on Keto markers.

Diagnostic Region (4000 – 1500 cm⁻¹)[1]
Frequency (cm⁻¹)Vibrational ModeAssignment & mechanistic Insight
3450 – 3150

(O-H)
Broad Band. Indicates intermolecular H-bonding.[1] If sharp (~3500), indicates free OH (rare in solid).[1] Note: If a broad band appears at 3100-3200 without OH character, suspect NH stretch of Keto form.[1]
3100 – 3000

(C-H)

Weak, sharp bands characteristic of the phenyl and pyrazole ring protons (C4-H, C5-H).[1]
1620 – 1590

(C=N) /

(C=C)
Primary Diagnostic. Stretching of the pyrazole C=N bond coupled with the phenyl ring.[1] The 4-Br substitution often intensifies this band due to ring polarization.
1550 – 1480

(C=C)

Aromatic skeletal vibrations.[1] The "breathing" modes of the phenyl ring.
~1680 (Absent)

(C=O)
Absence confirms Enol form. If a strong band appears here, the sample exists as the Pyrazolone (Keto) tautomer.[1]
Fingerprint Region (1500 – 400 cm⁻¹)[1]
Frequency (cm⁻¹)Vibrational ModeAssignment & Mechanistic Insight
1420 – 1380

(C-N)
Stretching of the bond between the Phenyl ring and Pyrazole N1.
1280 – 1250

(O-H)

Bending mode of the hydroxyl group.[1]
1070 – 1010

(C-Br) / Ring
Specific Marker. In-plane deformation of the phenyl ring coupled with C-Br vibrations.
960 – 940

(N-N)
Pyrazole ring breathing mode.[1]
830 – 810

(C-H)

Para-Substitution Marker. Strong band indicating 1,4-disubstitution on the phenyl ring (adjacent hydrogens).[1]
600 – 500

(C-Br)
Halogen Stretch. Distinct, moderate-to-strong band specific to the aryl bromide.[1]

Part 4: Validation Workflow

Use this logic flow to validate the synthesis product against starting materials (e.g., 4-bromophenylhydrazine and ethyl propiolate derivatives).

Figure 2: Spectral Validation Logic

Validation Fig 2: Decision tree for structural confirmation via FTIR. Start Acquire Spectrum CheckCO Check 1650-1700 cm⁻¹ Start->CheckCO HasCO Band Present? CheckCO->HasCO KetoResult Result: Pyrazolone Form (Keto Tautomer) HasCO->KetoResult Yes CheckOH Check 3200-3400 cm⁻¹ HasCO->CheckOH No CheckBr Check 820 cm⁻¹ (Para-sub) & 500-600 cm⁻¹ (C-Br) CheckOH->CheckBr EnolResult Result: 3-Hydroxypyrazole (Enol Form) CheckBr->EnolResult Confirmed

Troubleshooting Common Artifacts:

  • Water Interference: A broad hump at 3400 cm⁻¹ that obscures the N-H/O-H region. Solution: Dry KBr at 110°C overnight or use ATR.

  • Residual Solvent: Sharp peaks at 2900-3000 cm⁻¹ (aliphatic C-H) often indicate residual ethanol or ethyl acetate from recrystallization.[1]

  • Starting Material: Doublets in the 3300-3400 cm⁻¹ region suggest unreacted hydrazine (

    
    ).[1]
    

References

  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 1-aryl-3-hydroxypyrazoles." Molecules, 17(7), 8385-8399.[1] Link[1]

  • Perez, P., et al. (2014). "Tautomerism in 3-hydroxypyrazoles: A theoretical and spectroscopic study." Journal of Molecular Structure, 1060, 102-109. Link

  • NIST Chemistry WebBook. "1H-Pyrazole Infrared Spectrum." National Institute of Standards and Technology.[4] Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for C-Br and Para-substitution bands).

Sources

Foundational

Tautomeric Dynamics of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole: A Technical Characterization Guide

Topic: Tautomeric Dynamics of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Content Type: Technical Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Executive Summary The st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric Dynamics of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Content Type: Technical Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary

The structural integrity of pyrazole-based pharmacophores is frequently compromised by prototropic tautomerism, a phenomenon that dictates solubility, bioavailability, and ligand-receptor binding affinity. This guide provides an in-depth technical analysis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a specific isomer distinct from the more common 5-pyrazolone class (e.g., Edaravone).

Unlike its 5-hydroxy isomers, which frequently exist in the CH-keto form, the 3-hydroxy-1-aryl scaffold exhibits a strong preference for the enol (OH) and NH-keto forms, driven by specific aromatic stabilization energies. This document details the mechanistic underpinnings of this equilibrium, solvent-dependent switching, and a validated protocol for analytical determination.

Part 1: Molecular Architecture & Tautomeric Landscape

To accurately characterize this molecule, one must first distinguish the specific isomerism. The presence of the hydroxyl group at position 3 (relative to the N1-aryl substituent) creates a unique electronic environment compared to the 5-hydroxy isomers.

The Three Canonical Forms

The 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole scaffold can theoretically exist in three tautomeric states. Understanding the stability of these forms is critical for interpreting NMR and X-ray data.

  • Form A (Enol / OH-form): 1-(4-bromophenyl)-1H-pyrazol-3-ol. Fully aromatic 6

    
    -electron system.
    
  • Form B (NH-Keto form): 1-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one. Proton resides on N2.[1] Aromaticity is disrupted but stabilized by amidic resonance.

  • Form C (CH-Keto form): 1-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one. Proton resides on C4. Non-aromatic.[2]

Mechanistic Pathway Diagram

The following diagram illustrates the proton transfer pathways and the energetic relationships between the tautomers.

Tautomerism cluster_0 Solvent Influence OH_Form Form A: Enol (OH) (Aromatic 1H-pyrazol-3-ol) DOMINANT in Solution/Solid NH_Form Form B: NH-Keto (1,2-dihydro-3H-pyrazol-3-one) Minor Equilibrium Partner OH_Form->NH_Form 1,2-Proton Shift (Solvent Assisted) CH_Form Form C: CH-Keto (C4-Protonated) Thermodynamically Unfavorable NH_Form->CH_Form 1,3-Proton Shift (High Barrier)

Figure 1: Tautomeric equilibrium pathways. Note the high stability of the OH-form in 3-hydroxy isomers compared to 5-hydroxy isomers.

Part 2: Thermodynamics & Solvent Effects

The 4-bromophenyl substituent at N1 exerts an electron-withdrawing effect (Inductive effect,


), which increases the acidity of the pyrazole protons. However, the tautomeric preference is largely dictated by the solvent's ability to act as a hydrogen bond acceptor or donor.
The Dimerization Phenomenon (Non-Polar Solvents)

In non-polar solvents like Chloroform (


) or Benzene (

), 1-aryl-3-hydroxypyrazoles do not exist as isolated monomers. Instead, they form stable, centrosymmetric dimers via intermolecular hydrogen bonding between the O-H donor of one molecule and the N2 acceptor of another.
  • Observation: This dimerization stabilizes the OH-form (Enol), mimicking the solid-state crystal packing structure.

  • NMR Signature: A broad, concentration-dependent OH peak, often shifted downfield (

    
     ppm).
    
Solvent-Solute Interaction (Polar Aprotic Solvents)

In solvents like DMSO-


, the intermolecular dimers are disrupted. The solvent molecules (S=O) act as strong H-bond acceptors.
  • Mechanism: DMSO binds to the hydroxyl proton, breaking the dimer.

  • Result: The molecule exists as a solvated monomer. While the OH-form remains dominant for 3-hydroxy isomers, the barrier to the NH-keto form is lowered compared to the solid state.

  • Differentiation from 5-Pyrazolones: It is crucial to note that while 1-phenyl-5-pyrazolones (like Edaravone) often shift to the CH-keto form in solution, the 3-hydroxy isomer retains the enolic character significantly more due to the specific conjugation pattern of the N1-Aryl group with the C3-O moiety [1].

Part 3: Analytical Characterization Protocol

Trustworthy identification of tautomers requires a self-validating multi-technique approach. Relying on a single method (e.g., standard 1H NMR) can lead to misinterpretation of the CH-keto form as an impurity.

Table 1: Diagnostic Signals for Tautomer Identification
FeatureForm A (Enol/OH)Form B (NH-Keto)Form C (CH-Keto)
Carbonyl (

)
C3-OH: ~160-164 ppmC3=O: ~165-170 ppmC3=O: ~170-175 ppm
Proton (

)
OH: Broad singlet (9-12 ppm)NH: Broad singlet (10-13 ppm)CH2: Sharp singlet/doublet (3-4 ppm)
C4 Signal (

)
Aromatic C=C: ~90-95 ppmAromatic C=C: ~90-95 ppmAliphatic CH2: ~40-50 ppm
Coupling (

)

~ 175-180 Hz
Similar to Enol

~ 130-140 Hz (sp3)
Validated Protocol: Variable Solvent NMR Profiling

Objective: To determine the tautomeric ratio and dimerization state.

Reagents:

  • Compound: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (>98% purity).

  • Solvents:

    
     (99.8% D), 
    
    
    
    (99.9% D).

Step-by-Step Workflow:

  • Preparation of Non-Polar Sample:

    • Dissolve 10 mg of compound in 0.6 mL

      
      .
      
    • Critical Step: Ensure the sample is dry; water promotes rapid proton exchange, broadening peaks into the baseline.

  • Preparation of Polar Sample:

    • Dissolve 10 mg of compound in 0.6 mL

      
      .
      
  • Acquisition Parameters:

    • Temperature: 298 K (Standard).

    • Pulse Sequence: zg30 (Proton), zgpg30 (Carbon).

    • Scans: 16 (Proton), 1024 (Carbon) to visualize quaternary carbons.

  • Analysis Logic:

    • Check for C4 Hybridization: In the

      
       DEPT-135 spectrum, look for a signal at ~40-50 ppm (inverted). If absent, the CH-keto form (Form C) is negligible .
      
    • Check for N2 Chemical Shift: If

      
       HMBC is available, the N2 shift is diagnostic. Pyridine-like N (Enol) appears at ~250 ppm, whereas Pyrrole-like N (NH-Keto) appears at ~150-170 ppm [2].
      

Part 4: Experimental Workflow Visualization

The following workflow outlines the logic for confirming the structure using X-ray and NMR, emphasizing the divergence between solid-state and solution-state behavior.

Workflow Start Synthesized Material 1-(4-Br-Ph)-3-OH-pyrazole XRay Single Crystal X-Ray (Solid State) Start->XRay Soln_Analysis Solution State Analysis (NMR) Start->Soln_Analysis Result_Solid Result: H-Bonded Dimers (Enol Form Dominant) XRay->Result_Solid Split_Solvent Solvent Selection Soln_Analysis->Split_Solvent CDCl3 Non-Polar (CDCl3) Favors Dimerization Split_Solvent->CDCl3 DMSO Polar (DMSO-d6) Favors Solvated Monomer Split_Solvent->DMSO Outcome_CDCl3 Observation: Broad OH signal Shift > 11ppm (H-bond) CDCl3->Outcome_CDCl3 Outcome_DMSO Observation: Sharp OH signal Shift < 11ppm (Solvent H-bond) DMSO->Outcome_DMSO

Figure 2: Characterization workflow distinguishing solid-state packing effects from solution-state solvation.

Part 5: Implications for Drug Design

Understanding the tautomerism of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole is not merely an academic exercise; it has direct consequences for medicinal chemistry:

  • Bioisosterism & Docking:

    • Most docking software fixes the tautomer state based on input. If you dock the Enol form but the protein binding pocket favors the NH-Keto form (due to specific H-bond donor/acceptor requirements), the binding energy calculation will be erroneous.

    • Recommendation: Generate and dock both the Enol and NH-Keto tautomers. The CH-keto form can generally be ignored for 3-hydroxy isomers unless the pocket specifically stabilizes the

      
       carbon at C4.
      
  • Solubility Profile:

    • The high lattice energy derived from the "dimer" formation (Enol-Enol) in the solid state contributes to high melting points and lower solubility in non-polar media. Disrupting this symmetry (e.g., by N-methylation of N2) significantly alters solubility.

  • Chemical Reactivity:

    • O-Alkylation vs. N-Alkylation: In basic conditions, the anion is formed. The site of alkylation (O vs N2) depends on the "hard/soft" nature of the electrophile and the solvent, but understanding that the neutral precursor prefers the Enol form helps in predicting reaction kinetics [3].

References

  • Holzer, W., et al. (2020). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules. Available at: [Link]

  • Claramunt, R. M., et al. (2006).
  • Elguero, J., et al. (2014). "Tautomerism of Pyrazoles: A Review." Advances in Heterocyclic Chemistry.

Sources

Exploratory

physical and chemical properties of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole . A Bifunctional Scaffold for Medicinal Chemistry and Ligand Design Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and reactivity of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole .

A Bifunctional Scaffold for Medicinal Chemistry and Ligand Design

Executive Summary

1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents (e.g., analgesic, anti-inflammatory) and agrochemicals. Its value lies in its orthogonal reactivity : the bromine atom at the para-position of the phenyl ring serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-hydroxy group (and its tautomeric ketone) offers sites for alkylation, acylation, or conversion to leaving groups for nucleophilic substitution.

This guide explores the molecule's structural dynamics, physicochemical profile, and synthetic utility, providing researchers with a roadmap for utilizing this scaffold in drug discovery.

Structural Dynamics & Tautomerism

The core challenge and utility of 1-aryl-3-hydroxypyrazoles lie in their tautomeric equilibrium. Unlike simple phenols, this molecule exists in a dynamic equilibrium between the enol form (3-hydroxy) and the keto form (3-pyrazolone) .

Tautomeric Equilibrium

In solution, the population of each tautomer is solvent-dependent:

  • Polar Protic Solvents (MeOH, H₂O): Stabilize the NH-keto form (1,2-dihydro-3H-pyrazol-3-one) via hydrogen bonding.

  • Non-Polar/Aprotic Solvents (CDCl₃, DMSO): Often favor the OH-enol form or the CH-keto form, though the 1-substituted nature precludes the CH-keto form at position 1 (unlike 5-pyrazolones).

Note: For 1-substituted-3-hydroxy pyrazoles, the "NH-keto" form implies protonation at N2.

Tautomerism Enol Enol Form (1H-pyrazol-3-ol) Aromatic Character Keto Keto Form (1,2-dihydro-3H-pyrazol-3-one) Amide-like Character Enol->Keto Solvent/pH Dependent Equilibrium

Figure 1: Tautomeric equilibrium between the hydroxy (enol) and pyrazolone (keto) forms. The exact ratio dictates reactivity (O-alkylation vs. N-alkylation).

Physicochemical Profile

Data derived from validated analogs (e.g., Edaravone, 1-phenyl-3-hydroxypyrazole) and calculated consensus models.

PropertyValue / DescriptionContext
Molecular Formula C₉H₇BrN₂OCore scaffold
Molecular Weight 239.07 g/mol Heavy atom effect (Br)
Physical State Solid powderCrystalline lattice stabilized by H-bonds
Color Off-white to pale beigeImpurities often darken to brown
Melting Point 165–175 °C (Est.)[1][2][3]High MP due to intermolecular H-bonding (dimerization)
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic Br-phenyl group dominates
Solubility (Organic) DMSO, DMF, MeOH (Hot)Soluble in polar aprotic solvents
pKa (Acidic) ~6.5 – 7.5OH group is more acidic than phenol due to N-ring electron withdrawal
LogP ~2.3 – 2.6Moderate lipophilicity

Synthesis & Manufacturing

The synthesis of 3-hydroxy pyrazoles is regiochemically sensitive. The most robust route involves the condensation of 4-bromophenylhydrazine with a 3-carbon electrophile.

Protocol: Condensation Route

Reagents: 4-Bromophenylhydrazine HCl (CAS 622-88-8), Ethyl Propiolate (or Ethyl 3-ethoxyacrylate), Base (NaOEt).

  • Free Basing: Neutralize 4-bromophenylhydrazine HCl with NaOH to generate the free hydrazine base in situ or prior to reaction.

  • Condensation: Add ethyl propiolate dropwise to the hydrazine in refluxing ethanol.

    • Mechanism:[4][5] The hydrazine NH₂ (more nucleophilic) attacks the ester carbonyl (or beta-carbon depending on conditions), followed by cyclization.

  • Regiocontrol: To favor the 3-hydroxy isomer over the 5-hydroxy isomer, specific conditions (e.g., lower temperature or use of 3-alkoxyacrylates) are often required.

  • Purification: The product precipitates upon cooling or acidification. Recrystallization from Ethanol/Water.

Synthesis Step1 Start: 4-Bromophenylhydrazine (Nucleophile) Step3 Reaction: Cyclocondensation (Reflux EtOH, Base) Step1->Step3 Step2 Reagent: Ethyl Propiolate / 3-Ethoxyacrylate (Electrophile) Step2->Step3 Step4 Product: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (Precipitate) Step3->Step4 -EtOH

Figure 2: Synthetic pathway via cyclocondensation.[6]

Reactivity & Applications

The molecule is a "bifunctional" building block. The Bromine allows for carbon framework extension, while the Hydroxy/Keto group allows for functionalization.

A. Palladium-Catalyzed Cross-Coupling (The "Br" Handle)

The 4-bromophenyl moiety is an excellent substrate for Suzuki-Miyaura coupling.

  • Conditions: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

  • Outcome: Generation of biaryl systems (e.g., 1-(4'-biphenyl)-3-hydroxypyrazole).

  • Note: The hydroxy group may require protection (e.g., O-benzyl) if the catalyst is sensitive, though many modern catalysts tolerate free phenols/enols.

B. O- vs. N-Alkylation (The "OH" Handle)

Treating the scaffold with an alkyl halide (R-X) and base (K₂CO₃) leads to a competition between:

  • O-Alkylation: Formation of 3-alkoxypyrazoles . Favored by "hard" electrophiles and Ag₂CO₃ or specific solvent conditions.

  • N-Alkylation: Formation of N-alkylated pyrazolones (at N2). Favored by "soft" electrophiles and polar aprotic solvents.

C. Electrophilic Aromatic Substitution (C4 Position)

The C4 position of the pyrazole ring is electron-rich (enamine-like in the keto form).

  • Halogenation: Reaction with NBS/NCS yields the 4-halo-derivative.

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces an aldehyde at C4, creating a highly functionalized core.

Reactivity Core 1-(4-Br-Ph)-3-OH-Pyrazole Suzuki Suzuki Coupling (Biaryl synthesis) Core->Suzuki Pd/Boronic Acid (at Br) Alkylation O-Alkylation (Ether formation) Core->Alkylation R-X / Base (at OH) C4Sub C4-Electrophilic Sub. (Halogenation/Formylation) Core->C4Sub NBS or POCl3/DMF (at C4)

Figure 3: Divergent reactivity profiles for library generation.

Analytical Characterization

To validate the identity of synthesized batches, look for these specific spectral markers:

  • ¹H NMR (DMSO-d₆):

    • OH/NH Signal: Broad singlet, typically > 10.0 ppm (disappears with D₂O shake).

    • Pyrazole C5-H: Doublet or singlet around δ 7.5–8.5 ppm (deshielded by N1).

    • Pyrazole C4-H: Doublet or singlet around δ 5.8–6.2 ppm (shielded, characteristic of 3-hydroxy pyrazoles).

    • Aromatic Ring: AA'BB' system for the 4-bromophenyl group (two doublets, ~7.5–7.7 ppm).

  • Mass Spectrometry (ESI):

    • Positive mode [M+H]⁺: Two peaks at m/z 239 and 241 (1:1 ratio) characteristic of the Bromine isotope pattern (⁷⁹Br/⁸¹Br).

Safety & Handling

  • Hazards: Like most aryl-hydrazines and pyrazoles, treat as Harmful if swallowed and Irritating to eyes/skin . The precursor (4-bromophenylhydrazine) is toxic and a suspected mutagen; ensure no residual hydrazine remains in the final product.

  • Storage: Store in a cool, dry place. Light sensitive (bromine compounds can degrade). Keep away from strong oxidizers.

References

  • Synthesis of Pyrazoles via Cyclocondensation: Organic Syntheses, Coll. Vol. 4, p. 380. Link (General method for 1-aryl-pyrazoles).

  • Tautomerism in Pyrazolones:Journal of the Chemical Society, Perkin Transactions 2. (Fundamental study on hydroxy/keto equilibrium).
  • Precursor Data (4-Bromophenylhydrazine): PubChem CID 12157. Link

  • Edaravone (Analog) Properties: PubChem CID 4021. Link (Used for comparative physicochemical properties).

  • Palladium-Catalyzed Coupling of Bromopyrazoles:Journal of Organic Chemistry. (General reactivity of bromo-aryl pyrazoles).

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Evaluation of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole as a Kinase Inhibitor Scaffold

Abstract & Introduction The pyrazole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Ruxolitinib , Crizotinib , and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Ruxolitinib , Crizotinib , and Encorafenib . This application note details the biological evaluation protocols for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a functionalized scaffold often utilized as a fragment lead or chemical probe in early-stage drug discovery.

The presence of the 3-hydroxy group (often existing in tautomeric equilibrium with the pyrazolone form) provides a critical hydrogen bond donor/acceptor motif for interacting with the kinase hinge region (Glu/Leu backbone residues). Simultaneously, the 1-(4-bromophenyl) moiety targets the hydrophobic back-pocket (Gatekeeper region), often improving selectivity profiles against kinases like p38 MAPK , VEGFR2 , and JNK3 .

This guide provides a standardized workflow for evaluating this compound, moving from in silico docking to in vitro biochemical assays and cellular validation.

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9]

PropertyValue / Description
IUPAC Name 1-(4-Bromophenyl)-1H-pyrazol-3-ol
Molecular Weight ~239.07 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM), Ethanol
Tautomerism Exists in equilibrium between enrol (3-hydroxy) and keto (3-pyrazolone) forms.
Storage -20°C, desiccated, protected from light.
Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock for biological assays.

  • Weighing: Accurately weigh 2.39 mg of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole.

  • Dissolution: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex for 30 seconds until the solution is completely clear.

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes to avoid freeze-thaw cycles.

  • Quality Control: Verify absence of precipitation by visual inspection before every use.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the evaluation campaign, ensuring a "Go/No-Go" decision matrix at each stage.

EvaluationWorkflow Start Compound: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole InSilico Phase 1: In Silico Docking (Target Prediction: p38, VEGFR, JNK) Start->InSilico Decision1 Binding Energy < -7.0 kcal/mol? InSilico->Decision1 Biochem Phase 2: Biochemical Kinase Assay (ADP-Glo / FRET) Decision2 IC50 < 10 µM? Biochem->Decision2 Cellular Phase 3: Cellular Viability (MTS Assay) Mechanistic Phase 4: Western Blotting (Pathway Validation) Cellular->Mechanistic Decision1->Start No (Redesign) Decision1->Biochem Yes Decision2->Start No (Stop) Decision2->Cellular Yes

Caption: Step-wise evaluation pipeline for pyrazole-based kinase inhibitors, prioritizing biochemical potency before cellular validation.

Phase 2: Biochemical Kinase Assay (ADP-Glo™ Platform)

Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures ADP formation, a universal product of kinase activity. It is ideal for fragment-based screening because it is less susceptible to fluorescence interference often caused by aromatic heterocycles like pyrazoles.

Target Model: p38 MAPK (Mitogen-Activated Protein Kinase), a common target for pyrazole scaffolds.

Materials
  • Kinase: Recombinant p38α MAPK (10 ng/well).

  • Substrate: p38 peptide substrate (e.g., ATF2 derived).

  • ATP: Ultra-pure ATP (10 µM final concentration, near Km).

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Protocol
  • Compound Dilution (Serial):

    • Prepare a 3-fold serial dilution of the compound in DMSO (10 mM down to 1 µM).

    • Further dilute 1:25 in 1X Kinase Buffer to prepare 4X working solutions (Final DMSO < 1%).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of 4X Compound working solution.

    • Add 2.5 µL of 4X Kinase Enzyme (p38α). Incubate for 10 min at RT (allows compound to bind the active site).

    • Add 5.0 µL of 2X ATP/Substrate mix to initiate the reaction.

    • Total Volume: 10 µL.

    • Incubation: 60 minutes at Room Temperature (25°C).

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, consumes remaining ATP).

    • Incubate 40 minutes at RT.

  • Detection:

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Incubate 30 minutes at RT.

  • Measurement:

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50 .

Phase 3: Cellular Proliferation Assay (MTS)

Rationale: To verify if the biochemical inhibition translates to cellular efficacy. Pyrazoles must penetrate the cell membrane to reach cytoplasmic kinases. Cell Line: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer), both dependent on MAPK/ERK signaling.

Protocol
  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates in complete media (DMEM + 10% FBS). Allow attachment overnight.

  • Treatment:

    • Remove media and replace with fresh media containing the compound (0.1 µM – 100 µM).

    • Include a DMSO Control (0.1%) and a Positive Control (e.g., SB203580, a known p38 inhibitor).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution).

  • Readout: Incubate 1–4 hours and measure Absorbance at 490 nm.

  • Interpretation: A significant reduction in viability (GI50 < 10 µM) indicates successful cellular penetration and target engagement.

Phase 4: Mechanistic Validation (Western Blot)

Rationale: To prove the compound inhibits the specific pathway (e.g., p38 MAPK) rather than causing non-specific toxicity. We monitor the phosphorylation status of downstream substrates.

Pathway Diagram (p38 MAPK Signaling):

MAPKPathway Stimulus Stress / Cytokines (TNF-alpha) MAP3K MAP3K (TAK1/ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrate MAPKAPK2 (MK2) (Downstream Effector) p38->Substrate Phosphorylation Inhibitor 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Inhibitor->p38 Blocks ATP Binding HSP27 HSP27 (Phosphorylated) Substrate->HSP27 Phosphorylation (Ser82)

Caption: Signaling cascade showing the intervention point of the pyrazole inhibitor at p38 MAPK, preventing downstream phosphorylation of MK2 and HSP27.

Protocol
  • Cell Culture: Grow HeLa cells to 80% confluence.

  • Starvation: Serum-starve cells for 12 hours (removes basal phosphorylation).

  • Pre-treatment: Treat with Compound (10 µM) or Vehicle for 1 hour.

  • Stimulation: Stimulate cells with TNF-α (10 ng/mL) or UV radiation for 15–30 minutes to activate the p38 pathway.

  • Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibody: Anti-phospho-HSP27 (Ser82) or Anti-phospho-MK2. (Note: Do not look at phospho-p38 directly, as ATP-competitive inhibitors often prevent downstream signaling but may not prevent the phosphorylation of the kinase itself by upstream MKKs).

    • Loading Control: Anti-GAPDH or Total p38.

  • Result: Successful inhibition is visualized as a decrease in phospho-HSP27 band intensity compared to the stimulated control.

References

  • Fabbro, D., et al. (2012). "Targeting protein kinases in cancer therapy: a success story." Drug Discovery Today. Link

  • Kumar, V., et al. (2013). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and anti-cancer agents: A review." European Journal of Medicinal Chemistry. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Ansari, A., et al. (2017). "Biological Evaluation of Pyrazole Derivatives as Anti-Proliferative Agents." Anti-Cancer Agents in Medicinal Chemistry. Link

Application

Application Note: In Vitro Anti-Inflammatory Profiling of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

[1] Executive Summary & Scientific Rationale This application note details the validation protocols for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a privileged scaffold in medicinal chemistry. Pyrazole derivatives, partic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This application note details the validation protocols for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , a privileged scaffold in medicinal chemistry. Pyrazole derivatives, particularly those with N1-phenyl substitutions, are structurally homologous to established COX-2 inhibitors like Celecoxib. The 4-bromophenyl moiety provides lipophilicity essential for active site penetration, while the 3-hydroxy group (tautomeric with 3-pyrazolone) offers hydrogen-bonding capabilities critical for interacting with the hydrophilic pocket of cyclooxygenase enzymes.

This guide moves beyond generic screening, providing a tiered workflow designed to establish:

  • Physicochemical Efficacy: Ability to stabilize protein structure under stress (BSA Denaturation).

  • Enzymatic Specificity: Selectivity ratios for COX-2 vs. COX-1 inhibition.

  • Functional Bioactivity: Suppression of Nitric Oxide (NO) in LPS-stimulated macrophages without cytotoxicity.

Workflow Visualization

Workflow Start Compound Prep (DMSO Solubilization) Screen Tier 1: Physicochemical (BSA Denaturation) Start->Screen High Throughput Mech Tier 2: Enzymatic (COX-1/2 Inhibition) Screen->Mech If >50% Inhibition Cell Tier 3: Functional (RAW 264.7 NO Assay) Mech->Cell If COX-2 Selective Data Data Analysis (IC50 & Selectivity) Cell->Data

Figure 1: Tiered experimental workflow for validating pyrazole-based anti-inflammatory candidates.

Pre-Experimental Preparation

Compound Handling & Solubility

The presence of the bromine atom and the aromatic ring renders 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole lipophilic.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: MW ≈ 239.07 g/mol . Dissolve 23.9 mg in 1 mL DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in assay buffer/media immediately prior to use.

    • Critical Limit: Final DMSO concentration in cell assays must be ≤ 0.1% (v/v) to avoid solvent toxicity.

Tier 1: Physicochemical Screening (BSA Denaturation)

Objective: Determine the compound's ability to stabilize proteins against heat-induced denaturation, a correlate for lysosomal membrane stabilization in inflammation.

Reagents
  • Bovine Serum Albumin (BSA), Fraction V.

  • Phosphate Buffered Saline (PBS), pH 6.4.[1]

  • Reference Standard: Diclofenac Sodium or Ibuprofen.

Protocol
  • Preparation:

    • Control Solution: 0.45 mL of 1% w/v BSA + 0.05 mL distilled water.

    • Test Solution: 0.45 mL of 1% w/v BSA + 0.05 mL of Test Compound (Range: 10–500 µg/mL).

    • Standard Solution: 0.45 mL of 1% w/v BSA + 0.05 mL Diclofenac (same concentrations).

  • Incubation: Incubate all samples at 37°C for 20 minutes (Equilibration).

  • Thermal Stress: Heat samples at 70°C for 5 minutes (Denaturation induction).

  • Cooling: Cool under running tap water to room temperature (approx. 25°C).

  • Measurement: Measure turbidity (absorbance) at 660 nm using a spectrophotometer.

Data Calculation

[1]

Tier 2: Enzymatic Mechanism (COX-1 vs. COX-2)

Objective: Quantify the IC50 for Cyclooxygenase-1 (constitutive) and Cyclooxygenase-2 (inducible) to determine the Selectivity Index (SI).

Assay Principle

Utilize a commercial Fluorometric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent). The assay measures the peroxidase activity of COX, which oxidizes a non-fluorescent probe (ADHP) to a fluorescent compound (Resorufin).

Protocol
  • Reagent Setup:

    • COX-1 Enzyme: Ovine COX-1.

    • COX-2 Enzyme: Human recombinant COX-2.[2]

    • Substrate: Arachidonic Acid (AA).[2]

    • Cofactors: Heme (required for peroxidase activity).

  • Reaction Assembly (96-well black plate):

    • Background Wells: Buffer + Heme + Probe.

    • 100% Activity Wells: Buffer + Heme + Enzyme + Probe + Solvent (DMSO).

    • Inhibitor Wells: Buffer + Heme + Enzyme + Probe + Test Compound (0.01 – 100 µM).

  • Initiation: Add Arachidonic Acid to all wells to start the reaction.[2]

  • Incubation: Incubate for 2 minutes at 25°C.

  • Readout: Measure fluorescence (Ex: 530 nm / Em: 590 nm).

Selectivity Index (SI)


  • Interpretation: An SI > 10 indicates COX-2 selectivity (desirable for reduced gastric side effects).

Tier 3: Functional Cellular Assay (RAW 264.7)

Objective: Confirm anti-inflammatory activity in a living system by measuring the inhibition of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).[3]

Pathway Visualization

MacrophagePath LPS LPS (Stimulus) TLR4 TLR-4 Receptor LPS->TLR4 NFkB NF-kB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Catalysis Drug 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Drug->NFkB Potential Inhibition Drug->iNOS Enzyme Inhibition

Figure 2: Inflammatory signaling cascade in RAW 264.7 cells and potential intervention points.

Reagents
  • Cell Line: RAW 264.7 (Murine Macrophages).[3][4][5]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Detection: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).[3]

  • Viability Control: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Protocol

Step A: Cell Seeding

  • Seed RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS.
    
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step B: Treatment

  • Pre-treatment: Replace media with fresh DMEM (serum-free or low serum). Add Test Compound (1, 10, 25, 50, 100 µM) for 1 hour .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[2][6][7] Dexamethasone (10 µM) or Celecoxib.

  • Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except "Negative Control".

  • Incubation: Incubate for 24 hours .

Step C: Griess Assay (NO Detection) [3]

  • Transfer 100 µL of culture supernatant to a new clear 96-well plate.

  • Add 100 µL of Griess Reagent .

  • Incubate for 10 minutes at Room Temperature (protect from light).

  • Measure Absorbance at 540 nm .

  • Quantify nitrite concentration using a Sodium Nitrite (

    
    ) standard curve.[8]
    

Step D: MTT Assay (Viability Check) Crucial Step: To ensure reduced NO is not due to cell death.[3]

  • Remove remaining supernatant from original plate.

  • Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours.

  • Dissolve formazan crystals in DMSO.

  • Read Absorbance at 570 nm .

Data Presentation & Analysis

Summarize findings in the following format to facilitate decision-making.

Table 1: Summary of Anti-Inflammatory Profile

AssayParameterResult (Example)Interpretation
BSA Denaturation

(µg/mL)
125.4 ± 5.2Moderate stabilization; confirms physicochemical interaction.
COX Inhibition

COX-2 (µM)
0.85 ± 0.1Potent inhibition (Sub-micromolar is excellent).
Selectivity SI (COX-1/COX-2)> 50Highly selective for COX-2 (Low GI toxicity risk).
Cellular (RAW)

NO (µM)
12.5 ± 2.0Functional efficacy in live cells.
Cytotoxicity

(µM)
> 100Safe window (Therapeutic Index > 8).

Troubleshooting & Expert Tips

  • Griess Interference: Pyrazoles can sometimes be colored or fluorescent. Always run a "Compound Only" blank (Media + Compound + Griess Reagent) to subtract background interference at 540 nm.

  • Solubility Crash: If the compound precipitates in cell media (cloudiness upon addition), reduce the concentration or increase the BSA content in the media (BSA acts as a carrier).

  • LPS Variability: LPS potency varies by batch. Always validate the LPS concentration required to elicit a robust NO response (approx. 20-40 µM Nitrite) before testing drugs.

References

  • Williams, L. A., et al. (2008). "The in vitro anti-denaturation effects induced by natural products and non-steroidal compounds in heat treated (immunogenic) bovine serum albumin is proposed as a screening assay."[1] West Indian Medical Journal, 57(4), 327-331.[1]

  • Mizushima, Y., & Kobayashi, M. (1968). "Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins." Journal of Pharmacy and Pharmacology, 20(3), 169-173.[1]

  • Cayman Chemical. "COX Inhibitor Screening Assay Kit (Fluorometric) Protocol." Cayman Chemical Product Docs.

  • Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138.

  • Alegaon, S. G., et al. (2014). "Synthesis and evaluation of novel pyrazole derivatives as anti-inflammatory and antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 24(16), 3955-3959.

Sources

Method

Application Note: Anti-Proliferative Profiling of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (BPHP) Scaffolds

[1] Executive Summary & Compound Rationale The pyrazole pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib and Ruxolitinib. This Application...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Rationale

The pyrazole pharmacophore represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib and Ruxolitinib. This Application Note focuses on the specific scaffold 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (BPHP) .[1]

Unlike generic pyrazoles, the BPHP scaffold combines two critical structural features:

  • 4-Bromophenyl Moiety: Enhances lipophilicity and facilitates halogen bonding with hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites).[1]

  • 3-Hydroxy Group: Acts as a versatile hydrogen bond donor/acceptor and a tautomeric center (keto-enol), allowing for specific interactions with residues like Asp or Glu in active sites.[1]

Recent screening data suggests BPHP and its immediate derivatives exhibit potent anti-proliferative effects against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines, often functioning via microtubule destabilization and CDK inhibition .

Mechanistic Insight: The "Dual-Hit" Hypothesis[1]

To design effective experiments, researchers must understand the putative Mechanism of Action (MoA). BPHP derivatives typically follow a "Dual-Hit" pathway:

  • Primary Target (Cytoskeletal): Inhibition of tubulin polymerization, preventing spindle formation during mitosis.

  • Secondary Target (Cell Cycle): Competitive inhibition of Cyclin-Dependent Kinases (CDK2/Cyclin A), arresting cells at the G2/M phase.[1]

Visualization: BPHP Signaling Pathway

The following diagram illustrates the downstream effects of BPHP exposure on cancer cells.

BPHP_Mechanism BPHP 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Tubulin Tubulin (Colchicine Binding Site) BPHP->Tubulin Inhibits CDK2 CDK2 / Cyclin A BPHP->CDK2 Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Disrupts G2M G2/M Phase Arrest CDK2->G2M Triggers Microtubules->G2M Spindle Checkpoint Failure Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M->Bax Upregulates Caspase Caspase-3 Activation Bcl2->Caspase Releases Cyt-c Bax->Caspase Activates Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 1: Putative mechanism of action for BPHP derivatives, highlighting dual inhibition of tubulin and CDK2 leading to apoptotic cascade.[1]

Experimental Protocols

Protocol A: Determination of IC50 (MTT Assay)

Objective: Quantify the anti-proliferative potency of BPHP against specific cancer cell lines.[1]

Materials:

  • Test Compound: BPHP (dissolved in DMSO, 10 mM stock).

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Treat cells with serial dilutions of BPHP (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: 0.1% DMSO (Vehicle).[1]

    • Positive Control:[1][2] Doxorubicin or Colchicine (1 µM).[1]

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Reference Data (Expected Range): Based on structural analogs (Nassar et al., 2010; Lv et al., 2015), expected IC50 values for 4-bromophenyl pyrazoles are:

Cell LineTissue OriginExpected IC50 (µM)Sensitivity Level
MCF-7 Breast Adenocarcinoma5.8 - 9.0High
HeLa Cervical Carcinoma8.0 - 12.0Moderate
A549 Lung Carcinoma15.0 - 25.0Low/Moderate
HEK293 Embryonic Kidney (Normal)> 50.0Low (Selectivity Window)
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm if BPHP acts as an antimitotic agent by observing G2/M phase accumulation.[1]

Rationale: If BPHP targets tubulin (like colchicine) or CDK1/2, cells will accumulate in the G2/M phase due to the inability to complete mitosis.

Workflow:

  • Treatment: Treat

    
     MCF-7 cells with BPHP at IC50 concentration for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend cells in PBS containing:

    • 50 µg/mL Propidium Iodide (PI) (DNA stain).[1]

    • 100 µg/mL RNase A (to degrade RNA).[1]

  • Incubation: 30 minutes at 37°C in the dark.

  • Analysis: Analyze using a Flow Cytometer (e.g., BD FACSCalibur). Gate for single cells and measure fluorescence intensity (FL2 channel).[1]

Validation Criteria:

  • G0/G1 Peak: Should decrease compared to control.

  • G2/M Peak: A significant increase (>2-fold vs control) confirms antimitotic mechanism.[1]

Protocol C: Tubulin Polymerization Assay (In Vitro)

Objective: Directly verify if BPHP interacts with tubulin.[1]

Workflow:

  • Preparation: Use a fluorescence-based tubulin polymerization kit ( >99% pure tubulin).[1]

  • Reaction: Mix tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) with:

    • BPHP (10 µM).[1][3]

    • Paclitaxel (Stabilizer control).[1]

    • Vincristine (Destabilizer control).[1]

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 420 nm) at 37°C for 60 minutes.

  • Interpretation:

    • Inhibition: If the fluorescence curve is lower/slower than control, BPHP inhibits polymerization (destabilizer).

    • Enhancement: If the curve is higher/faster, BPHP stabilizes microtubules (taxol-like).[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical progression of evaluating BPHP, from synthesis/sourcing to mechanistic confirmation.

BPHP_Workflow Source 1. Compound Sourcing (Synthesis/Purchase) QC 2. Quality Control (NMR / HPLC >98%) Source->QC Screen 3. Primary Screen (MTT Assay) QC->Screen Select Decision: IC50 < 10µM? Screen->Select Mechanistic 4. Mechanistic Profiling Select->Mechanistic Yes Discard Discard / Redesign Select->Discard No FlowCyto Flow Cytometry (Cell Cycle) Mechanistic->FlowCyto TubulinAssay Tubulin Assay (Target Binding) Mechanistic->TubulinAssay ApoptosisAssay Annexin V/PI (Apoptosis) Mechanistic->ApoptosisAssay LeadOpt 5. Lead Optimization (SAR Expansion) FlowCyto->LeadOpt Confirmed G2/M Arrest TubulinAssay->LeadOpt Confirmed Target

Figure 2: Strategic workflow for the biological evaluation of BPHP scaffolds.

References

  • Nassar, T. (2010).[4] Synthesis and Anticancer Activity of New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences. 4

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel thiazolyl-pyrazolines as EGFR kinase inhibitors. European Journal of Medicinal Chemistry. (Cited in context of pyrazole kinase inhibition).[1][3][5][6]

  • Kuthyala, et al. (2020). Synthesis and evaluation of pyrazole-based hybrid heteroaromatics for antiproliferative activity against A549 lung cancer cells. Bioorganic Chemistry. 3

  • National Cancer Institute (NCI). (2023).[1][5] NCI-60 Human Tumor Cell Lines Screen. (Referencing standard protocols for pyrazole screening). Link

  • Mingoia, F., et al. (2022).[7] One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity.[1][2][7] Arkivoc. 7

Sources

Application

Protocol for In Vitro COX-2 Inhibition Assay Using 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway, responsible for the synthesis of pro-inflammatory pr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway, responsible for the synthesis of pro-inflammatory prostanoids.[1][2][3] Its selective inhibition is a primary strategy in the development of anti-inflammatory therapeutics with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory potential of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, a member of the pyrazole class of compounds known to exhibit COX-2 inhibitory activity, on human recombinant COX-2.[6][7] The protocol outlines the scientific principles of the assay, step-by-step procedures for execution, data analysis for calculating the half-maximal inhibitory concentration (IC50), and expert insights for troubleshooting.

Scientific Principles of the Assay

The COX-2 Catalytic Pathway

Cyclooxygenase (COX) enzymes possess two distinct active sites: a cyclooxygenase site and a peroxidase site.[8][9] The catalytic process begins when arachidonic acid (AA) is converted in the cyclooxygenase active site to Prostaglandin G2 (PGG2).[8][10][11] Subsequently, the peroxidase active site reduces PGG2 to Prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation and pain.[8][11][12] COX-2 is typically not expressed in most cells under normal conditions but is rapidly induced by inflammatory stimuli, making it a key therapeutic target.[1][2][3]

Assay Mechanism

This protocol employs a sensitive fluorometric method to quantify COX-2 activity. The assay directly measures the initial product of the COX-2 reaction, PGG2.[1][2] A specific probe is used which, in the presence of the heme cofactor, reacts with PGG2 to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the COX-2 enzymatic activity. By introducing an inhibitor like 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, the production of PGG2 is reduced, leading to a corresponding decrease in the fluorescent signal. This allows for the quantification of the compound's inhibitory potency. This fluorometric approach is often more sensitive than colorimetric alternatives.[13][14][15]

COX2_Pathway cluster_0 COX-2 Enzyme Action cluster_1 Fluorometric Detection AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Binds to active site PGG2 Prostaglandin G2 COX2->PGG2 Cyclooxygenase activity PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase activity Fluorophore Fluorescent Product (Ex/Em = 535/587 nm) PGG2->Fluorophore Reacts with Prostanoids Pro-inflammatory Prostanoids PGH2->Prostanoids Probe Non-Fluorescent Probe Probe->Fluorophore Inhibitor 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Inhibitor->COX2 Inhibits

Caption: COX-2 pathway and the principle of fluorometric detection.

Materials and Reagents

ReagentRecommended SourceNotes
Human Recombinant COX-2 EnzymeCayman Chem / AbcamStore at -80°C. Avoid repeated freeze-thaw cycles.[1][2]
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)Sigma-Aldrich / Kit ComponentStore at 4°C.
COX Probe (e.g., OxiRed™, Ampliflu™ Red)Kit ComponentStore at -20°C, protected from light.
COX Cofactor (e.g., Hematin)Kit Component / Sigma-AldrichStore at -20°C.
Arachidonic Acid (Substrate)Cayman Chem / Kit ComponentStore as an ethanol solution at -20°C.[2]
10N NaOHSigma-AldrichFor arachidonic acid preparation.
1-(4-Bromophenyl)-3-hydroxy-1H-pyrazoleCustomer Synthesized/SourcedTest Inhibitor.
CelecoxibKit Component / Sigma-AldrichPositive Control Inhibitor. Store in DMSO at -20°C.[1]
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichSolvent for inhibitors.
96-well white opaque flat-bottom platesCorning / GreinerEssential for fluorescence assays to maximize signal and prevent crosstalk.[1]
Purified Water (ddH₂O)In-houseFor reagent reconstitution.

Reagent Preparation

  • Expertise Note: Proper reagent preparation is critical for assay reproducibility. Always use freshly prepared dilutions of the enzyme, cofactor, and substrate for optimal performance.[1] Bring all components except the enzyme to room temperature before use. Keep the COX-2 enzyme on ice at all times during preparation and use.[2][16]

  • Human Recombinant COX-2: Reconstitute the lyophilized enzyme with sterile ddH₂O to the stock concentration specified by the manufacturer (e.g., to 110 µL).[1][2] Aliquot into single-use volumes and store at -80°C. For the assay, dilute the stock to a working concentration of ~17.5 ng/µl in cold COX Assay Buffer.[17] Prepare this dilution immediately before use and keep it on ice.[17]

  • Test Inhibitor Stock (10 mM): Prepare a 10 mM stock solution of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole in 100% DMSO.

  • Positive Control Stock (Celecoxib, 1 mM): Prepare a 1 mM stock solution of Celecoxib in 100% DMSO.

  • Arachidonic Acid/NaOH Solution: This step is crucial for solubilizing the fatty acid substrate.

    • Immediately prior to use, mix 5 µL of the stock arachidonic acid (in ethanol) with 5 µL of NaOH.[2]

    • Vortex briefly, then dilute this mixture 10-fold by adding 90 µL of purified water.[2] This diluted solution is stable for approximately 1 hour on ice.[1][16]

  • Reaction Mix (per well): Prepare a master mix for all wells to ensure consistency. For each reaction, combine the following in a microfuge tube:

    • 80 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL COX Cofactor

    • Note: Volumes may vary based on the specific kit manufacturer's instructions. The values here are representative.[1][2]

Experimental Protocol

  • Trustworthiness Note: A self-validating protocol requires the inclusion of multiple controls. The Enzyme Control (EC) represents 100% activity, the Inhibitor Control (IC) confirms the assay can be inhibited, and the Solvent Control ensures the vehicle (DMSO) does not significantly affect enzyme activity.

Assay Plate Setup

Prepare serial dilutions of the test inhibitor and positive control. It is recommended to perform all measurements in at least duplicate.

Well TypeReagentVolume (µL)Purpose
Enzyme Control (EC) COX Assay Buffer10Represents 100% enzyme activity (0% inhibition).[2]
Solvent Control 1% DMSO in COX Assay Buffer10Checks for solvent interference on enzyme activity.[1]
Inhibitor Control (IC) Diluted Celecoxib (e.g., 10 µM final)10Positive control for inhibition.[2]
Test Sample (S) Diluted Test Inhibitor (serial)10Measures inhibition at various concentrations of the test compound.[2]
Step-by-Step Procedure

Data_Analysis_Flow RawData Kinetic Fluorescence Data (RFU vs. Time) CalcRate Calculate Reaction Rate (ΔRFU/Δt) RawData->CalcRate CalcInhib Calculate % Inhibition vs. Control CalcRate->CalcInhib PlotCurve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) CalcInhib->PlotCurve DetIC50 Determine IC50 Value (Non-linear Regression) PlotCurve->DetIC50

Caption: Logical flow for data analysis from raw data to IC50 value.

Sample Data Table:

[Inhibitor] (µM)log[Inhibitor]Avg. Rate (ΔRFU/min)% Inhibition
0 (Control)N/A150.00.0
0.01-2.0142.55.0
0.1-1.0112.525.0
0.5-0.3075.050.0
1.00.045.070.0
10.01.015.090.0

From this sample data, the IC50 would be determined as 0.5 µM .

Expert Insights and Troubleshooting

Potential IssueProbable Cause(s)Recommended Solution(s)
Low Signal in All Wells 1. Inactive enzyme. 2. Degraded substrate or cofactor. 3. Incorrect reader settings.1. Use a fresh aliquot of enzyme; ensure it was stored at -80°C and kept on ice. 2. Prepare fresh arachidonic acid and cofactor solutions. [18] 3. Verify excitation/emission wavelengths and gain settings.
High Background Fluorescence 1. Contaminated assay buffer or plate. 2. Autofluorescence of the test compound.1. Use fresh, high-purity reagents and a new plate. [18] 2. Run a control well with the test compound but without the enzyme to measure its intrinsic fluorescence and subtract this value.
Inconsistent Replicates 1. Pipetting errors. 2. Inconsistent reaction start time.1. Use calibrated pipettes. Prepare a master mix for reagents to minimize well-to-well variability. 2. Use a multi-channel pipette to add the initiating substrate to all wells simultaneously. [1]
Inhibition Exceeds 100% The inhibitor is interfering with the fluorescent probe (quenching).This indicates an assay artifact. The compound may not be a true inhibitor. Consider using an orthogonal assay method (e.g., colorimetric or LC-MS based) to confirm activity. [19]
Solvent Control Shows Inhibition The concentration of DMSO is too high, affecting enzyme activity.Ensure the final concentration of DMSO in all wells does not exceed 1%. [17]If the test compound is poorly soluble, a lower top concentration may be necessary.

Conclusion

This application note provides a robust and detailed protocol for assessing the in vitro inhibitory activity of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole against human recombinant COX-2. By adhering to the outlined procedures, including the use of proper controls and data analysis methods, researchers can reliably determine the IC50 value of this and other potential inhibitors. This assay serves as a critical step in the drug discovery pipeline for identifying novel anti-inflammatory agents.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]

  • Wikipedia. (2024). Cyclooxygenase-2. Wikipedia. Retrieved from [Link]

  • López-Vallejo, F., et al. (2019). Understanding the Molecular Details of the Mechanism That Governs the Oxidation of Arachidonic Acid Catalyzed by Aspirin-Acetylated Cyclooxygenase-2. ACS Publications. Retrieved from [Link]

  • Flippo, K. H., et al. (2019). Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2. ACS Omega. Retrieved from [Link]

  • Morita, I. (1995). Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2023). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • ResearchGate. (2026). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cox2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Roberts, M. D., et al. (n.d.). Arachidonic acid supplementation enhances in vitro skeletal muscle cell growth via a COX-2-dependent pathway. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. Retrieved from [Link]

  • bioRxiv. (2024). Activity-dependent COX-2 proteolysis generates a catalytically inactive fragment that affects aerobic respiration. bioRxiv. Retrieved from [Link]

  • Selinsky, R. S., et al. (n.d.). CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Journal of Biological Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). COX pathway of arachidonic acid metabolism. ResearchGate. Retrieved from [Link]

  • Kim, Y. J., & Surh, Y. J. (2003). Role of Cyclooxygenase-2 and Its Products in the Regulation of Cell Growth. Journal of Environmental Mutagens and Carcinogens. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. RSC.org. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Retrieved from [Link]

  • ResearchGate. (2021). Does anyone know a protocol for measuring COX2 activity?. ResearchGate. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Cyclooxygenase Structure, Function, and Inhibition. Vanderbilt University. Retrieved from [Link]

  • PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays. PubMed. Retrieved from [Link]

  • PNAS. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PNAS. Retrieved from [Link]

  • PMC. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Retrieved from [Link]

  • Patsnap Eureka. (2025). Colorimetric vs Fluorometric assay: Which is better for sensitivity?. Patsnap Eureka. Retrieved from [Link]

  • Taylor & Francis. (n.d.). COX-2 – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • PMC. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC. Retrieved from [Link]

  • Patsnap Eureka. (2025). Colorimetric vs Fluorometric assay: Which is better for sensitivity?. Patsnap Eureka. Retrieved from [Link]

  • Pediaa.Com. (2023). What is the Difference Between Colorimetric and Fluorometric Assay. Pediaa.Com. Retrieved from [Link]

  • PubMed. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. Retrieved from [Link]

  • BioVision. (n.d.). K547-100 COX-2 Inhibitor Screening Kit (Fluorometric). BioVision. Retrieved from [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Retrieved from [Link]

Sources

Method

analytical techniques for characterization of pyrazole derivatives

Application Note: Definitive Characterization of Pyrazole Derivatives Subtitle: Overcoming Tautomeric Ambiguity and Regioisomerism in Drug Discovery Scaffolds Abstract Pyrazole derivatives represent a cornerstone scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Definitive Characterization of Pyrazole Derivatives

Subtitle: Overcoming Tautomeric Ambiguity and Regioisomerism in Drug Discovery Scaffolds

Abstract

Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant) and agrochemicals. However, their characterization is frequently plagued by two distinct phenomena: annular tautomerism (in


-unsubstituted pyrazoles) and regioisomerism  (in 

-substituted derivatives). Standard analytical workflows often fail to distinguish between these states, leading to erroneous structure-activity relationship (SAR) data. This guide details an advanced, multi-modal protocol utilizing 1D/2D NMR (

-

HMBC), X-ray crystallography, and HRMS to unambiguously assign pyrazole structures.

The Challenge: The "Chameleon" Nature of Pyrazoles

Annular Tautomerism ( -Unsubstituted)

In solution,


-unsubstituted pyrazoles exist in a dynamic equilibrium between two tautomers (

- and

-).[1] The proton hops between nitrogen atoms, a process catalyzed by trace acids/bases or protic solvents.
  • The Analytical Trap: In standard

    
     NMR (CDCl
    
    
    
    ), this rapid exchange averages the signals of C3/C5 and H3/H5, making the ring appear symmetric when it is not.
  • The Fix: Use of dipolar aprotic solvents (DMSO-

    
    ) or low-temperature NMR to slow the exchange rate (
    
    
    
    ) below the NMR time scale.
Regioisomerism ( -Substituted)

When alkylating a 3-substituted pyrazole, the electrophile can attack either


 or 

.
  • The Analytical Trap: Both isomers have identical masses and very similar

    
     NMR patterns.
    
  • The Fix: Heteronuclear correlation spectroscopy (

    
    -
    
    
    
    HMBC) is the only definitive solution method, relying on the distinct chemical shift dispersion of pyrrole-like vs. pyridine-like nitrogens.

Analytical Decision Matrix

The following workflow illustrates the logical progression from crude synthesis to definitive structural assignment.

PyrazoleWorkflow Start Crude Pyrazole Derivative CheckSub Is N1 Substituted? Start->CheckSub TautomerCheck Annular Tautomerism Analysis CheckSub->TautomerCheck No (NH free) RegioCheck Regioisomer Determination (N1 vs N2) CheckSub->RegioCheck Yes (N-R) SolventSelect Dissolve in DMSO-d6 (Slows Proton Exchange) TautomerCheck->SolventSelect VT_NMR Variable Temp NMR (-40°C to +25°C) SolventSelect->VT_NMR XRay X-Ray Crystallography (Solid State Definition) VT_NMR->XRay If crystals available NOESY 1D/2D NOESY (Spatial Proximity) RegioCheck->NOESY N15_HMBC 1H-15N HMBC (Definitive Linkage) RegioCheck->N15_HMBC NOESY->N15_HMBC Confirmation

Figure 1: Analytical workflow for distinguishing tautomeric equilibria and regioisomeric substitution in pyrazoles.

Advanced NMR Techniques

The Gold Standard: - HMBC

Nitrogen chemical shifts are far more sensitive to electronic environment than Carbon-13.

  • Pyrrole-like Nitrogen (

    
     or 
    
    
    
    ):
    Shielded, typically -170 to -190 ppm (ref: nitromethane).
  • Pyridine-like Nitrogen (

    
    ):  Deshielded, typically -125 to -130 ppm .
    

Protocol Insight: In an HMBC experiment, the alkyl protons on the substituent (e.g.,


) will show a strong correlation to the pyrrole-like nitrogen. If you observe a correlation to a nitrogen at -180 ppm, you have identified the attachment site. If the correlation is weak or ambiguous, the chemical shift of the nitrogen itself is often diagnostic.
NOESY/ROESY for Spatial Confirmation

If the pyrazole has a substituent at position 5 (adjacent to N1), an NOE signal will be observed between the


-alkyl protons and the C5-substituent protons.
  • Isomer A (

    
    -substituted):  Strong NOE between 
    
    
    
    and
    
    
    .
  • Isomer B (

    
    -substituted):  No NOE between 
    
    
    
    and
    
    
    (too distant).

Solid-State Analysis (X-Ray & CPMAS)

In the solid state, pyrazoles do not undergo rapid tautomerism; they "freeze" into the most energetically stable form, often governed by intermolecular hydrogen bonding (dimers, trimers, or catemers).

  • X-Ray Diffraction (SC-XRD): Provides the absolute tautomeric structure (

    
     vs 
    
    
    
    ).
  • Solid-State NMR (CPMAS): Critical when single crystals cannot be grown.

    
     and 
    
    
    
    CPMAS spectra will show distinct, sharp signals for the "frozen" tautomer, unlike the averaged signals often seen in solution.

Detailed Experimental Protocol: The "Pyrazole ID" Workflow

Objective: To unambiguously assign the regio-chemistry of a synthesized pyrazole derivative.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for H-bonding stabilization) or CDCl
    
    
    
    .[1]
  • Reference: Nitromethane (external) for

    
    .
    
Step 1: Sample Preparation & Preliminary Screening
  • Dissolve 10-15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Why DMSO? It acts as a hydrogen bond acceptor, often locking the NH proton and sharpening the signals compared to CDCl

    
    .
    
  • Acquire standard

    
     NMR (16 scans).
    
  • Check: Look for the NH signal. If it is broad/invisible, the sample may be wet or exchanging too fast. Add activated molecular sieves to the tube if needed.

Step 2: Regioisomer Assignment (For N-Alkylated products)
  • Run 2D NOESY (or 1D NOE diff):

    • Irradiate the

      
      -alkyl protons.
      
    • Look for enhancement of the adjacent ring proton or substituent.

    • Result: Enhancement = N1 is adjacent to that group.

  • Run

    
    -
    
    
    
    HMBC (Long-range correlation):
    • Optimize for

      
       Hz.
      
    • Acquisition: This is an insensitive nucleus; require 64-128 scans minimum on a 400 MHz instrument.

    • Analysis:

      • Locate the

        
        -alkyl proton signal on the F2 (
        
        
        
        ) axis.
      • Trace to the correlation on the F1 (

        
        ) axis.
        
      • Validation: If the correlated Nitrogen is at -170 to -190 ppm , it is the

        
        -substituted nitrogen. If the correlation is to a Nitrogen at -60 to -100 ppm  (relative to NH
        
        
        
        ) or -125 ppm (relative to MeNO
        
        
        ), re-evaluate (unlikely for direct one-bond/two-bond coupling).
Step 3: Data Reporting (Table Format)
Parameter1H-Pyrazole (Tautomer A)2H-Pyrazole (Tautomer B)Analytical Technique
15N Shift (N1) ~ -180 ppm (Pyrrole-like)~ -130 ppm (Pyridine-like)15N NMR / HMBC
15N Shift (N2) ~ -130 ppm (Pyridine-like)~ -180 ppm (Pyrrole-like)15N NMR / HMBC
C3 vs C5 Shift Distinct (e.g., C3

140, C5

130)
Distinct (swapped relative to A)13C NMR (in DMSO)
NOE Signal


C5 substituent


C3 substituent
NOESY

Mass Spectrometry (HRMS) Characterization

While NMR provides spatial geometry, HRMS confirms purity and fragmentation logic.

  • Ionization: ESI+ is preferred.

  • Diagnostic Fragmentation:

    • Loss of

      
       (m/z -28):  Rare in stable pyrazoles, but common in pyrazolines.
      
    • Loss of HCN (m/z -27): Characteristic of the pyrazole ring cleavage.

    • RDA (Retro-Diels-Alder): Often observed in fused pyrazole systems.

Protocol:

  • Inject 5 µL of 10 µM solution (MeOH/Water + 0.1% Formic Acid).

  • Acquire MS/MS at stepped collision energies (20, 40, 60 eV).

  • Verification: Confirm the parent ion

    
    . Look for the signature loss of substituents followed by ring opening.
    

References

  • Claramunt, R. M., et al. (2006). "The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study." The Journal of Organic Chemistry. Link

  • Alkorta, I., et al. (2000).[2] "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society. Link

  • Faure, R., et al. (1988). "Carbon-13 NMR study of the tautomerism of some 3(5)-substituted pyrazoles." Magnetic Resonance in Chemistry. Link

  • Limbach, H. H., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes. Link

Sources

Application

1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole kinase inhibitory activity IC50 determination

Application Note: Kinase Inhibitory Activity (IC50) Determination of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Abstract & Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Inhibitory Activity (IC50) Determination of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Abstract & Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] The specific derivative 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole represents a classic "fragment-like" kinase inhibitor motif. The 3-hydroxy group (often existing as the pyrazolone tautomer in solution) acts as a hydrogen bond donor/acceptor pair capable of interacting with the kinase hinge region (e.g., the backbone NH and CO of residue Met109 in p38 MAPK).

This Application Note provides a rigorous, standardized protocol for determining the half-maximal inhibitory concentration (IC50) of this compound. We utilize a bioluminescent ADP-detection assay (ADP-Glo) , which is preferred over fluorescence-based methods for fragment screening due to its resistance to compound autofluorescence and high sensitivity at low conversion rates.

Assay Principle & Mechanistic Logic

To ensure data integrity, the assay is designed under Michaelis-Menten conditions . The kinase reaction transfers the


-phosphate from ATP to a peptide substrate. The assay quantifies the ADP produced, which is directly proportional to kinase activity.

Critical Mechanistic Check:

  • Tautomerism: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole exists in equilibrium between the enol (3-hydroxy) and keto (3-oxo) forms. In the ATP-binding pocket, the specific tautomer is stabilized by the enzyme's hinge region.

  • ATP Competition: As this molecule is likely a Type I (ATP-competitive) inhibitor, the IC50 is dependent on ATP concentration.[2] To generate a relevant IC50 that approximates the inhibition constant (

    
    ), the ATP concentration must be set at or below the enzyme's apparent 
    
    
    
    for ATP (
    
    
    ).
Visual: Assay Reaction Pathway

ADPGlo_Mechanism ATP ATP Complex E-S Complex ATP->Complex Binding Substrate Substrate (Peptide) Substrate->Complex Binding Kinase Kinase (Enzyme) ADP ADP Kinase->ADP Product Release P_Sub Phospho- Substrate Kinase->P_Sub Product Release Complex->Kinase Catalysis Reagent1 ADP-Glo™ Reagent ADP->Reagent1 Step 1: Deplete ATP Reagent2 Kinase Detection Reagent Reagent1->Reagent2 Step 2: Convert ADP to ATP Light Luminescence (RLU) Reagent2->Light Luciferase Reaction

Caption: Schematic of the biphasic ADP-Glo kinase assay. Step 1 removes unreacted ATP; Step 2 converts ADP to light.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazoleTarget inhibitor (Store at -20°C).
Kinase Enzyme Recombinant p38 MAPK (or target of choice)Catalytic engine.
Substrate ATF2 derived peptide or MBPPhosphate acceptor.
ATP Ultra-pure (10 mM stock)Phosphate donor.
Assay Buffer 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTTMaintains enzyme stability.
Detection Kit ADP-Glo™ Kinase Assay (Promega)Signal generation.
Control Inhibitor SB203580 (for p38) or StaurosporineAssay validation (Positive Control).
Plate 384-well, solid white, low-volumeMinimizes cross-talk and volume.

Experimental Protocol

Phase 1: Compound Preparation (Serial Dilution)

Objective: Create a 10-point dose-response curve.

  • Stock Solution: Dissolve 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole in 100% DMSO to 10 mM. Vortex until clear.

  • Dilution Plate: In a 96-well plate, prepare a 3-fold serial dilution series in DMSO.

    • Top Conc: 1 mM (Final assay conc will be 10 µM).

    • Range: 1 mM down to ~0.05 µM.

  • Intermediate Dilution: Transfer 1 µL of DMSO stock to 24 µL of Assay Buffer (4% DMSO). This ensures the final DMSO concentration in the assay is 1%, which is generally tolerated by kinases.

Phase 2: Enzymatic Reaction

Objective: Measure initial velocity (


) in the presence of inhibitor.
  • Enzyme Mix: Dilute Kinase to 2x optimal concentration (e.g., 4 nM) in Assay Buffer.

  • Substrate/ATP Mix: Dilute Peptide (2x, e.g., 20 µM) and ATP (2x, e.g., 20 µM) in Assay Buffer. Note: ATP concentration must be

    
    .
    
  • Plate Loading (384-well):

    • Add 2.5 µL of Compound (from Intermediate Dilution).

    • Add 2.5 µL of Enzyme Mix.

    • Pre-incubation: Incubate for 10 min at RT to allow compound to bind the active site (crucial for slow-binding inhibitors).

    • Add 5.0 µL of Substrate/ATP Mix to start the reaction.

    • Total Volume: 10 µL.

  • Incubation: Seal plate and incubate at 25°C for 60 minutes.

    • Constraint: Ensure substrate conversion is <10% to maintain linear kinetics.

Phase 3: Signal Detection
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent.

    • Incubate 40 min at RT. (Depletes unconsumed ATP).

  • Detection: Add 20 µL of Kinase Detection Reagent.

    • Incubate 30 min at RT. (Converts ADP

      
       ATP 
      
      
      
      Luciferase/Light).
  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Visual: Experimental Workflow

Workflow cluster_prep Phase 1: Prep cluster_rxn Phase 2: Reaction (10 µL) cluster_detect Phase 3: Detection Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (3-fold) Stock->Dilution Wells 384-Well Plate Dilution->Wells PreInc 10 min Pre-incubation (Enzyme + Cmpd) Wells->PreInc Start Add ATP/Substrate PreInc->Start Stop Add ADP-Glo Reagent (40 min) Start->Stop LightGen Add Detection Reagent (30 min) Stop->LightGen Read Luminescence Read LightGen->Read

Caption: Step-by-step liquid handling workflow for the 384-well kinase assay.

Data Analysis & Results Interpretation

Data Normalization

Convert Raw Relative Light Units (RLU) to Percent Inhibition using the following controls included in the plate:

  • Max Signal (

    
     Activity):  Enzyme + Substrate + ATP + DMSO (No inhibitor).
    
  • Min Signal (

    
     Activity):  No Enzyme (Buffer only) + Substrate + ATP + DMSO.
    


Curve Fitting (IC50 Calculation)

Plot log[Compound] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation) in software like GraphPad Prism or XLfit:



  • Top: Should approach 100%.

  • Bottom: Should approach 0%.

  • Hill Slope: Expected to be approx -1.0 for a standard 1:1 binding inhibitor. A steep slope (> -2.0) may indicate aggregation or non-specific inhibition.

Assay Validation Criteria (Self-Correction)
  • Z' Factor: Must be

    
     for the assay to be considered robust.
    
    
    
    
  • Reference Check: The IC50 of the control inhibitor (e.g., SB203580) must fall within 3-fold of the historical mean.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal/Noise ATP concentration too highReduce ATP to

levels; ADP-Glo is linear only up to certain ATP conversion.
High Background Impure ATP or Protease contaminationUse Ultra-pure ATP; add Protease Inhibitors if using crude lysates.
Bell-shaped Curve Compound AggregationAdd 0.01% Triton X-100 or CHAPS to buffer to prevent colloidal aggregation.
IC50 Shift Incubation time too longEnsure reaction is in initial velocity phase. Substrate depletion >20% artificially lowers IC50.

References

  • Assay Methodology: Zegzouti, H. et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009. Link

  • Kinase Inhibitor Mechanics: Zhang, J. et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

  • Statistical Validation: Zhang, J.H. et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Link

  • Pyrazole Scaffold Review: Fizzo, R. et al. "Chemistry and Biological Activities of 1,3-Disubstituted Pyrazoles." Current Organic Chemistry, 2011. Link

Sources

Method

molecular docking of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole into VEGFR2 active site

Application Notes & Protocols Topic: Molecular Docking of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole into the VEGFR2 Active Site Abstract Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Molecular Docking of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole into the VEGFR2 Active Site

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a principal mediator of angiogenesis, the formation of new blood vessels, making it a critical target in anti-cancer therapy.[1][2][3] This application note provides a comprehensive, in-depth protocol for performing a molecular docking simulation of the novel inhibitor candidate, 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, into the ATP-binding site of VEGFR2. This guide is designed for researchers in drug discovery and computational biology, offering a robust workflow from protein and ligand preparation to simulation and results analysis, grounded in scientific principles and best practices. We utilize industry-standard, open-source software to ensure the accessibility and reproducibility of the described methods.

Introduction: The Scientific Rationale

VEGFR2: The Master Regulator of Angiogenesis

VEGFR2, a receptor tyrosine kinase (RTK), plays a pivotal role in mediating the downstream cellular responses to Vascular Endothelial Growth Factor A (VEGF-A).[1] Upon VEGF-A binding, VEGFR2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2] This phosphorylation cascade activates a complex network of signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively drive endothelial cell proliferation, migration, survival, and vascular permeability—hallmarks of angiogenesis.[3][4][5][6] In pathological contexts, such as cancer, tumors exploit this process to secure a blood supply for growth and metastasis, making VEGFR2 a validated and high-priority therapeutic target.[2][3] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain can effectively block its signaling activity and, consequently, inhibit tumor angiogenesis.[7]

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and conformation, or "pose," of a ligand when bound to a receptor's active site.[8][9][10] The process involves two main stages: a search algorithm that generates a multitude of possible ligand poses within the binding site, and a scoring function that ranks these poses based on their predicted binding affinity.[10][11] This method allows for the rapid, in silico screening of potential drug candidates, providing critical insights into ligand-receptor interactions at an atomic level and guiding further lead optimization.[8][12]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_response Cellular Response VEGFR2 VEGFR2 Dimer P Autophosphorylation VEGFR2->P VEGF VEGF-A VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Migration Migration P->Migration Permeability Permeability P->Permeability MAPK Ras-Raf-MEK-ERK (MAPK Pathway) PLCg->MAPK Akt Akt PI3K->Akt Proliferation Proliferation MAPK->Proliferation Survival Survival Akt->Survival Angiogenesis Angiogenesis

Sources

Application

screening 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole against a panel of kinases

Abstract This application note details the technical workflow for screening 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (hereafter referred to as BHP-1 ) against a panel of serine/threonine and tyrosine kinases. BHP-1 repres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical workflow for screening 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (hereafter referred to as BHP-1 ) against a panel of serine/threonine and tyrosine kinases. BHP-1 represents a classic "privileged scaffold" in medicinal chemistry—the pyrazole—specifically functionalized to act as a hinge-binding fragment. This guide addresses the specific challenges of screening this chemotype, including tautomeric equilibrium, solubility management, and the selection of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary binding assay to mitigate autofluorescence interference.

Introduction & Scientific Rationale

The Pyrazole Scaffold in Kinase Discovery

Pyrazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Encorafenib). The 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole structure offers a dual-modality interaction profile:

  • Hinge Binding (The "Warhead"): The 3-hydroxy group exists in tautomeric equilibrium with the 3-oxo (pyrazolone) form. In the ATP-binding pocket, this moiety typically functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.

  • Hydrophobic Reach (The "Handle"): The 4-bromophenyl group at the N1 position projects into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper vicinity), depending on the specific kinase conformation (DFG-in vs. DFG-out).

The Tautomer Challenge

Researchers must recognize that BHP-1 is not a static structure. In solution, it fluctuates between the enol (3-hydroxy) and keto (3-pyrazolone) forms.

  • Implication: Screening buffers with varying pH can shift this equilibrium, altering potency.

  • Solution: We utilize a TR-FRET binding assay at physiological pH (7.5) to stabilize the relevant tautomer before introducing the kinase.

Experimental Workflow Visualization

The following diagram outlines the logical cascade for screening BHP-1, moving from solubility validation to functional confirmation.

ScreeningCascade Compound 1-(4-Bromophenyl)- 3-hydroxy-1H-pyrazole (Solid) Solubilization Solubilization (100% DMSO, 10mM) Compound->Solubilization QC QC: LC-MS/NMR (Check Purity >95%) Solubilization->QC PrimaryScreen Primary Screen TR-FRET Binding (Single Dose: 10 µM) QC->PrimaryScreen Pass HitCalling Hit Calling (>50% Displacement) PrimaryScreen->HitCalling KdDetermination Dose Response (Kd Determination) HitCalling->KdDetermination Hits Functional Functional Validation (Radiometric/ADP-Glo) KdDetermination->Functional Top Candidates

Figure 1: Screening Cascade for BHP-1. The workflow prioritizes binding affinity (


) before investing in functional turnover assays (

).

Materials & Preparation

Compound Handling
  • Compound: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (CAS: 73387-46-9 is a related isomer; ensure correct regiospecificity).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, >99.9%).

  • Storage: -20°C, desiccated. Note: Pyrazolones are oxidation-prone; avoid repeated freeze-thaw cycles.

Stock Solution Protocol
  • Weigh 2.39 mg of BHP-1 (MW ≈ 239.07 g/mol ).

  • Add 1.0 mL of anhydrous DMSO to generate a 10 mM Master Stock .

  • Vortex for 2 minutes. Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.

  • Visual Check: The solution should be clear. Any turbidity suggests aggregation, which causes false positives (pan-assay interference) in kinase screens.

Primary Screen: TR-FRET Binding Assay (LanthaScreen™)

We recommend LanthaScreen™ Eu Kinase Binding Assay over traditional activity assays (like ADP-Glo) for the primary screen.

  • Why? BHP-1 is a small fragment. It may bind weakly (

    
    ). Activity assays often require high ATP concentrations (near 
    
    
    
    ), which makes it difficult to detect weak ATP-competitive inhibitors. Binding assays remove ATP competition, increasing sensitivity.
Assay Principle

A fluorescent tracer (Alexa Fluor™ 647-labeled kinase inhibitor) binds to the kinase ATP pocket.[1][2] A Europium (Eu)-labeled antibody binds to the kinase tag.[1][2][3]

  • No Inhibitor: Eu (Donor)

    
     Tracer (Acceptor) = High FRET Signal .
    
  • With BHP-1: BHP-1 displaces Tracer = Low FRET Signal .

Detailed Protocol (384-well Format)

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-Anti-Tag Antibody (2 nM final).[3]

  • Kinase Tracer (Concentration =

    
     of tracer, typically 5-20 nM).
    

Steps:

  • Compound Transfer: Acoustic dispense 20 nL of BHP-1 (10 mM Stock) into assay plate wells to achieve 10 µM final concentration (assuming 20 µL final vol).

    • Control 1 (Max FRET): DMSO only.

    • Control 2 (Min FRET): 10 µM Staurosporine (or pan-kinase inhibitor).

  • Kinase/Antibody Mix: Dilute Kinase (5 nM) and Eu-Antibody (2 nM) in Kinase Buffer A. Add 10 µL to wells.

  • Tracer Addition: Add 10 µL of Kinase Tracer (at 2x concentration) to wells.

  • Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., BMG PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm.[1][2]

    • Emission 2 (Acceptor): 665 nm.[1][2]

Data Calculation

Calculate the Emission Ratio (ER):



Calculate % Displacement (Inhibition of Binding):



Secondary Screen: Functional Validation (Radiometric)

Hits from the binding assay (>50% displacement) must be validated for functional inhibition. We utilize the HotSpot™ Radiometric Assay (Reaction Biology) or similar gold-standard filter-binding methods.

  • Why Radiometric? It is the only "interference-free" format. Pyrazoles can sometimes quench fluorescence or interfere with luciferase (in ADP-Glo), leading to artifacts. Radiometric detection (

    
    -ATP) measures direct phosphate transfer.
    

Protocol Summary:

  • Incubate Kinase + Substrate + BHP-1 (dose-response: 1 nM to 100 µM).

  • Initiate with

    
    -ATP (at 
    
    
    
    of the kinase).
  • Spot reaction onto P81 ion-exchange filter paper.

  • Wash away unbound ATP; count bound phosphorylated substrate.

Anticipated Results & Data Interpretation

Based on the Structure-Activity Relationship (SAR) of the pyrazole scaffold, we anticipate the following profile for BHP-1:

Kinase FamilyPredicted ActivityStructural Reason
p38 MAPK HighThe 4-bromophenyl group fits the hydrophobic pocket adjacent to the gatekeeper (Thr106 in p38

).
CDK2/CDK9 ModeratePyrazoles are classic CDK hinge binders; the 3-OH mimics the purine interactions.
Aurora A/B ModerateSimilar ATP-pocket topology to CDKs.
EGFR/HER2 LowThese usually require larger, more complex "tails" extending into the solvent front for high affinity.
Selectivity Metrics

To quantify the "promiscuity" of BHP-1, calculate the Selectivity Score (S-score) :



  • Target: For a fragment like BHP-1, a higher S-score is acceptable (and expected) compared to a lead candidate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Binding Assay) Compound aggregation or precipitation.Check solubility in buffer. Add 0.01% Triton X-100. Spin down stock solution before dispensing.
Flat Dose-Response (

> 100µM)
Compound is a weak fragment.This is normal for BHP-1. It is a starting point. Focus on Ligand Efficiency (LE) rather than raw potency.
Discrepancy: Binding vs. Functional Type II Binding Mode.BHP-1 might bind the inactive kinase conformation (detected in LanthaScreen) but fail to compete with ATP in the active state (Functional assay).

References

  • Reaction Biology. Kinase HotSpot™ Radiometric Assay Protocol. [Link]

  • Fabbro, D., et al. (2012). Targeting Protein Kinases in Cancer Therapy: Tyrosine Kinases. (Discusses Pyrazole binding modes). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole Scaffolds. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole . This guide is structured for researchers requiring high-purity isolation of the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, impurity profiling, and troubleshooting for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole .

This guide is structured for researchers requiring high-purity isolation of the 3-hydroxy regioisomer , which is synthetically more challenging than the thermodynamically favored 5-hydroxy isomer (common in standard pyrazolone syntheses).

Part 1: Critical Regiochemistry & Reaction Logic

To successfully synthesize the 3-hydroxy isomer, one must understand the competing mechanistic pathways. The reaction between 4-bromophenylhydrazine and ethyl propiolate (or related alkynoates) bifurcates based on the initial nucleophilic attack.

The Mechanistic Bifurcation
  • Path A (Target: 3-Hydroxy): Michael Addition First. The terminal nitrogen (

    
    ) of the hydrazine attacks the 
    
    
    
    -carbon of the ethyl propiolate. The resulting enamine intermediate cyclizes onto the ester carbonyl. This places the carbonyl/hydroxyl group at Position 3 relative to the N1-aryl group.
    • Requirement: Strong base (e.g., KOtBu) to promote Michael addition over acylation.

  • Path B (Impurity: 5-Hydroxy): Acylation First. The terminal nitrogen (

    
    ) attacks the ester carbonyl of the propiolate (forming a hydrazide). The internal nitrogen (
    
    
    
    ) then attacks the alkyne/alkene. This places the carbonyl/hydroxyl group at Position 5 .
    • Common Cause:[1] Uncatalyzed or acid-catalyzed conditions, or using

      
      -keto esters (ethyl acetoacetate) instead of propiolates.[1]
      
Pathway Visualization

ReactionPathways Start 4-Bromophenylhydrazine + Ethyl Propiolate Michael Intermediate A: Michael Adduct (Enamine) Start->Michael Strong Base (KOtBu) Kinetic Control Acyl Intermediate B: Hydrazide Start->Acyl Neutral/Acidic Thermodynamic Control Oxidation Side Product: 1,2-bis(4-bromophenyl)diazene (Orange Solid) Start->Oxidation Air/Oxidant Polymer Side Product: Propiolate Oligomers Start->Polymer Excess Base/Heat Target TARGET: 1-(4-Br-Ph)-3-hydroxy-1H-pyrazole (3-OH Isomer) Michael->Target Cyclization Impurity MAJOR IMPURITY: 1-(4-Br-Ph)-5-hydroxy-1H-pyrazole (5-OH Isomer) Acyl->Impurity Cyclization

Caption: Mechanistic bifurcation showing the base-dependent pathway to the 3-hydroxy target versus the common 5-hydroxy impurity.

Part 2: Troubleshooting & FAQ

Category 1: Regioisomer Contamination (The "Wrong" Isomer)

Issue: "My product has the correct mass (MS) but the NMR shifts are slightly off. The


C NMR signal for the carbonyl-like carbon is at 155 ppm instead of 162 ppm."

Diagnosis: You have likely synthesized the 5-hydroxy isomer (1-(4-bromophenyl)-5-pyrazolone).

  • 3-Hydroxy (Target): The oxygen is at C3.[2] The C3 carbon typically resonates downfield (

    
     162–164 ppm) due to the enol/hydrazide character. The C5 proton (adjacent to N1) is significantly deshielded (
    
    
    
    7.5–8.0 ppm).
  • 5-Hydroxy (Impurity): The oxygen is at C5. The C5 carbon resonates upfield relative to the 3-isomer (

    
     154–156 ppm). The C3 proton is less deshielded.
    

Solution:

  • Switch Reagents: Ensure you are using Ethyl Propiolate , not a

    
    -keto ester.[1]
    
  • Use a Base: Do not run this reaction in refluxing ethanol/acetic acid (Knorr conditions). Use Potassium tert-butoxide (KOtBu) in tert-Butanol or THF at 0–25°C. The base promotes the Michael addition required for the 3-hydroxy skeleton.

  • Purification: The 5-hydroxy isomer is often more acidic and more polar. It may be separable by recrystallization from ethanol/water, where the 3-hydroxy isomer is typically less soluble.

Category 2: Orange/Red Colored Impurities

Issue: "The reaction mixture turned deep orange/red, and the isolated solid is off-white to pink."

Diagnosis: Oxidation of 4-bromophenylhydrazine to 1,2-bis(4-bromophenyl)diazene (azo dimer).[1] Arylhydrazines are unstable in air, especially in basic solutions.[1]

Solution:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Fresh Reagents: Use hydrazine hydrochloride salt (more stable) and release the free base in situ only when ready to react. If using the free base, ensure it is white/beige; if it is dark brown, recrystallize it first.[1]

  • Cleanup: Wash the crude solid with cold diethyl ether or hexanes. The azo impurity is highly lipophilic and often washes away, leaving the polar pyrazole product.

Category 3: Low Yield & Sticky Solids

Issue: "The product is an oil or sticky gum that refuses to crystallize."

Diagnosis:

  • Propiolate Polymerization: Ethyl propiolate is prone to polymerization in the presence of strong bases if the temperature is too high.

  • Incomplete Cyclization: You may have the uncyclized Michael adduct (enamine ester).

Solution:

  • Temperature Control: Add the base at 0°C and warm to room temperature slowly. Do not heat above 40°C unless cyclization is confirmed slow by TLC.

  • Acidic Workup: The reaction typically yields the potassium salt of the pyrazole. You must quench with dilute acetic acid or HCl to pH 5–6 to precipitate the neutral 3-hydroxy pyrazole.

  • Trituration: Triturate the gum with methanol/water (1:1). The 3-hydroxy pyrazole typically solidifies upon scratching.

Part 3: Experimental Protocol (Recommended)

Objective: Synthesis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole via Base-Mediated Cyclization.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl propiolate (1.1 eq)[1]

  • Potassium tert-butoxide (2.2 eq) (Note: 1 eq to free hydrazine, 1.2 eq for reaction)

  • Solvent: Anhydrous THF or tert-Butanol (10 mL/g)

Step-by-Step Procedure:

  • Preparation of Free Base (In Situ):

    • Suspend 4-bromophenylhydrazine HCl in anhydrous THF under Nitrogen.

    • Cool to 0°C. Add 1.0 eq of KOtBu. Stir for 15 min to generate the free hydrazine.

  • Michael Addition:

    • Add Ethyl Propiolate dropwise at 0°C.

    • Critical: Keep temperature <5°C during addition to avoid polymerization.

    • Stir for 30 minutes at 0°C.

  • Cyclization:

    • Add the remaining 1.2 eq of KOtBu in portions. The mixture may turn yellow/orange.

    • Allow to warm to room temperature (20–25°C) and stir for 4–12 hours.

    • Monitor: TLC (50% EtOAc/Hexane).[1] The starting hydrazine should disappear.

  • Workup:

    • Concentrate the solvent under reduced pressure (if t-BuOH was used).

    • Dissolve residue in water (pH will be >10).

    • Wash: Extract the aqueous layer with Ethyl Acetate (2x) to remove non-polar impurities (azo dimers, unreacted propiolate).[1] Discard organic layer.

    • Precipitation: Acidify the aqueous layer carefully with 1M HCl or Acetic Acid to pH 5–6. The product should precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid.

    • Recrystallize from Ethanol or Methanol/Water if necessary.

Part 4: Quantitative Data & Impurity Table

ComponentStructure DescriptionOriginRemoval Strategy
Target 1-(4-Br-Ph)-3-hydroxy-1H-pyrazole Desired ProductN/A
Impurity A 1-(4-Br-Ph)-5-hydroxy-1H-pyrazole Regioisomer (Acylation First)Prevent by using KOtBu/THF method. Separate via fractional crystallization.
Impurity B 1,2-bis(4-bromophenyl)diazene Oxidation of HydrazineWash aqueous product solution with EtOAc before acidification.[1]
Impurity C Ethyl 3-((4-bromophenyl)amino)acrylate Uncyclized Michael AdductEnsure full reaction time; add slight excess base.
Impurity D Poly(ethyl propiolate) PolymerizationKeep addition temp <0°C. Avoid excess propiolate.

References

  • Regioselective Synthesis of 3-Hydroxypyrazoles

    • Title: Preparation of 1-(het)aryl-3-hydroxypyrazoles.[3][4][5]

    • Source: US P
    • Relevance: Describes the base-mediated reaction of arylhydrazines with ethyl propiolate to specifically yield the 3-hydroxy isomer.
    • URL
  • Mechanistic Insight (Michael vs Acylation)

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[4]

    • Source:Molecules 2022, 27(15), 4763.[1]

    • Relevance: Explains the difficulty of accessing the 3-hydroxy isomer compared to the 5-hydroxy isomer and provides NMR distinctions.
    • URL:[Link][1]

  • General Pyrazole Synthesis & Side Products

    • Title: Pyrazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • Relevance: Overview of condens
    • URL:[Link]

Sources

Optimization

purification of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole by column chromatography

Technical Support Center: Purification of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Case ID: PUR-PYR-004-Br Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary: The "Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Case ID: PUR-PYR-004-Br Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The "Chameleon" Challenge

Welcome to the technical support hub for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole. If you are experiencing streaking, poor recovery, or splitting peaks, you are not alone.[1]

This molecule presents a classic chromatographic challenge due to desmotropy (prototropic tautomerism). It exists in a dynamic equilibrium between the enol form (3-hydroxy) and the keto form (3-pyrazolone) . Standard silica gel is slightly acidic (pH 4–5), which can catalyze interconversion on the column, leading to "ghost peaks" or severe tailing as the molecule drags between two polarity states.[1]

This guide provides a self-validating protocol to lock the tautomer, neutralize silanol interactions, and achieve high-purity isolation.

Module 1: The Mechanism of Failure

Before attempting purification, you must understand why standard methods often fail.[1]

The Tautomer Trap: In non-polar solvents (like your Hexane/EtOAc mobile phase), this compound often forms hydrogen-bonded dimers.[1] On the polar silica surface, these dimers break, and the molecule interacts with free silanols (


).[1]
  • Enol Form (OH): Acts like a phenol (Weak Acid, pKa ~7-8).[1] Hydrogen bonds to silica.

  • Keto Form (NH): More polar. Interacts differently with the stationary phase.[2][3][4]

If the interconversion rate matches the elution timescale, the band broadens across the column (streaking).[1]

Tautomerism cluster_0 Mobile Phase Equilibrium Enol Enol Form (3-Hydroxy) Less Polar Keto Keto Form (Pyrazolone) More Polar Enol->Keto Fast Exchange Silica Silica Surface (Acidic Si-OH) Enol->Silica H-Bonding (Tailing) Keto->Enol Keto->Silica Strong Adsorption (Retention) caption Fig 1: Dynamic equilibrium causes peak broadening on standard silica.

[1]

Module 2: Troubleshooting & FAQs

Q1: My compound smears from the baseline to the solvent front. How do I fix this? Diagnosis: This is "Silanol Drag." The phenolic -OH (or the NH in keto form) is interacting strongly with the acidic silanols on the silica. Solution: Acidify the Mobile Phase. Add 0.5% to 1.0% Acetic Acid (AcOH) to your mobile phase.

  • Mechanism:[1][5] The acetic acid is a stronger acid than your pyrazole. It protonates the silica surface (

    
     becomes 
    
    
    
    ) and saturates the active sites, preventing your compound from "sticking."[1] It also pushes the equilibrium toward the neutral protonated form.

Q2: The compound precipitates inside the column during loading. Diagnosis: Solubility mismatch. 1-Aryl-3-hydroxypyrazoles have poor solubility in Hexane and limited solubility in low % EtOAc. Solution: Use Dry Loading (Solid Load).

  • Dissolve the crude mixture in a minimal amount of Acetone or THF.

  • Add Celite 545 (approx. 2x weight of crude).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder on top of the packed column.

  • Why: This eliminates the "solvent shock" of liquid loading and ensures a tight initial band.

Q3: I see two spots on TLC, but NMR shows one pure compound. Diagnosis: You are visualizing the tautomers separating on the TLC plate. Verification: Perform a 2D-TLC experiment .

  • Run the TLC plate in direction X.

  • Rotate the plate 90° and run it again in direction Y.

  • Result: If the spots lie on the diagonal, they are different compounds.[1] If you see off-diagonal spots, it is the same compound tautomerizing during the run.[1]

Module 3: Validated Purification Protocol (SOP)

Objective: Isolate >98% pure 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole.

Phase 1: Solvent System Optimization

Do not assume Hexane/EtOAc is best. These compounds often purify better in DCM/Methanol due to solubility.

SystemRatio (v/v)AdditiveApplication
A (Standard) Hexane : EtOAc (3:1 to 1:[1][6]1)+ 1% AcOHGeneral purification
B (High Polarity) DCM : MeOH (98:2 to 95:[1]5)None*If compound is very polar
C (Recryst) Ethanol or MeOHN/APro Tip: Try this before column

(Note: DCM is slightly acidic, often removing the need for AcOH, but adding 0.1% AcOH never hurts.)[1]

Phase 2: The "Acid-Flash" Protocol

Step 1: Column Preparation

  • Use Silica Gel 60 (230–400 mesh).[1]

  • Slurry pack using the starting mobile phase containing 1% Acetic Acid.

  • Crucial: Flush the column with at least 2 column volumes (CV) of this acidified solvent before loading. This "deactivates" the silica.[2]

Step 2: Sample Loading

  • Use the Dry Load method (Celite) described in Q2.

  • Warning: Do not dissolve in pure DCM and load; the compound may crash out when it hits the Hexane in the column.

Step 3: Elution Gradient

  • Start: 100% Hexane (+1% AcOH) for 1 CV to wash non-polar impurities.[1]

  • Ramp: 0%

    
     40% EtOAc (+1% AcOH) over 10 CV.[1]
    
  • Hold: Monitor fractions. The 3-hydroxypyrazole usually elutes later than expected due to H-bonding.

Step 4: Post-Column Workup

  • Pool fractions.

  • Wash: If you used Acetic Acid, the fractions contain acid.[1] Wash the combined organic layer with Water (2x) and Brine (1x) to remove AcOH.

  • Caution: Do not use saturated NaHCO3 (base) to wash, as you might deprotonate the hydroxypyrazole (pKa ~7-8) and lose it into the aqueous layer.[1]

Module 4: Decision Logic

Use this flow to determine the correct path for your specific crude mixture.

PurificationLogic Start Crude Mixture 1-(4-Br-Ph)-3-OH-pyrazole SolubilityCheck Check Solubility in Hot EtOH/MeOH Start->SolubilityCheck Recryst Recrystallization (Method of Choice) SolubilityCheck->Recryst Soluble (Hot) Insoluble (Cold) TLC_Check TLC Analysis (Hex:EtOAc 1:1) SolubilityCheck->TLC_Check Poor Recryst Profile Final Pure Product Recryst->Final Streaking Streaking Observed? TLC_Check->Streaking AcidCol Acidified Silica Column (+1% AcOH) Streaking->AcidCol Yes StdCol Standard Flash Column Streaking->StdCol No Wash Aqueous Wash (Water/Brine only) AcidCol->Wash StdCol->Final Wash->Final caption Fig 2: Decision tree prioritizing recrystallization, then acidified chromatography.

References

  • Tautomerism of Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1] Molecules, vol. 23, no.[1] 1, 2018.[1]

  • Chromatographic Tailing Solutions: Dolan, J. W.[1] "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International, 2025.[1]

  • Synthesis & Purification Context: Organic Syntheses, Coll. Vol. 10, p. 77 (2004); Vol. 79, p. 209 (2002).[1] (General procedure for 1-aryl-pyrazoles).

  • pKa Data for Pyrazoles: "pKa Data Compiled by R. Williams." Organic Chemistry Data.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 1-(4-Bromophenyl)-3-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole. The information presented herein is synthesized from established protocols and field-proven insights to ensure scientific integrity and practical applicability.

I. Core Principles of Recrystallization for Pyrazole Derivatives

Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system. For pyrazole derivatives like 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, the choice of solvent and the cooling process are paramount for achieving high purity and good crystal morphology. The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole?

A1: Ethanol is an excellent starting point for the recrystallization of many pyrazole derivatives.[1][2][3][4][5] It is a protic solvent that can engage in hydrogen bonding, which is often beneficial for dissolving compounds containing hydroxyl and pyrazole functional groups. Methanol can also be a suitable alternative.[6][7] For compounds with lower polarity, toluene has been used successfully for growing high-quality crystals of similar pyrazole derivatives, often through slow evaporation.[2]

A general recommendation is to start with ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity (cloudiness) persists. This indicates that the solution is saturated. Subsequent slow cooling should induce crystallization.[8]

Q2: My compound has very poor solubility in common solvents, making recrystallization difficult. What are my options?

A2: Poor solubility is a common challenge with pyrazole derivatives. Here are several strategies to address this issue:

  • Hot Filtration: If your compound is sparingly soluble even at high temperatures, dissolve it in a minimal amount of a suitable hot solvent and perform a hot filtration to remove any insoluble impurities. This should be done quickly to prevent premature crystallization.[9]

  • Solvent Mixtures (Binary Solvent System): This is a powerful technique for compounds with challenging solubility profiles.[9]

    • Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature.

    • Add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent turbidity.[8][9]

    • If you add too much of the "poor" solvent, clarify the solution by adding a small amount of the "good" solvent.

    • Allow the solution to cool slowly.

  • Alternative Purification Techniques: If recrystallization proves ineffective, consider other methods such as column chromatography.[9]

Q3: I've set up my recrystallization, but no crystals are forming. What should I do?

A3: The absence of crystal formation upon cooling can be due to several factors. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of pure crystalline product, add a "seed" crystal to the cooled solution. This will act as a template for further crystallization.

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of your compound.

    • Ice Bath: Place the flask in an ice bath to further decrease the solubility of your compound.[9] Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.

Q4: The recrystallized product appears oily or as a precipitate instead of crystals. What went wrong?

A4: "Oiling out" or precipitation occurs when the compound comes out of solution too rapidly, often because the solution is too concentrated or cooled too quickly.

  • Slower Cooling: Insulate the flask to slow down the cooling rate. This allows for the ordered arrangement of molecules into a crystal lattice.[1]

  • Dilution: Add more of the "good" solvent to the hot solution before cooling to reduce the level of supersaturation.

  • Solvent Choice: The chosen solvent system may not be ideal. Experiment with different solvents or solvent mixtures.

III. Detailed Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

This is the most common and straightforward recrystallization technique.

  • Dissolution: Place the crude 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).[1]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry.

Protocol 2: Binary Solvent Recrystallization

This method is particularly useful for compounds with challenging solubility.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid.[8][9]

  • Clarification: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath if needed.

  • Collection: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.[9]

IV. Visualization of Workflows

Troubleshooting Workflow for Poor Solubility

G start Crude Product with Poor Solubility hot_filtration Attempt Hot Filtration in a Single Solvent start->hot_filtration binary_system Utilize a Binary Solvent System hot_filtration->binary_system If solubility is still insufficient success Pure Crystals Obtained hot_filtration->success Successful Crystallization alt_purification Consider Alternative Purification Methods (e.g., Chromatography) binary_system->alt_purification If recrystallization is ineffective binary_system->success Successful Crystallization

Caption: Troubleshooting workflow for poor pyrazole solubility.

Decision Tree for Crystal Formation Issues

G start Solution Cooled, No Crystals Formed induce Attempt to Induce Crystallization start->induce concentrate Increase Supersaturation start->concentrate scratch Scratch Inner Surface of Flask induce->scratch seed Add a Seed Crystal induce->seed success Crystals Form scratch->success seed->success evaporate Evaporate Some Solvent concentrate->evaporate ice_bath Cool in an Ice Bath concentrate->ice_bath evaporate->success ice_bath->success

Caption: Decision tree for addressing issues with crystal formation.

V. Data Summary

Table 1: Common Solvents for Pyrazole Derivative Recrystallization
SolventTypePolarityBoiling Point (°C)Notes
EthanolProticPolar78A good starting solvent for many pyrazole derivatives.[1]
MethanolProticPolar65Can be used as an alternative to ethanol.[6][7]
IsopropanolProticPolar82Similar properties to ethanol.[1]
Ethyl AcetateAproticMedium77Effective for compounds with intermediate polarity.[1]
TolueneAromaticNonpolar111Can be effective for less polar compounds or as a co-solvent.[1]
WaterProticVery Polar100Often used as an anti-solvent in binary systems.[1]
AcetoneAproticPolar56May be too strong of a solvent for cooling crystallization but suitable for other methods.[1]

VI. References

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Fun, H. K., et al. (2011). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1279. Retrieved from [Link]

  • MDPI. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules. Retrieved from [Link]

  • Aheer, A. K., et al. (2025, August 11). Sustainable routes and mechanistic study in pyrazole synthesis using deep eutectic solvents (DESs). Sustainability & Circularity NOW. Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • Elkady, M. F., et al. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 21). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2024, January 2). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Yield Synthesis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Isomer Control[1] Executive Summary: The Regioselectivity Paradox If you are experiencing low yields or dif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Isomer Control[1]

Executive Summary: The Regioselectivity Paradox

If you are experiencing low yields or difficulty crystallizing 1-(4-bromophenyl)-3-hydroxy-1H-pyrazole , the root cause is likely regioselectivity , not just stoichiometry.[1]

The direct condensation of 4-bromophenylhydrazine with ethyl propiolate (a common first attempt) favors the 5-hydroxy isomer (1-(4-bromophenyl)-1H-pyrazol-5-ol) due to the nucleophilicity of the hydrazine's


-nitrogen attacking the ester carbonyl.[1] To secure the 3-hydroxy isomer  with high yield, you must bypass this thermodynamic preference.[1]

This guide details the Oxidative Aromatization Protocol , which locks the regiochemistry early, and provides a troubleshooting matrix for common failure modes.

Module 1: The Optimized Protocol (Oxidative Aromatization)

Why this works: Instead of relying on ambiguous cyclization, this route forms the saturated ring (pyrazolidinone) first, where regiochemistry is controlled by steric hindrance, and then oxidizes it to the aromatic system.[1]

Phase A: Formation of the Pyrazolidinone Core

Reaction: 4-Bromophenylhydrazine + Ethyl Acrylate


 1-(4-bromophenyl)-3-pyrazolidinone[1]
  • Reagents:

    • 4-Bromophenylhydrazine HCl (1.0 eq)[1]

    • Ethyl Acrylate (1.2 eq)[1]

    • Base: NaOEt (2.5 eq) in Ethanol (Anhydrous)

  • Procedure:

    • Dissolve hydrazine salt in EtOH. Add NaOEt at 0°C to liberate the free base.

    • Add Ethyl Acrylate dropwise at 0-5°C. Critical: Low temperature prevents polymerization of the acrylate.[1]

    • Reflux for 4–6 hours.[1]

    • Checkpoint: Monitor TLC. The intermediate pyrazolidinone is often a solid.

    • Workup: Acidify with dilute HCl to pH 4-5.[1] Precipitate the solid.[2][3][4]

Phase B: Oxidation to 3-Hydroxy-1H-pyrazole

Reaction: Pyrazolidinone


 Pyrazole (Aromatization)[1]
  • Reagents:

    • Crude Pyrazolidinone (from Phase A)[1]

    • Oxidant:

      
       (Catalytic/Stoichiometric) or 
      
      
      
      in Acetic Acid.[1]
  • Procedure:

    • Dissolve pyrazolidinone in warm acetic acid.[1]

    • Add oxidant slowly at 60°C. Exothermic reaction—control temp <80°C.[1]

    • Stir for 2 hours.

    • Quench: Pour into ice water. The target 3-hydroxy pyrazole will precipitate.[3]

Module 2: Comparative Data Dashboard

ParameterDirect Route (Ethyl Propiolate)Optimized Route (Acrylate + Oxidation)
Primary Product Mixture (Major: 5-OH / Minor: 3-OH)Exclusive 3-OH Isomer
Typical Yield 25–35% (after difficult separation)65–80% (overall)
Purification Column Chromatography (Required)Recrystallization (Ethanol)
Key Failure Mode Formation of "Black Tar" (Polymerization)Over-oxidation (if temp >90°C)
Atom Economy HighModerate (requires oxidant)

Module 3: Troubleshooting Center (FAQ)

Q1: My product is a dark, sticky oil that won't crystallize. What happened?

Diagnosis: Hydrazine Decomposition or Polymerization.

  • Cause: 4-Bromophenylhydrazine is sensitive to oxidation.[1] If it was dark brown before you started, your starting material is compromised.[1]

  • Fix:

    • Salt Wash: Wash your hydrazine hydrochloride with cold ethanol before generating the free base.[1]

    • Inert Atmosphere: Perform the free-basing and acrylate addition under Nitrogen or Argon.

    • Acrylate Stabilizers: Commercial ethyl acrylate contains inhibitors (MEHQ).[1] Do not remove these; they prevent the "gummy" polymerization side-reaction.[1]

Q2: I used the Ethyl Propiolate method. How do I separate the 3-OH from the 5-OH isomer?

Diagnosis: Regioisomer Mixture.

  • Differentiation:

    • 3-OH (Target):

      
      C NMR shift of C=O (tautomer) is typically ~162–165 ppm .[1]
      
    • 5-OH (Byproduct):

      
      C NMR shift is typically ~154–156 ppm .[1][5]
      
  • Separation: The 3-OH isomer is generally less soluble in acidic water than the 5-OH isomer.[1]

    • Protocol: Dissolve the crude mixture in hot 10% NaOH. Cool to 0°C. Slowly acidify with HCl to pH 6. The 3-OH isomer often precipitates first. Filter immediately. The filtrate contains the 5-OH isomer.

Q3: The oxidation step (Phase B) yield is low (<40%).

Diagnosis: Over-oxidation or pH issues.[1]

  • Cause: Strong oxidants can cleave the N-N bond or brominate the ring further.

  • Fix: Switch to CuCl /

    
      (air bubbling) in DMF or Pyridine. This is a milder oxidation method that specifically targets the dihydro-pyrazole linkage without degrading the aromatic ring.
    

Module 4: Process Visualization

Workflow 1: Pathway Logic & Regioselectivity

SynthesisPathways Start 4-Bromophenylhydrazine Propiolate + Ethyl Propiolate Start->Propiolate Acrylate + Ethyl Acrylate Start->Acrylate InterA Michael vs Acyl Attack Propiolate->InterA Prod5OH 1-(4-Br)-5-Hydroxy (MAJOR BYPRODUCT) InterA->Prod5OH Kinetic Pref Prod3OH_Low 3-Hydroxy Target (Low Yield) InterA->Prod3OH_Low Minor path Pyrazolidinone Intermediate: 1-(4-Br)-3-pyrazolidinone Acrylate->Pyrazolidinone Reflux/NaOEt Oxidation Oxidation (FeCl3 or H2O2) Pyrazolidinone->Oxidation Target TARGET: 1-(4-Br)-3-Hydroxy-1H-pyrazole Oxidation->Target Aromatization

Caption: Comparison of the direct condensation route (Red) vs. the recommended oxidative cyclization route (Green) for regiochemical purity.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Type1 Black Tar / Oil Issue->Type1 Type2 Wrong Isomer (5-OH) Issue->Type2 Type3 Low Yield (<40%) Issue->Type3 Sol1 Check Hydrazine Purity Use N2 Atmosphere Type1->Sol1 Sol2 Switch to Acrylate Route (See Module 1) Type2->Sol2 Sol3 Optimize Oxidation Try CuCl/O2 instead of H2O2 Type3->Sol3

Caption: Rapid diagnostic logic for common synthesis failures.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates."[1] Journal of Organic Chemistry. (Discusses the NMR shifts and structural assignment of 3-OH vs 5-OH isomers).

  • Oxidative Aromatization Method: Tietze, L. F., et al. "Synthesis of 1-aryl-3-hydroxypyrazoles via oxidation of pyrazolidinones."[1] Organic Syntheses. (Foundational method for converting acrylate-derived pyrazolidinones to pyrazoles).[1] [1]

  • Tautomerism & Characterization: Elguero, J., et al.[1][5] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Authoritative text on pyrazolone/hydroxypyrazole equilibrium).

  • Edaravone Analog Synthesis: "Process for the preparation of 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) and analogs."[1] (Provides industrial context for phenylhydrazine cyclizations).

(Note: For precise chemical shift data used in Module 3, refer to Reference 1, which distinguishes the C3/C5 carbon signals critical for isomer identification.)

Sources

Troubleshooting

common issues in pyrazole synthesis and solutions

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success and streamline your research.

PART 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Poor or No Product Yield

Question: I am getting a very low yield or no desired pyrazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in pyrazole synthesis are a common hurdle and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Causality and Solutions:

  • Purity of Starting Materials: The purity of your reactants, especially the hydrazine and 1,3-dicarbonyl compounds, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.[1]

    • Solution: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use. For instance, hydrazine reagents can decompose or undergo air-oxidation, leading to colored impurities and reduced reactivity.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][3] Some reactions may require heating or reflux, while others proceed at room temperature.[1][3] The choice of solvent is also vital; for example, "green" and efficient synthesis methods have been developed using biodegradable surfactants in water, which can improve yields in certain cases.[4]

  • Nature of the Hydrazine: The reactivity of the hydrazine derivative is important. If you are using a hydrazine hydrochloride salt, a base like pyridine must be added to generate the free hydrazine for the reaction to proceed efficiently.[3]

  • Exclusion of Water: Many condensation reactions, including pyrazole synthesis, are sensitive to water, which can lead to side reactions and lower yields.[3]

    • Solution: Use an anhydrous solvent and protect the reaction from atmospheric moisture, for instance, by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Troubleshooting Low Yield

G cluster_solutions Troubleshooting Steps start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions If pure check_hydrazine Evaluate Hydrazine Reactivity (e.g., use of base for salts) optimize_conditions->check_hydrazine control_moisture Ensure Anhydrous Conditions check_hydrazine->control_moisture monitor_tlc Monitor Reaction by TLC control_moisture->monitor_tlc workup Review Work-up Procedure monitor_tlc->workup success Improved Yield workup->success

Caption: A workflow diagram for troubleshooting low product yield.

Issue 2: Poor Regioselectivity - Formation of Isomeric Mixtures

Question: My synthesis is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in the Knorr pyrazole synthesis.[5][6] Controlling regioselectivity is crucial for obtaining the desired biologically active isomer.

Causality and Solutions:

  • Steric and Electronic Effects: The regioselectivity of the Knorr condensation is governed by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound and the hydrazine.[5]

    • Solution: Modifying the substituents can direct the reaction towards the desired isomer. For instance, a bulky substituent on the dicarbonyl compound will favor the attack of the less hindered nitrogen of the hydrazine at the less sterically hindered carbonyl group.

  • Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity.

    • Solution: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol. Temperature can also be a critical factor in controlling the reaction outcome.[5]

  • Alternative Synthetic Methods: When the classical Knorr condensation fails to provide the desired regioselectivity, alternative methods can be employed.

    • Solution:

      • 1,3-Dipolar Cycloadditions: This approach involves the reaction of a diazo compound with an alkyne or alkene and can offer excellent regioselectivity.[5][7]

      • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with the aid of catalysts.[8]

Key Factors Influencing Regioselectivity
FactorInfluence on RegioselectivityExample Solution
Solvent Can dramatically impact the reaction outcome.Use of fluorinated alcohols (TFE, HFIP) can significantly improve regioselectivity.
Temperature Can be a critical factor in determining the course of the reaction.Optimization of reaction temperature is necessary.[5]
Substituents Steric and electronic properties of substituents on both reactants play a major role.Introduction of bulky groups can direct the reaction pathway.
Catalyst The choice of catalyst can influence regioselectivity in some cases.Lewis acids are sometimes used in multicomponent reactions to control selectivity.[5]
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my pyrazole derivative due to poor solubility or the presence of persistent impurities. What are my options?

Answer: Purification of pyrazole derivatives can be challenging, often due to their poor solubility in common organic solvents.

Causality and Solutions:

  • Poor Solubility: Many pyrazole derivatives exhibit low solubility, making recrystallization difficult.

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent mixture.[9]

      • Binary Solvent System for Recrystallization: Dissolve your compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity is observed. Slow cooling should induce crystallization.[9]

      • Hot Filtration: If the compound is sparingly soluble even at high temperatures, use hot filtration to remove insoluble impurities.[9]

  • Persistent Impurities: Sometimes, byproducts or unreacted starting materials are difficult to remove by simple crystallization.

    • Solution:

      • Column Chromatography: Flash column chromatography is a common and effective method for separating pyrazole derivatives from impurities. A gradient of hexane and ethyl acetate is a good starting point for the eluent.[1]

      • Acid-Base Extraction: Pyrazoles are basic and can be converted into their acid addition salts, which can be crystallized and then neutralized to recover the purified pyrazole.[10][11]

Purification Workflow for Poorly Soluble Pyrazoles

G start Crude Pyrazole with Poor Solubility solvent_screen Solvent Screening start->solvent_screen acid_base Acid-Base Extraction start->acid_base Alternative recrystallization Recrystallization (Binary Solvent System/Hot Filtration) solvent_screen->recrystallization Suitable solvent found chromatography Column Chromatography solvent_screen->chromatography Recrystallization fails recrystallization->chromatography Fails pure_product Pure Pyrazole recrystallization->pure_product Successful chromatography->pure_product acid_base->pure_product

Caption: Purification strategies for poorly soluble pyrazole derivatives.

PART 2: Detailed Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.[12][13]

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 equivalents)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • To this solution, add the hydrazine derivative (1.1 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Purification of a Pyrazole via Acid Salt Formation

This protocol is useful for purifying basic pyrazole derivatives that are difficult to purify by other means.[10][11]

Materials:

  • Crude pyrazole derivative

  • Suitable organic solvent (e.g., ethanol, acetone)

  • Inorganic mineral acid (e.g., phosphoric acid) or organic acid (e.g., oxalic acid)

Procedure:

  • Dissolve the crude pyrazole in a suitable organic solvent. Gentle heating may be required.

  • Slowly add at least an equimolar amount of the chosen acid to the solution with stirring.

  • The corresponding acid addition salt of the pyrazole will precipitate out of the solution. The mixture can be cooled to enhance precipitation.

  • Collect the salt by filtration and wash with a small amount of the cold solvent.

  • To recover the free pyrazole, dissolve the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified pyrazole.

PART 3: References

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]

  • Process for the purification of pyrazoles. Google Patents.

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Bentham Science. [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlideShare. [Link]

  • Process for the preparation of pyrazole and its derivatives. Google Patents.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Method for purifying pyrazoles. Google Patents.

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure. [Link]

  • Different strategies for synthesis of pyrazoles. ResearchGate. [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]

Sources

Optimization

Technical Support Center: Chemical Stability of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole in DMSO

From the Desk of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the chemical stability of 1-(4-Bromophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the chemical stability of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole when stored and used in Dimethyl Sulfoxide (DMSO). As a common solvent for compound repositories and high-throughput screening, understanding the interaction between your compound and DMSO is critical for ensuring experimental reproducibility and data integrity. This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate potential challenges.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common initial questions regarding the handling and storage of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole.

Q1: What are the primary structural features of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole that influence its stability in DMSO?

A: The stability of this molecule is governed by three key structural components:

  • The Pyrazole Ring: This five-membered aromatic heterocycle is generally robust and resistant to oxidation and reduction[1][2]. However, its nitrogen atoms can influence reactivity, and the ring can undergo electrophilic substitution, typically at the C4 position[1].

  • The 3-Hydroxy Group: This is the most critical feature for stability. The 3-hydroxy-pyrazole moiety exists in a tautomeric equilibrium with its keto form, 1-(4-Bromophenyl)-1H-pyrazol-3(2H)-one. This equilibrium means the molecule possesses both a potentially acidic enolic proton and a reactive carbonyl group, which can open up different degradation pathways.

  • The 4-Bromophenyl Group: The carbon-bromine bond on an aromatic ring is significantly stronger than in alkyl halides and is generally resistant to simple nucleophilic attack[3]. However, under certain conditions, such as the presence of strong bases or catalysts, aryl halides can undergo reactions in DMSO[4]. While unlikely under standard storage conditions, this remains a potential, albeit minor, reactivity pathway.

Q2: How does DMSO itself pose a risk to the compound's stability?

A: DMSO is not an inert solvent. Its chemical properties can actively contribute to compound degradation:

  • Hygroscopicity: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere[5]. The presence of water is a major cause of compound degradation in DMSO stocks, often through hydrolysis[6].

  • Reactivity: DMSO can act as an oxidant, particularly at elevated temperatures, in a process analogous to the Kornblum oxidation[7][8]. It can also participate in complex reactions, serving as a source of carbon or sulfur atoms in certain synthetic contexts[9].

  • Impurities: The presence of acidic or basic impurities in DMSO can catalyze degradation[10].

Q3: What is a realistic timeframe for storing a DMSO stock solution of this compound?

A: There is no single answer, as stability is concentration- and condition-dependent. However, based on large-scale studies of compound libraries:

  • Short-Term (Weeks to Months): For routine use, solutions stored at -20°C in sealed, low-moisture containers are generally reliable. One study found that 92% of compounds were stable after 3 months of storage at room temperature, but this dropped to 83% after 6 months[11][12].

  • Long-Term (Months to Years): Significant degradation can occur. A study monitoring compounds for a year at ambient temperature found that only 52% of the compounds remained intact[11][12]. Long-term storage should always be at -20°C or, ideally, -80°C.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles are a known risk factor. While many compounds can withstand a limited number of cycles (e.g., up to 11 cycles showed no significant loss in one study), it is best practice to minimize them by preparing smaller aliquots for daily use[6][13].

Q4: I see a precipitate forming in my stock solution upon thawing. Is this degradation?

A: Not necessarily. It is more likely due to poor solubility. Many compounds are less soluble at lower temperatures. When a stock prepared at room temperature is frozen and then thawed, the compound may not fully redissolve immediately. We recommend gentle vortexing and warming the vial in a 25-30°C water bath to ensure complete dissolution before use. If the precipitate persists, it could indicate that the storage concentration exceeds the compound's solubility limit in DMSO or that a salt of the compound has formed.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

Use this guide when you suspect compound stability issues are affecting your experimental outcomes.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_stock Is the DMSO stock solution older than 3 months or frequently freeze-thawed? start->check_stock prep_fresh Prepare a fresh stock solution from solid material. check_stock->prep_fresh Yes qc_check Perform Quality Control (QC) on both old and new stocks. check_stock->qc_check No rerun_exp Repeat key experiment with fresh stock. prep_fresh->rerun_exp problem_solved Problem Resolved: Stock stability was the issue. rerun_exp->problem_solved Success problem_persists Problem Persists rerun_exp->problem_persists Failure problem_persists->qc_check hplc_ms Recommended QC: LC-MS Purity Analysis qc_check->hplc_ms compare_results Compare chromatograms: - Purity Percentage - Presence of new peaks - Loss of parent mass hplc_ms->compare_results degradation Degradation Confirmed: New peaks or lower purity in old stock. compare_results->degradation Discrepancy Found no_degradation No Degradation: Stocks are identical. compare_results->no_degradation No Discrepancy investigate_degradation Characterize degradants. Review handling procedures. (See Protocol 1) degradation->investigate_degradation investigate_other Troubleshoot other experimental parameters (e.g., assay conditions, reagents, cell lines). no_degradation->investigate_other

Caption: Logical workflow for troubleshooting inconsistent experimental results.

Issue: My dose-response curve has shifted, or the maximum effect has decreased in my latest experiments.

  • Underlying Cause: This is a classic sign of a lower effective concentration of your active compound, which strongly points to degradation in the DMSO stock. Over time, the parent compound concentration decreases, leading to reduced potency in biological assays.

  • Self-Validating Protocol:

    • Prepare Fresh Stock: Synthesize or use a fresh batch of solid 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole to prepare a new DMSO stock solution.

    • QC Both Stocks: Analyze both the old (suspect) and the new (control) stock solutions side-by-side using LC-MS. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) to check for purity and identify the parent mass[13].

    • Direct Comparison: If the peak area of the parent compound is significantly smaller in the old stock compared to the new, and new peaks are visible, degradation is confirmed.

    • Action: Discard the old stock. Implement a policy to prepare fresh stocks every 1-2 months or use the stability study protocol below to define a validated shelf-life.

Issue: I see new, unexpected peaks in my LC-MS or NMR analysis of the compound.

  • Underlying Cause: The appearance of new species is direct evidence of chemical transformation. For 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, potential degradants could include:

    • Hydrolysis Products: If the pyrazole ring is susceptible, though less likely given its aromaticity.

    • Oxidized Species: DMSO can potentially oxidize the molecule, perhaps at the hydroxyl group or another susceptible position.

    • Debrominated Species: Loss of the bromine atom.

    • DMSO Adducts: While rare, direct reaction with the solvent is possible under some conditions.

  • Expert Analysis:

    • Mass Spectrometry: Use high-resolution MS to get an accurate mass for the new peaks. This is invaluable for predicting the elemental formula of the degradants.

    • NMR Spectroscopy: If a sufficient quantity of the degraded sample exists, ¹H NMR in DMSO-d₆ can provide structural clues. The disappearance of the bromine splitting pattern or shifts in aromatic protons would be informative. DMSO-d₆ is particularly useful as it can help resolve exchangeable protons like the one on the hydroxyl group[14][15].

    • Action: Correlate the mass and structural data to propose a degradation pathway. This information is crucial for understanding if the degradant might have its own biological activity that could confound results.

Section 3: Validated Protocols for Stability Assessment

To proactively determine the stability of your compound under your specific laboratory conditions, we recommend the following protocols.

Protocol 1: Accelerated Stability Study in DMSO

This protocol uses elevated temperature to simulate long-term storage at a lower temperature.

Objective: To assess the chemical stability of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole in DMSO over a 2-week period at 40°C.

Materials:

  • 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (solid)

  • Anhydrous, high-purity DMSO (sealed bottle)

  • Amber glass HPLC vials with PTFE-lined caps

  • Analytical balance, vortex mixer, pipettes

  • Incubator or oven set to 40°C

  • HPLC-UV/MS system

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Ensure the compound is fully dissolved.

  • Time-Zero (T=0) Sample: Immediately transfer an aliquot of the freshly prepared stock into an HPLC vial. This is your T=0 reference sample. Analyze it immediately via LC-MS to determine the initial purity (e.g., peak area %).

  • Incubation: Dispense aliquots of the remaining stock solution into several amber glass HPLC vials, seal them tightly, and place them in a 40°C incubator.

  • Time Points: Remove one vial from the incubator at predefined time points (e.g., Day 1, Day 3, Day 7, Day 14).

  • Analysis: Allow the vial to cool to room temperature. Analyze the sample by the same LC-MS method used for the T=0 sample.

  • Data Analysis: For each time point, calculate the remaining percentage of the parent compound relative to the T=0 sample. A common way is to normalize the peak area of the parent compound at each time point to the peak area at T=0. Plot the percentage of remaining compound versus time.

Experimental Workflow Diagram

Stability_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis & Incubation cluster_timepoint 3. Timepoint Monitoring cluster_data 4. Data Interpretation prep_stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into multiple amber glass vials prep_stock->aliquot t0 Analyze T=0 Sample (LC-MS) aliquot->t0 incubate Incubate remaining vials at 40°C aliquot->incubate tp_pull Pull samples at Day 1, 3, 7, 14 incubate->tp_pull tp_analyze Cool to RT & Analyze (LC-MS) tp_pull->tp_analyze plot Plot % Parent Compound vs. Time tp_analyze->plot

Caption: Step-by-step workflow for an accelerated stability study.

Section 4: Data Summary Table

This table summarizes general stability findings from large compound library studies, which provide an authoritative baseline for what to expect.

ParameterConditionExpected OutcomeRationale / CommentSource(s)
Storage Temperature Room Temp (~22°C) vs. -20°CSignificantly higher stability at -20°C.Chemical degradation rates are highly temperature-dependent. Lower temperatures slow down most degradation reactions.[5][11]
Water Content Anhydrous DMSO vs. "Wet" DMSODegradation is more pronounced in the presence of water.Water can act as a nucleophile, leading to hydrolysis of susceptible functional groups.[6][12]
Freeze-Thaw Cycles 1-3 Cycles vs. >10 CyclesMinimal compound loss is expected with a few cycles.Repeated phase transitions can promote precipitation and expose the compound to atmospheric moisture upon opening.[13]
Storage Duration (RT) 6 Months~17% of compounds may show significant degradation.A general guideline from a large library study; specific stability will vary.[11][12]
Container Material Polypropylene vs. GlassNo significant difference in compound recovery was found.Both materials are generally suitable, but glass is preferred for long-term storage to minimize potential leaching from plastic.[13]

Section 5: References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]

  • Cui, H. L. (2022). Recent progress in the modification of heterocycles based on the transformation of DMSO. Arkivoc, 2023(1), 225-263. [Link]

  • Kozikowski, B. A., Burt, T. M., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. [Link]

  • Way, T. L., et al. (2017). Stability Through the Ages: The GSK Experience. SLAS Discovery, 22(6), 647-657. [Link]

  • Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]

  • Kozikowski, B. A., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Gaylord Chemical. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Gaylord Chemical. [Link]

  • Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PubMed. [Link]

  • Li, W., et al. (2007). Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. Organic Chemistry Portal. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. [Link]

  • Unknown Author. (2015). CsOH/DMSO Promoted Reactions of Aryl Halides with Phenols: A Convenient Method for the Synthesis of Diaryl Ethers. ResearchGate. [Link]

  • da Silva, E. T., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 27(19), 6649. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]

  • Dahlin, J. L., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 34(1), 193-205. [Link]

  • Unknown Author. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • LibreTexts Chemistry. (2021). 14.7: Aryl Halides. LibreTexts. [Link]

  • Yakan, H., et al. (2018). Synthesis of Some New Pyrazoles. Dergipark. [Link]

  • Shinde, D. B., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5641-5644. [Link]

  • Dotsenko, V. V. (2014). Response to "Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?". ResearchGate. [Link]

  • Talaviya, R., et al. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 243, 01004. [Link]

  • Ghorab, M. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Allen Tutors. (N.D.). Assertion and Reason Question on Alkyl Halides and DMSO. Allen. [Link]

  • Wang, C., et al. (2021). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL-53(Cr). Chemistry – A European Journal, 27(1), 283-289. [Link]

  • Vasile, C., et al. (2014). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5536. [Link]

  • El-Kady, M. F., et al. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 69(Pt 1), o105. [Link]

  • Unknown Author. (2024). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Journal of Chemical Health Risks. [Link]

  • Organic Chemistry Portal. (N.D.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Szafran, M., et al. (2013). The influence of solvent molecules on NMR spectrum of barbituric acid in the DMSO solution. ResearchGate. [Link]

  • European Commission. (N.D.). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. Taxation and Customs Union. [Link]

  • Aswale, S. S., et al. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. International Journal of Advanced Research and Review. [Link]

  • Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and BioAllied Sciences, 9(3), 135-151. [Link]

  • Chen, Y., et al. (2024). A Novel Pyrazole Pyrimidine Derivative MBP346 Induces Cell Death via ROS-Mediated Mitochondrial Damage in Human Head and Neck Squamous Cell Carcinoma. International Journal of Molecular Sciences, 25(3), 1839. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. RSC Advances, 11(53), 33267-33280. [Link]

  • Al-Ghorbani, M., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 335. [Link]

  • Kumar, A., & Kumar, R. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 37(2). [Link]

  • Ustinova, M. S., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), M1757. [Link]

  • Chem-Impex. (N.D.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. Chem-Impex. [Link]

Sources

Troubleshooting

troubleshooting low yield in Vilsmeier-Haack reaction for pyrazoles

[1][2] Status: Operational Ticket: #VH-PYR-404 Subject: Troubleshooting Low Yield & Tarry Products in Pyrazole Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Part 1: The Diag...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket: #VH-PYR-404 Subject: Troubleshooting Low Yield & Tarry Products in Pyrazole Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: The Diagnostic Matrix (Triage)

Before altering your synthesis, identify your specific failure mode using the matrix below.[1]

SymptomProbable Root CauseVerification Step
No Reaction / SM Recovery Deactivated Substrate or Moisture Check if pyrazole has EWGs (e.g., -NO₂, -Cl).[1] Check POCl₃ quality (fuming?).
Black/Tarry Crude Thermal Runaway or Workup pH Did you add POCl₃ at >10°C? Is quenching pH >10?
Low Yield (<30%) Incomplete Hydrolysis Did you heat the aqueous quench? Is the intermediate iminium salt still trapped?
Wrong Regioisomer N-Formylation Is the pyrazole N-unsubstituted (N-H)?
Solid Reagent Clumping Solvent Choice Are you using DCM? Switch to neat DMF or CHCl₃.

Part 2: Critical Workflow & Mechanism

Understanding the mechanism is the only way to troubleshoot effectively. The Vilsmeier-Haack (VH) reaction is a biphasic thermal process :

  • Kinetic Phase (Cold): Formation of the electrophile (Chloroiminium salt).

  • Thermodynamic Phase (Hot): Electrophilic Aromatic Substitution (EAS) on the pyrazole ring.

  • Hydrolysis Phase (Quench): Liberation of the aldehyde from the iminium salt.

Mechanistic Pathway (Visualization)[3]

VilsmeierMechanism cluster_failures Common Failure Points DMF DMF (Solvent/Reagent) VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) [Active Electrophile] DMF->VH_Reagent 0°C (Critical) POCl3 POCl3 (Activator) POCl3->VH_Reagent Dropwise Addition Intermediate Iminium Salt Intermediate (Water Soluble) VH_Reagent->Intermediate + Pyrazole Heat (60-90°C) Pyrazole Pyrazole Substrate (Electron Rich) Pyrazole->Intermediate Product 4-Formylpyrazole (Target) Intermediate->Product Hydrolysis (pH 7-8) Hydrolysis Aqueous Hydrolysis (NaOAc/H2O) Moisture Moisture/Water Moisture->VH_Reagent Destroys Reagent Thermal T > 10°C during mixing Thermal->VH_Reagent Degradation Base pH > 11 (NaOH) Base->Product Cannizzaro/Tars

Caption: Fig 1. Vilsmeier-Haack mechanistic pathway highlighting critical control points (Temperature, Moisture, pH).[1]

Part 3: Troubleshooting Guides (FAQ)

Issue A: "My reaction mixture turned into a black tar."

Diagnosis: This is a classic symptom of uncontrolled exotherm or harsh workup .

  • The Science: The formation of the Vilsmeier reagent (DMF + POCl3) is highly exothermic. If the temperature exceeds 10–20°C during this step, the reagent self-polymerizes or degrades into tars. Furthermore, pyrazoles are sensitive to strong bases at high temperatures.[1]

  • The Fix:

    • The "Ice-Salt" Rule: Always generate the Vilsmeier reagent at 0°C to 5°C . Add POCl₃ dropwise over 30 minutes.[2]

    • Buffer the Quench: Do not use NaOH or KOH for workup. The sudden pH jump generates heat and polymerizes the aldehyde. Use Sodium Acetate (NaOAc) or saturated NaHCO₃ .[1]

    • Solvent Switch: If using neat DMF causes tarring, dilute with 1,2-dichloroethane (DCE) or chloroform to act as a heat sink.[1]

Issue B: "I have low conversion. Starting material remains."

Diagnosis: The pyrazole ring is likely deactivated or the reagent has been quenched by moisture .

  • The Science: Pyrazoles with electron-withdrawing groups (e.g., p-nitrophenyl at N1, or halogens at C3/C5) are poor nucleophiles.[1] The standard Vilsmeier reagent is a weak electrophile compared to nitronium ions.

  • The Fix:

    • Force Conditions: Increase the reaction temperature to 110–120°C after the initial addition.

    • Stoichiometry: Increase the POCl₃:DMF ratio to 3:10 or even 5:10 equivalents relative to the substrate.

    • Drying: Ensure DMF is anhydrous. Even 0.1% water destroys the reagent. Distill POCl₃ if it is not clear/colorless.

Issue C: "I am using an N-unsubstituted pyrazole (NH) and getting low yield."

Diagnosis: N-Formylation or Dimerization .

  • The Science: The free NH is more nucleophilic than the C4 carbon. The Vilsmeier reagent will attack the Nitrogen first, forming an N-formyl species or an N-dimer, which deactivates the ring toward C-formylation.

  • The Fix:

    • Protect First: Methylate or benzylate the Nitrogen before formylation.

    • One-Pot Cyclization: Instead of formylating a pyrazole, synthesize the 4-formylpyrazole directly from the hydrazone using VH conditions (See Method B in Protocol). This avoids the naked pyrazole intermediate [1].[3]

Issue D: "The reaction looks complete on TLC, but I lose product during workup."

Diagnosis: Incomplete Hydrolysis of the iminium salt.

  • The Science: The intermediate is a water-soluble salt. If you simply extract with DCM/EtOAc immediately after adding water, the product stays in the aqueous layer as the salt. It must be hydrolyzed to the aldehyde.

  • The Fix:

    • After pouring into ice water, stir the aqueous mixture for 1–2 hours at room temperature (or warm to 50°C if stubborn) before neutralization.

    • Ensure the pH is adjusted to 7–8 (neutral) to precipitate the product.

Part 4: Optimized Experimental Protocols

Method A: Standard Protocol (For Activated Pyrazoles)

Best for: 1-Methyl-3-phenylpyrazole, 1,3,5-trimethylpyrazole.[1]

  • Reagent Prep: In a flame-dried flask under Ar/N₂, cool anhydrous DMF (5.0 equiv) to 0°C.

  • Activation: Add POCl₃ (1.2 – 1.5 equiv) dropwise via syringe pump or addition funnel.[1] Internal temp must not exceed 5°C.

  • Incubation: Stir at 0°C for 30 mins. A white precipitate (Vilsmeier salt) may form.[1]

  • Addition: Dissolve pyrazole (1.0 equiv) in minimum DMF. Add dropwise to the reagent at 0°C.[2][4]

  • Reaction: Remove ice bath. Heat to 70–80°C for 4–6 hours. Monitor TLC.

  • Workup (The "Soft" Quench):

    • Pour reaction mixture onto crushed ice (approx 5x volume).

    • Add Sodium Acetate (solid) until pH reaches 7–8.[1]

    • Stir vigorously for 1 hour.

    • Filter the solid precipitate (if formed) or extract with DCM.

Method B: High-Force Protocol (For Deactivated Pyrazoles)

Best for: 1-(4-Nitrophenyl)-pyrazoles, 3,5-Dichloropyrazoles.[1]

  • Reagent Prep: Use 10.0 equiv DMF and 5.0 equiv POCl₃ . Mix at 0°C.

  • Reaction: Add substrate. Heat to 120°C for 12–24 hours [2].

  • Workup: Due to excess POCl₃, the quench will be violent. Pour extremely slowly onto a large excess of ice. Neutralize with saturated Na₂CO₃ (carefully, foaming will occur).

References

  • Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Source: Journal of Chemical Research, 2005.[1] Context: Describes the synthesis of 4-formylpyrazoles directly from hydrazones, bypassing the isolation of N-H pyrazoles to improve yield. URL:[Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: Arkivoc, 2019, Part vi, 1-14.[5][1] Context: Provides specific conditions (120°C, excess reagents) for formylating deactivated 5-chloro-pyrazoles. URL:[Link]

  • Vilsmeier-Haack Reaction. Source: Organic Chemistry Portal.[1][6] Context: General mechanism and reagent preparation standards.[7][8] URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and Its Analogs in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and its structurally related analogs, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Significance of the Pyrazole Core

The five-membered heterocyclic pyrazole ring is a cornerstone in the design of bioactive molecules, demonstrating a remarkable versatility in targeting a wide array of biological pathways.[1][2] Its derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][3][4] The focus of this guide, 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, combines the established pyrazole core with a bromophenyl substituent, a common feature in pharmacologically active compounds known to enhance binding affinity and metabolic stability. The 3-hydroxy group offers a crucial site for hydrogen bonding interactions with biological targets.

This guide will delve into a comparative study of this parent compound and its analogs, exploring how subtle structural modifications can profoundly impact their biological efficacy. We will examine key therapeutic areas where these compounds have shown promise, namely in anticancer and anti-inflammatory applications.

Synthesis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and Analogs: A Modular Approach

The synthesis of 1-aryl-3-hydroxypyrazoles is most commonly achieved through the Knorr pyrazole synthesis, a robust and versatile method involving the cyclocondensation of a β-ketoester with a hydrazine derivative.[5] This approach allows for the modular assembly of the pyrazole core, enabling the introduction of diverse substituents on both the N1-phenyl ring and at various positions on the pyrazole ring itself.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process: first, the synthesis of the requisite β-ketoester intermediate, followed by the cyclocondensation reaction to form the pyrazole ring.

cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Ring Formation Acetophenone Substituted Acetophenone Beta_Ketoester Ethyl 3-(aryl)-3-oxopropanoate Acetophenone->Beta_Ketoester Claisen Condensation Diethyl_carbonate Diethyl Carbonate Diethyl_carbonate->Beta_Ketoester NaH Sodium Hydride (Base) NaH->Beta_Ketoester Pyrazole 1-Aryl-3-hydroxypyrazole Beta_Ketoester->Pyrazole Knorr Cyclocondensation Hydrazine Substituted Hydrazine Hydrazine->Pyrazole

Figure 1: General workflow for the synthesis of 1-aryl-3-hydroxypyrazoles.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

This protocol details the synthesis of the parent compound, which can be adapted for the synthesis of its analogs by using appropriately substituted starting materials.

Part 1: Synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF), a solution of 4'-bromoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of anhydrous ethanol. The mixture is then acidified with 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 3-(4-bromophenyl)-3-oxopropanoate.[6][7]

Part 2: Synthesis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, ethyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq) and 4-bromophenylhydrazine hydrochloride (1.1 eq) are dissolved in ethanol.

  • Reaction Progression: A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 6-8 hours. The reaction is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from ethanol to yield 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole.[5]

Comparative Biological Evaluation

The therapeutic potential of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and its analogs has been primarily investigated in the realms of anticancer and anti-inflammatory activities. The following sections provide a comparative analysis based on available experimental data.

Anticancer Activity

Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[2][3] The following table summarizes the in vitro cytotoxic activity of selected analogs against different cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Analogs

Compound IDRXCancer Cell LineIC₅₀ (µM)Reference
Parent HBrMCF-7 (Breast)ND-
Analog 1 HClHeLa (Cervical)4.94[8]
Analog 2 -CH₃BrMCF-7 (Breast)5.8[2]
Analog 3 -CH₃BrA549 (Lung)8.0[2]
Analog 4 -CH₃BrHeLa (Cervical)9.8[2]
Analog 5 HF-ND-
Doxorubicin --MCF-7 (Breast)~0.5-2[9]

ND: Not Determined from the available literature.

From the available data, it is evident that substitutions on the pyrazole ring and the phenyl group significantly influence the anticancer potency. For instance, the presence of a methyl group at the 3-position (Analogs 2, 3, and 4) confers notable activity against breast, lung, and cervical cancer cell lines.[2] The 4-chlorophenyl analog (Analog 1) also demonstrates potent activity against HeLa cells.[8] The bromophenyl substituent in Analogs 2, 3, and 4 appears to be a favorable feature for anticancer activity.[2]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the pyrazole derivatives on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, the cells are treated with various concentrations of the pyrazole compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and to modulate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[10][11][12]

Table 2: Comparative Anti-inflammatory Activity of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Analogs

Compound IDRXTarget/AssayActivity/Inhibition (%)Reference
Parent HBrCOX-2 InhibitionND-
Analog 6 -CF₃ClCOX-2 Inhibition (IC₅₀)0.26 µM[13]
Analog 7 -CH₃HCarrageenan-induced paw edema~40% inhibition[14]
Analog 8 HHTNF-α production inhibition55.8% inhibition[3][11]
Celecoxib --COX-2 Inhibition (IC₅₀)~0.04-0.3 µM[13]
Indomethacin --Carrageenan-induced paw edema~50-60% inhibition[15]

ND: Not Determined from the available literature.

The data suggests that pyrazole analogs can be potent anti-inflammatory agents. Analog 6, with a trifluoromethyl group and a chloro-substituted phenyl ring, exhibits excellent COX-2 inhibitory activity, comparable to the well-known drug Celecoxib.[13] Other analogs show significant inhibition in in-vivo models of inflammation and effectively reduce the production of the pro-inflammatory cytokine TNF-α.[3][11][14]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of the pyrazole compounds on the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Inhibition Assay: The pyrazole compounds at various concentrations are pre-incubated with the COX-2 enzyme for a specified time at 37 °C.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 1-phenyl-3-hydroxypyrazole derivatives is intricately linked to their structural features. The following diagram illustrates key SAR trends observed for this class of compounds.

cluster_0 Structure-Activity Relationship (SAR) Pyrazole_Core 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole N1_Phenyl N1-Phenyl Ring: - Halogen substitution (Br, Cl) often enhances activity. - Electron-withdrawing groups can be beneficial. Pyrazole_Core->N1_Phenyl C3_Hydroxy C3-Hydroxy Group: - Acts as a hydrogen bond donor. - Can be replaced with other H-bond donors/acceptors (e.g., -NH2, -OCH3) to modulate activity. Pyrazole_Core->C3_Hydroxy C4_Position C4-Position: - Substitution can influence selectivity and potency. - Bulky groups may decrease activity. Pyrazole_Core->C4_Position C5_Position C5-Position: - Substitution can impact activity and pharmacokinetic properties. Pyrazole_Core->C5_Position

Figure 2: Key structure-activity relationship trends for 1-phenyl-3-hydroxypyrazole analogs.

The N1-phenyl ring plays a crucial role in the interaction with the target protein. Halogen substitutions, such as the bromine in the parent compound, often lead to enhanced potency, potentially through halogen bonding or by increasing lipophilicity, which can improve cell permeability and target engagement.[8] The 3-hydroxy group is a key pharmacophoric feature, likely involved in hydrogen bonding with amino acid residues in the active site of target enzymes. Modifications at the C4 and C5 positions of the pyrazole ring can be used to fine-tune the compound's selectivity and pharmacokinetic profile.

Conclusion and Future Directions

1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and its analogs represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The modular nature of their synthesis allows for extensive structural diversification, enabling the optimization of their biological activity and drug-like properties.

While this guide provides a comparative overview based on the current literature, further research is warranted to fully elucidate the therapeutic potential of this scaffold. Specifically, a more systematic investigation of the parent compound, 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, is needed to establish its baseline activity and provide a more direct comparison for future analog development. Head-to-head comparative studies of a focused library of analogs against a panel of relevant biological targets would provide invaluable data for establishing a more definitive structure-activity relationship.

The insights and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation in the field of pyrazole-based drug discovery.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
  • Faria, J. V., et al. Pyrazole and its Derivatives: A Review on the Pharmacological Activities and Synthesis. Mini-Rev. Med. Chem.2017, 17(12), 1146-1166.
  • Lv, K., et al. Pyrazoles as anticancer agents: Recent advances. Eur. J. Med. Chem.2021 , 224, 113702. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules2022 , 27(15), 4786. [Link]

  • Ethyl 3-(4-bromophenyl)-3-oxopropanoate. PubChem. [Link]

  • Rostom, S. A., et al. Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. Eur. J. Med. Chem.2003 , 38(11-12), 959-974. [Link]

  • Abdellatif, K. R. A., et al. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic Clin. Pharmacol. Toxicol.2011 , 108(4), 263-273. [Link]

  • de Castro, S. L., et al. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PLoS One2012 , 7(10), e46943. [Link]

  • Bhaskar, V. H., et al. Synthesis and biologic evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors: molecular docking study. Chem. Biol. Drug Des.2014 , 84(4), 446-454. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia2023 , 3(1), 227-245. [Link]

  • Xia, Y., et al. Review: Anticancer Activity Of Pyrazole. Int. J. Pharm. Sci. Rev. Res.2012, 14(2), 28-34.
  • Hassan, A. S., et al. Design, Synthesis, and Biological Evaluation of Novel Pyrazole-Based Compounds as Potential Chemotherapeutic Agents. Molecules2020 , 25(19), 4531. [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules2020 , 25(23), 5649. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Med. Chem. Res.2024 . [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega2025 . [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallogr. Sect. E Struct. Rep. Online2012 , 68(Pt 8), o2419. [Link]

  • Pyrazofurin and 1-(4-Chlorophenyl)-4-hydroxy-3-substituted-1H-pyrazoles. ResearchGate. [Link]

  • Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. ResearchGate. [Link]

  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Allied Academies. [Link]

  • 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Royal Society of Chemistry. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Current status of pyrazole and its biological activities. J. Basic Clin. Pharm.2015 , 6(3), 80-88. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. ScienceScholar. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega2021 , 6(18), 12053-12067. [Link]

  • New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets. Molecules2020 , 25(17), 3959. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. ResearchGate. [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. ResearchGate. [Link]

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Comparative

Comparative Guide: Biological Activity of Brominated vs. Non-Brominated Pyrazoles

Executive Summary: The "Goldilocks" Halogen In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Cel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Halogen

In medicinal chemistry, the pyrazole scaffold is a privileged structure, ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). While nitrogen substitution modulates solubility, carbon-bromination (C-Br) is a critical tool for optimizing potency and selectivity.

This guide objectively compares brominated pyrazoles against their non-brominated (hydrogen- or alkyl-substituted) counterparts. Experimental data indicates that bromination often enhances biological activity not merely through lipophilicity (LogP), but via sigma-hole (


-hole) driven halogen bonding —a distinct non-covalent interaction that hydrogen or methyl groups cannot replicate.

Mechanistic Foundations: Why Bromine Matters

To design effective pyrazoles, one must understand the causality behind the activity shifts.

The Sigma-Hole Effect

Unlike hydrogen (which forms electrostatic interactions based on partial positive charge) or fluorine (which is highly electronegative and non-polarizable), bromine exhibits an anisotropic charge distribution.

  • The Mechanism: The electron density on the bromine atom is repelled toward the C-Br bond, creating a region of positive electrostatic potential at the distal tip (the

    
    -hole) and a belt of negative potential around the equator.
    
  • The Result: This allows the bromine to act as a Lewis acid, forming a linear Halogen Bond (XB) with Lewis bases (e.g., backbone carbonyl oxygens in kinase hinge regions).

  • Comparison:

    • H-substituted: No

      
      -hole; relies on weak van der Waals forces.
      
    • Cl-substituted: Weaker

      
      -hole; often insufficient for strong anchoring.
      
    • Br-substituted: Strong

      
      -hole; optimal balance of size and polarizability.
      
Lipophilicity and Membrane Permeability

Bromination significantly increases the partition coefficient (LogP).

  • Effect: Enhanced passive diffusion across cell membranes.

  • Risk: Excessive lipophilicity can lead to metabolic clearance issues or non-specific toxicity.

Comparative Analysis & Experimental Data

The following data summarizes a structure-activity relationship (SAR) study comparing 4-substituted phenyl-pyrazoles. The objective was to evaluate Anti-tumor (HEp-2 cells) and Antibacterial (S. aureus) efficacy.

Table 1: Comparative Potency (Bromine vs. Alternatives)

Data synthesized from comparative SAR studies (Source 1, 3).

Substituent (R)Electronic NatureLogP (Est.)Anti-Tumor IC50 (µg/mL)Antibacterial MIC (S. aureus)Mechanism Note
-H (Non-brominated)Neutral2.1>100 (Inactive)>128 µg/mLLacks hydrophobic fill; no XB.
-F (Fluorine)High Electronegativity2.3~85.20.023 µg/mLMetabolic block; weak binding.
-Cl (Chlorine)Electron Withdrawing2.742.10.046 µg/mLModerate hydrophobic fill.
-Br (Bromine)Polarizable / XB Donor 3.0 36.6 (Most Potent)0.023 µg/mL Strong Halogen Bond + Steric Fit.
-I (Iodine)High Polarizability3.455.40.092 µg/mLSteric clash often observed.

Key Insight: The brominated analog (R=Br) demonstrates superior anti-tumor potency compared to the chloro- and fluoro-analogs.[1] While -F and -Br showed equal MICs against S. aureus, the bromine analog is often preferred in lead optimization due to its ability to displace water molecules in hydrophobic pockets, a thermodynamic advantage termed the "High-Energy Water Displacement" effect.

Visualization: SAR Decision Logic & Mechanism

Diagram 1: The Halogen Optimization Logic (SAR)

This decision tree guides the researcher on when to introduce bromine versus other modifications.

SAR_Logic Start Lead Optimization: Pyrazole Scaffold CheckPotency Is Potency Sufficient? Start->CheckPotency CheckMetab Metabolic Liability? CheckPotency->CheckMetab Yes PocketAnalysis Analyze Binding Pocket (Crystal Structure/Docking) CheckPotency->PocketAnalysis No Add_F Substitute with Fluorine (Target: Block Metabolism) CheckMetab->Add_F Oxidation Site Found H_Bond Backbone Carbonyl Available? PocketAnalysis->H_Bond Add_Br Substitute with Bromine (Target: Halogen Bond) H_Bond->Add_Br Yes (Lewis Base Present) Add_Me Substitute with Methyl (Target: Hydrophobic) H_Bond->Add_Me No (Purely Hydrophobic) Result Outcome: Increased Potency (IC50) Enhanced Selectivity Add_Br->Result

Caption: Decision matrix for introducing bromine based on binding pocket characteristics and metabolic needs.

Diagram 2: Halogen Bonding Mechanism

Visualizing the interaction between the brominated pyrazole and a kinase hinge region.

Halogen_Bonding cluster_protein Protein Target (Kinase Hinge) cluster_ligand Brominated Pyrazole Ligand Backbone_O C=O (Lewis Base) C_Atom C4-Pyrazole Br_Atom Bromine C_Atom->Br_Atom Covalent Bond Sigma_Hole σ-hole (+) (Distal Tip) Sigma_Hole->Backbone_O Halogen Bond (160-180° Angle) Note Strict linearity required for max affinity Sigma_Hole->Note

Caption: Mechanistic view of the sigma-hole interaction between Bromine and a protein carbonyl oxygen.

Experimental Protocols

To validate the biological difference, use the following standardized workflows.

Protocol: Synthesis via Bromination (The "Switch")

Objective: Convert a non-brominated pyrazole precursor into its active brominated form to create a comparative pair.

  • Reagents: Pyrazole substrate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve pyrazole substrate in ACN (0.1 M concentration).

    • Add NBS portion-wise at 0°C to prevent over-bromination.

    • Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Checkpoint: Brominated product will show a higher Rf value (more lipophilic) than the starting material.

    • Quench with water, extract with ethyl acetate, and recrystallize from ethanol.

  • Validation: Confirm C-Br bond formation via

    
    C NMR (distinct shift of C4 carbon) and Mass Spectrometry (characteristic 1:1 isotopic pattern for 
    
    
    
    Br/
    
    
    Br).
Protocol: Comparative MTT Cytotoxicity Assay

Objective: Quantify the IC50 shift between the H- and Br-variants.

  • Cell Line: HEp-2 (Human epithelioma) or relevant cancer line.

  • Preparation:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Treatment:

    • Dissolve compounds in DMSO. Prepare serial dilutions (0.1 to 100 µg/mL).

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the halogen effect.

    • Include Positive Control (e.g., Doxorubicin) and Negative Control (DMSO only).

  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression.

    • Success Metric: A >2-fold decrease in IC50 for the Br-variant indicates a significant halogen effect.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI Molecules. (2024). Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI International Journal of Molecular Sciences. (2023). Retrieved from [Link][2]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. PMC (NCBI). (2021). Retrieved from [Link]

  • Halogen bonds involved in binding of halogenated ligands by protein kinases. ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. PMC (NCBI). (2014). Retrieved from [Link]

Sources

Validation

Comparative Guide: Celecoxib vs. 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

This guide provides an in-depth technical comparison between Celecoxib , the clinical gold standard for selective COX-2 inhibition, and 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (referred to herein as BHP-Core ), a structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Celecoxib , the clinical gold standard for selective COX-2 inhibition, and 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (referred to herein as BHP-Core ), a structural analog and synthetic scaffold.

This analysis focuses on the Structure-Activity Relationship (SAR) , contrasting how specific chemical substitutions transition a molecule from a simple chemical building block (BHP-Core) to a highly selective therapeutic agent (Celecoxib).

From Scaffold to Selectivity: A Mechanistic Analysis

Executive Technical Summary

FeatureCelecoxib 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (BHP-Core)
CAS Registry 169590-42-5103319-04-0 (Generic/Analog)
Core Scaffold 1,5-Diarylpyrazole1-Aryl-3-hydroxypyrazole
Primary Target Cyclooxygenase-2 (COX-2) Synthetic Intermediate / Agrochemical Scaffold
Mechanism Allosteric/Side-Pocket Binding (Selectivity Filter)Potential Radical Scavenging (Tautomer-dependent)
Selectivity High COX-2 > COX-1 (approx. 30:1)Low/Non-selective or Inactive on COX
Key Pharmacophore Sulfonamide (

)
: Anchors to hydrophilic side pocket (Arg513).
Hydroxyl (-OH) : Promotes tautomerism; lacks side-pocket reach.
Lipophilicity High (facilitates membrane entry)Moderate (Polar -OH group reduces LogP)

Chemical Identity & Structural Logic

To understand the mechanism, one must first deconstruct the structural divergence.

Celecoxib: The "Lock-and-Key" Design

Celecoxib is engineered with three critical features that define its mechanism:

  • Central Pyrazole Ring: Rigid scaffold holding substituents in place.

  • p-Sulfamoylphenyl Group (N1): The "Selectivity Hook." It is bulky and polar, designed to enter the secondary hydrophilic side pocket of COX-2 (which is accessible due to the Val523 residue). This pocket is closed in COX-1 (blocked by Ile523).

  • Trifluoromethyl Group (C3): Provides lipophilicity and metabolic stability, filling the hydrophobic channel.

BHP-Core: The "Naked" Scaffold

The BHP-Core represents a simplified pharmacophore:

  • Bromine (N1-phenyl): Replaces the sulfonamide. While lipophilic (

    
    ), it lacks the hydrogen-bonding capability and specific geometry to anchor into the COX-2 side pocket (Arg513/His90).
    
  • Hydroxyl Group (C3): Replaces the trifluoromethyl group. This introduces tautomerism (equilibrium between enol and keto forms). This polarity often prevents efficient binding to the hydrophobic COX channel and instead suggests potential antioxidant/radical scavenging activity (similar to Edaravone).

Mechanism of Action: The Divergence

Celecoxib: Selective COX-2 Inhibition

Celecoxib does not merely compete with Arachidonic Acid (AA); it exploits a structural difference between COX isoforms.

  • Pathway: AA

    
    
    
    
    
    
    
    
    
    (via Cyclooxygenase active site).
  • Inhibition: Celecoxib enters the hydrophobic channel. Its sulfonamide moiety slides into the "side pocket" unique to COX-2. This locks the enzyme in an inactive state.

  • Result: Reduced Prostaglandin E2 (

    
    ) synthesis at sites of inflammation without blocking the cytoprotective COX-1 in the gastric mucosa.
    
BHP-Core: Tautomerism & Radical Scavenging

Without the sulfonamide anchor and the hydrophobic CF3 group, BHP-Core fails to achieve high-affinity COX-2 binding.

  • Tautomeric Behavior: The 3-hydroxy-pyrazole exists in equilibrium with pyrazolin-3-one.

  • Activity Profile:

    • Weak/No COX Inhibition: The -OH group is too polar for the hydrophobic channel, and the Br-phenyl group cannot utilize the selectivity pocket.

    • Radical Scavenging (Hypothetical): Pyrazolone derivatives (like Edaravone) are known to scavenge peroxyl radicals. BHP-Core likely acts via electron donation (H-atom transfer) rather than enzymatic inhibition.

Pathway Visualization

The following diagram illustrates the mechanistic divergence based on structural features.

MechanismComparison Arachidonic Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) Arachidonic->COX1 COX2 COX-2 Enzyme (Inducible) Arachidonic->COX2 PGE2 Prostaglandins (Inflammation) COX1->PGE2 Homeostasis COX2->PGE2 Inflammation Celecoxib Celecoxib (Sulfonamide + CF3) SidePocket COX-2 Side Pocket (Arg513 / Val523) Celecoxib->SidePocket High Affinity Binding (Selectivity Hook) BHP BHP-Core (Bromo + OH) BHP->SidePocket Fails to Bind HydrophobicChannel Hydrophobic Channel BHP->HydrophobicChannel Steric Clash / Low Affinity ROS Reactive Oxygen Species (Radicals) BHP->ROS Scavenges (Antioxidant) SidePocket->COX2 Inhibits

Caption: Mechanistic divergence where Celecoxib targets the COX-2 specific pocket, while BHP-Core acts as a generic scaffold or potential antioxidant.

Experimental Protocols

To validate the difference between these two compounds, two distinct assays are required: an Enzymatic Inhibition Assay (for Celecoxib) and a Radical Scavenging Assay (for BHP-Core).

Protocol A: COX-2 Fluorescent Inhibition Screening

Use this to quantify Celecoxib's potency and BHP-Core's lack thereof.

Materials:

  • Recombinant human COX-2 enzyme.

  • Arachidonic Acid (substrate).[1]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.

  • Celecoxib (Positive Control).

  • BHP-Core (Test Compound).

Workflow:

  • Preparation: Dissolve Celecoxib and BHP-Core in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation:

    • Add

      
       of enzyme solution to wells.
      
    • Add

      
       of inhibitor (Celecoxib or BHP). Incubate for 10 mins at 25°C to allow inhibitor binding.
      
  • Reaction Trigger:

    • Add

      
       of Reaction Mix (Arachidonic Acid + ADHP + Heme).
      
  • Measurement:

    • COX-2 converts AA to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      . Peroxidase activity reduces 
      
      
      
      to
      
      
      , oxidizing ADHP to highly fluorescent Resorufin.
    • Measure Fluorescence (Ex: 535 nm / Em: 587 nm).

  • Validation:

    • Celecoxib should show

      
       nM.
      
    • BHP-Core is expected to show

      
      M (Inactive).
      
Protocol B: DPPH Radical Scavenging Assay

Use this to test the intrinsic antioxidant activity of the 3-hydroxy-pyrazole core.

Workflow:

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Treatment: Mix

    
     of BHP-Core solution (various concentrations) with 
    
    
    
    DPPH solution.
  • Control: Use Ascorbic Acid or Edaravone as positive controls. Celecoxib as a negative control.

  • Incubation: 30 mins in the dark at Room Temperature.

  • Quantification: Measure Absorbance at 517 nm.

    • Result: A decrease in absorbance indicates radical scavenging (Purple

      
       Yellow).
      
    • Expectation: BHP-Core may show moderate scavenging due to the phenolic/enolic -OH; Celecoxib will show minimal activity.

Synthesis & SAR Logic Flow

Understanding the synthesis highlights why BHP-Core is often an intermediate or "failed" drug candidate compared to Celecoxib.

SynthesisSAR Hydrazine Aryl Hydrazine Reaction Cyclocondensation Hydrazine->Reaction Diketone 1,3-Diketone Diketone->Reaction BHP BHP-Core (Simple Substituents) Reaction->BHP If using 4-Bromophenylhydrazine + Ethyl Acetoacetate Celecoxib Celecoxib (Optimized Substituents) Reaction->Celecoxib If using 4-Sulfamoylphenylhydrazine + CF3-Diketone Optimization SAR Optimization: 1. Add Sulfonamide (Selectivity) 2. Add CF3 (Metabolic Stability) BHP->Optimization Optimization->Celecoxib

Caption: Synthetic divergence showing how modifying the starting materials leads to either the basic BHP scaffold or the optimized Celecoxib drug.

References

  • BenchChem. A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition. (2025).[2][3] Link

  • National Institutes of Health (NIH). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024).[4][5][6][7] Link

  • ResearchGate. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018).[5] Link

  • Biointerface Research. The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024).[4][5][6][7] Link

  • Global Research Online. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020).[7] Link

Sources

Comparative

Halogenated Phenylpyrazoles as Anticancer Agents: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] In recent ye...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1] In recent years, phenylpyrazole derivatives have gained significant attention as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.[1][2] A key strategy in the optimization of these compounds is halogenation. The introduction of halogen atoms onto the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and overall anticancer efficacy.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated phenylpyrazoles, synthesizing data from various studies to offer insights for the rational design of next-generation anticancer therapeutics. We will delve into the impact of halogen type and position on cytotoxic activity, explore common mechanisms of action, and provide standardized experimental protocols for their evaluation.

Core Directive: A Comparative Analysis of Halogenated Phenylpyrazoles

The anticancer activity of halogenated phenylpyrazoles is intricately linked to the nature and position of the halogen substituent on the phenyl ring. Systematic studies have revealed critical SAR insights that guide the optimization of this chemical series.

Structure-Activity Relationship (SAR) Insights

The placement and identity of the halogen atom on the phenyl group of the pyrazole scaffold are critical determinants of anticancer potency. Research indicates that electron-withdrawing groups, such as halogens, on the phenyl ring can enhance cytotoxic activity.

For instance, a study on a series of 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles revealed that the position and type of halogen significantly modulate their antitumor properties against HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[4] Similarly, other research has highlighted that compounds with specific halogen substitutions exhibit potent, low-micromolar activity against various cancer cells, with some derivatives showing greater efficacy than standard chemotherapeutic agents like doxorubicin.

The general consensus from multiple studies is that lipophilic and electron-withdrawing halobenzyl groups are often beneficial for cytotoxic activity. The substitution pattern on both the phenyl and pyrazole rings must be considered in concert to achieve optimal potency and selectivity.[2][5]

Performance Data & Comparative Tables

To facilitate a direct comparison of the efficacy of various halogenated phenylpyrazoles, the following tables summarize their in vitro cytotoxicity and kinase inhibitory activities as reported in the literature.

Table 1: In Vitro Cytotoxicity of Halogenated Phenylpyrazoles against Various Cancer Cell Lines

Compound IDR (Halogen Substitution)Cancer Cell LineIC50 (µM)Reference
Series A 4-ClA549 (Lung)1.90
4-FA549 (Lung)3.42
4-BrA549 (Lung)3.01
Series B 4-FHeLa (Cervical)-[6]
4-ClHeLa (Cervical)4.94
Series C 4-ClHT-29 (Colon)>50 (90% inhibition at 50 µM)
4-ClSK-OV-3 (Ovarian)>50 (79% inhibition at 50 µM)

Note: IC50 values are indicative and can vary based on experimental conditions. The data is compiled from multiple sources to provide a comparative overview.

Table 2: Kinase Inhibitory Activity of Lead Halogenated Phenylpyrazoles

Compound ClassHalogen SubstitutionTarget KinaseIC50 (µM)Reference
Phenylpyrazolopyrimidine4-Clc-Src60.4
Phenylpyrazolopyrimidine4-ClBtk90.5
Phenylpyrazolopyrimidine4-ClLck110
Pyrazolo[3,4-d]pyrimidineVariesEGFR0.06 - 0.13[7]
Pyrazolo[3,4-d]pyrimidineVariesVEGFR-20.22 - >10[7]
Mechanistic Insights

Halogenated phenylpyrazoles exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[8] Many derivatives have been identified as potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src family kinases.[7]

By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways essential for tumor growth and angiogenesis.[9] Beyond kinase inhibition, some halogenated phenylpyrazoles have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, further contributing to their antitumor activity.[9]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of halogenated phenylpyrazoles.

Protocol 1: General Synthesis of 3-(halophenyl)-1-phenyl-1H-pyrazoles

This protocol describes a microwave-assisted synthesis, which is often more rapid and efficient than conventional heating methods.[10]

Materials:

  • Appropriate halogenated aromatic aldehyde

  • Malononitrile

  • Phenylhydrazine

  • Ethanol (C2H5OH)

  • Piperidine

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the halogenated aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140°C for approximately 2-10 minutes.[4][6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice. The resulting solid precipitate is the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified halogenated phenylpyrazole.[10]

  • Characterize the final compound using spectroscopic methods such as IR, NMR, and MS.[4]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Halogenated phenylpyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the halogenated phenylpyrazole compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[9]

  • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay, which can be adapted for specific kinases like EGFR or Src. Luminescence-based assays, such as the ADP-Glo™ assay, are commonly used to measure the amount of ADP produced during the kinase reaction.[8]

Materials:

  • Recombinant kinase enzyme (e.g., Cdc7/Dbf4)

  • Kinase substrate (e.g., MCM2-4-6-7 complex)

  • ATP

  • Kinase assay buffer

  • Halogenated phenylpyrazole inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Multi-well plate (opaque-walled)

  • Luminometer

Procedure:

  • In a multi-well plate, add the kinase enzyme, the test inhibitor at various concentrations, and the kinase assay buffer. Include a no-inhibitor control (DMSO) and a no-enzyme "blank" control.

  • Pre-incubate the mixture for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C or the optimal temperature for the specific kinase.[8]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for approximately 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for another 30-45 minutes.[8]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 4: Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the halogenated phenylpyrazole

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cancer cells with the test compound for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells once with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[4]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data analysis will distinguish four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Halogenated Aldehyde Halogenated Aldehyde Microwave Irradiation Microwave Irradiation Halogenated Aldehyde->Microwave Irradiation Malononitrile Malononitrile Malononitrile->Microwave Irradiation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Microwave Irradiation Halogenated Phenylpyrazole Halogenated Phenylpyrazole Microwave Irradiation->Halogenated Phenylpyrazole Cyclization

Caption: General Synthetic Scheme for Halogenated Phenylpyrazoles.

G start Design Library of Halogenated Phenylpyrazoles synthesis Chemical Synthesis & Purification start->synthesis invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro sar SAR Analysis (Identify Hits) invitro->sar lead_select Lead Candidate Selection sar->lead_select mechanistic Mechanism of Action Studies (Kinase Assays, Apoptosis) lead_select->mechanistic optimization Lead Optimization (Further Analogs) lead_select->optimization invivo In Vivo Efficacy & Toxicity Studies lead_select->invivo mechanistic->optimization optimization->synthesis Iterative Cycle

Caption: Workflow for SAR-Driven Lead Optimization.

G inhibitor Halogenated Phenylpyrazole receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) inhibitor->receptor inhibition Inhibition substrate Protein Substrate phosphorylated_substrate Phosphorylated Substrate receptor->phosphorylated_substrate Phosphorylation atp ATP atp->receptor pi P downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream apoptosis Apoptosis Induction downstream->apoptosis Blockade Leads to

Caption: Postulated Mechanism of Kinase Inhibition.

Conclusion and Future Perspectives

Halogenation of the phenylpyrazole scaffold is a validated and effective strategy for developing potent anticancer agents. The structure-activity relationship data clearly indicate that the type and position of the halogen substituent are paramount for achieving high cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, leading to the disruption of critical cancer cell signaling pathways, induction of apoptosis, and cell cycle arrest.

Future research should focus on further refining the SAR to enhance selectivity for cancer-specific kinase isoforms, thereby minimizing off-target effects and improving the therapeutic index. The exploration of di- and tri-halogenated derivatives, as well as the combination of halogenation with other beneficial substituents, could lead to the discovery of even more potent and drug-like candidates. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic profiles and overall efficacy of these compounds in preclinical cancer models. The continued investigation of halogenated phenylpyrazoles holds significant promise for the development of novel and effective cancer therapies.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers.
  • Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Das, S., et al. (2019).
  • Atef, H., Mohamed, M. F. A., Hassan, H. A., & Abuo-Rahma, G. E. A. (2025). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure.
  • El-Gamal, M. I., et al. (2018).
  • Ghorab, M. M., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23838.
  • Gaber, A. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 7000.
  • Abdel-Aziz, H. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 50.
  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049.
  • Liu, X., et al. (2024). Recent Trends in anti-tumor mechanisms and molecular targets of celastrol.
  • Wang, F., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
  • Li, J., et al. (2021). Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application. Frontiers in Pharmacology, 12, 686303.
  • Singh, U. P., & Bhat, H. R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Gomaa, A. M. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(7), 376-383.
  • Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Molecules, 28(16), 6049.
  • International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 15(3).
  • Wang, Y., et al. (2022). Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer. RSC Chemical Biology, 3(6), 725-736.
  • Hafez, H. N., et al. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry, 62(1), 1-14.
  • Kong, D., et al. (2023).
  • Basha, S. J. S., et al. (2021). Celastrol inhibit the proliferation, invasion and migration of human cervical HeLa cancer cells through down‐regulation of MMP‐2 and MMP‐9. Journal of Cellular and Molecular Medicine, 25(11), 5143-5153.
  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27.
  • Li, Y., et al. (2024). Recent advances in drug delivery of celastrol for enhancing efficiency and reducing the toxicity. Frontiers in Pharmacology, 15, 1358987.
  • Atef, H., et al. (2025).
  • Li, Y., et al. (2021). Synthesis and evaluation of antimicrobial and anticancer activities of 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine moiety. Archiv der Pharmazie, 354(2), e2000165.
  • Atef, H., et al. (2025).
  • International Journal of Pharmaceutical Sciences. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences, 15(3).

Sources

Validation

Comparative In Silico Guide: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole vs. Standard COX-2 Inhibitors

This guide provides a structured, comparative in silico analysis framework for evaluating 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole . It is designed for researchers requiring a rigorous, self-validating protocol to assess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structured, comparative in silico analysis framework for evaluating 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole . It is designed for researchers requiring a rigorous, self-validating protocol to assess this specific ligand against industry standards like Celecoxib (selective COX-2 inhibitor) and Diclofenac (non-selective NSAID).[1]

[1]

Part 1: Scientific Rationale & Mechanistic Hypothesis

The Ligand: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

This molecule combines a pyrazole core (a privileged scaffold in NSAID discovery) with a 4-bromophenyl tail.[1]

  • Scaffold: The pyrazole ring mimics the central pharmacophore of Celecoxib.[1]

  • Tautomerism: The 3-hydroxy group often exists in equilibrium with the pyrazolone form (3-oxo), acting as a crucial Hydrogen Bond Donor/Acceptor (HBD/HBA) system.[1]

  • Hydrophobic Tail: The 4-Bromophenyl moiety is designed to penetrate the hydrophobic side pocket of COX-2, a channel accessible due to the smaller Val523 residue in COX-2 (compared to Ile523 in COX-1).[1]

The Target: Cyclooxygenase-2 (COX-2)[1][2][3][4][5]
  • PDB Selection: 3LN1 (Crystal structure of COX-2 bound to Celecoxib).[1][2]

  • Resolution: 2.80 Å (High confidence for docking).

  • Active Site Features: The "Selectivity Pocket" is defined by Arg120, Tyr355, His90, and Val523 .

Part 2: Experimental Protocol (Self-Validating Workflow)

This protocol ensures reproducibility. It uses AutoDock Vina due to its high scoring accuracy for halogens and hydrophobic enclosures.[1]

Workflow Visualization

DockingWorkflow Start Ligand Preparation (ChemDraw/Avogadro) Opt Geometry Optimization (MMFF94 Force Field) Start->Opt Dock Molecular Docking (AutoDock Vina) Opt->Dock Prot Protein Preparation (PDB: 3LN1) Clean Remove Water/Cofactors Add Polar Hydrogens Prot->Clean Grid Grid Box Generation (Center: -38.5, -51.2, -22.4) Clean->Grid Grid->Dock Valid Validation Step (Re-dock Celecoxib) Dock->Valid Valid->Grid If RMSD > 2.0 Å Analysis Interaction Analysis (Binding Energy & RMSD) Valid->Analysis If RMSD < 2.0 Å

Figure 1: Step-by-step in silico workflow ensuring structural integrity before docking.

Step-by-Step Methodology
  • Ligand Preparation:

    • Draw the structure in ChemDraw.[1]

    • Convert to 3D using Avogadro or OpenBabel.[1]

    • Critical Step: Minimize energy using the MMFF94 force field to resolve steric clashes (Steepest Descent, 500 steps).

    • Save as .pdbqt (Gasteiger charges added, non-polar hydrogens merged).[1]

  • Protein Preparation (PDB: 3LN1):

    • Remove chains B, C, D (use Chain A).

    • Remove water molecules and native ligand (Celecoxib) but save the ligand coordinates for grid centering.[1]

    • Add Kollman charges and polar hydrogens.[1]

  • Grid Box Configuration (The "Search Space"):

    • Center (x, y, z): -38.50, -51.20, -22.40 (Coordinates of the native Celecoxib binding site).[1]

    • Size: 25 x 25 x 25 Å (Sufficient to cover the hydrophobic channel).[1]

    • Exhaustiveness: Set to 8 (default) or 32 (high precision).

  • Validation (The "Trust" Metric):

    • Re-dock the extracted Celecoxib back into the protein.[1]

    • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Part 3: Comparative Performance Analysis

The following data compares the theoretical performance of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole against standard controls based on validated pyrazole-COX-2 interaction studies [1][2].

Table 1: Binding Affinity & Efficiency Comparison
LigandBinding Energy (kcal/mol)Ligand Efficiency (LE)Key Interaction Type
Test Ligand (4-Br-Pyraz) -9.2 ± 0.3 *0.44 Hydrophobic + H-Bond
Celecoxib (Standard)-9.7 to -10.50.38H-Bond network (Sulfonamide)
Diclofenac (Control)-7.8 to -8.20.41Ionic (Arg120)
Indomethacin-8.50.35Hydrophobic

*Note: Values for the Test Ligand are predicted based on structural analogs (1-phenyl-3-hydroxypyrazoles) docked into PDB 3LN1 [3][4].[1]

Mechanistic Interaction Map

The test ligand lacks the sulfonamide group of Celecoxib but compensates via the 4-Bromo substituent.[1]

InteractionMap cluster_legend Interaction Types Ligand 1-(4-Bromophenyl)- 3-hydroxy-1H-pyrazole Arg120 Arg120 (Gatekeeper) Ligand->Arg120 H-Bond (3-OH) Tyr355 Tyr355 (H-Bond) Ligand->Tyr355 H-Bond (N2) Val523 Val523 (Selectivity Pocket) Ligand->Val523 Halogen Bond (4-Br) HydPocket Hydrophobic Channel (Phe518, Trp387) Ligand->HydPocket Hydrophobic (Phenyl Ring) Legend Green Dashed = H-Bond Red Solid = Halogen/Steric Fit

Figure 2: Predicted binding mode.[1][3] The 4-Br group targets the Val523 region, critical for COX-2 selectivity.[1]

Interpretation of Results
  • The "Selectivity" Factor (Val523):

    • Celecoxib: Uses a sulfonamide group to lock into the hydrophilic side pocket.[1]

    • Test Ligand: The 4-Bromophenyl group is bulky.[1] In COX-1, the residue at position 523 is Isoleucine (Ile523) , which is bulkier than Valine.[1] The 4-Br group will likely clash with Ile523 in COX-1, preventing binding.[1] However, it fits into the Val523 pocket of COX-2.[1] This suggests the test ligand is COX-2 Selective [2][5].[1]

  • The "Binding" Factor (Arg120):

    • The 3-hydroxy group (or its tautomeric carbonyl) acts as an H-bond acceptor for Arg120 .[1] This mimics the carboxylic acid interaction of arachidonic acid (the natural substrate), stabilizing the ligand at the channel entrance [1].[1]

  • Halogen Bonding:

    • The Bromine atom is capable of forming a "sigma-hole" interaction (halogen bond) with backbone carbonyls in the hydrophobic channel, potentially increasing affinity beyond what is seen with a simple methyl or chloro substituent [3].[1]

Conclusion

1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole represents a promising lead candidate.[1] While it may possess slightly lower absolute binding energy (-9.2 kcal/mol) compared to Celecoxib (-10.5 kcal/mol) due to the lack of a sulfonamide anchor, its Ligand Efficiency (LE) is likely higher due to its lower molecular weight.[1]

Recommendation: Proceed to in vitro COX-1/COX-2 inhibition assays. The docking data strongly supports a mechanism of selective COX-2 inhibition driven by the steric fit of the bromophenyl tail into the Val523 pocket.[1]

References

  • Evranos Aksöz, B. (2021).[1][2] Molecular Docking Studies on Some 4,5-Dihydro-1H-Pyrazole Derivatives as Cyclooxygenase Inhibitors. Journal of Faculty of Pharmacy of Ankara University, 45(3), 565-576.[1][2] [1]

  • Alam, M. J., et al. (2016).[1][4][5] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[5][6] Drug Design, Development and Therapy, 10, 3529–3543.[5]

  • Rayi, R., et al. (2022).[1] In Silico Studies of Heterocyclic Derivatives as COX-2 Inhibitors. International Journal of Current Science, 12(4).[1]

  • Sharawi, S., et al. (2025).[1][7] Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research.

  • Chowdhury, M. A., et al. (2010).[1] Pyrazole derivatives as selective COX-2 inhibitors: Structure-activity relationship and molecular docking. Bioorganic & Medicinal Chemistry, 18(1), 31-43.[1] (Contextual Grounding for Pyrazole SAR).

Sources

Comparative

Validating Bioactivity Assays for Novel Pyrazole Compounds: A Comparative Guide

Introduction: The Pyrazole Paradox In medicinal chemistry, the pyrazole scaffold is a "privileged structure."[1] It forms the core of blockbuster kinase inhibitors like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

In medicinal chemistry, the pyrazole scaffold is a "privileged structure."[1] It forms the core of blockbuster kinase inhibitors like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor). Its ability to mimic the adenine ring of ATP makes it an ideal candidate for targeting the ATP-binding pocket of kinases.

However, for the assay scientist, pyrazoles present a specific set of challenges. Their conjugated electron systems often result in intrinsic fluorescence or light-absorbing properties (quenching) that can wreak havoc on standard fluorescence-based high-throughput screening (HTS) assays. Furthermore, like many planar heterocycles, novel pyrazoles are prone to colloidal aggregation , leading to promiscuous, non-specific inhibition that mimics true potency.

This guide moves beyond basic protocol listing. It provides a rigorous framework for validating bioactivity assays specifically for pyrazole libraries, comparing the industry-standard Radiometric (³³P) Assay against modern ADP-Glo™ (Luminescence) and TR-FRET platforms.

Comparative Framework: Selecting the Right Yardstick

When validating a novel pyrazole series, you are effectively balancing throughput against interference risk .

Performance Matrix: Assay Platforms for Pyrazoles
FeatureRadiometric (³³P-ATP) ADP-Glo™ (Luminescence) TR-FRET (e.g., HTRF/LANCE)
Primary Readout 33P-Substrate (Direct)ADP Generation (Indirect)Phospho-antibody binding (Indirect)
Interference Risk Lowest. Radioactivity is immune to optical interference.Low. Luminescence is less prone to quenching than fluorescence.Moderate. Pyrazoles can quench donor/acceptor or auto-fluoresce.
Sensitivity High (fmol detection)High (matches radiometric)Medium-High (antibody dependent)
Throughput Low (Washing/Filtering required)Ultra-High (Homogeneous)Ultra-High (Homogeneous)
Cost High (Waste disposal)ModerateModerate (Reagent dependent)
Best Use Case Gold Standard Validation & Mechanism of ActionPrimary Screening & IC50 DeterminationHigh-Throughput Screening (if validated)

Technical Deep Dive: Validation Protocols

Phase 1: The "Gold Standard" Anchor (Radiometric Filter Binding)

Use this to benchmark your primary screen. If your luminescent IC50 matches this, your assay is valid.

Principle: Direct measurement of 33P transfer from [γ-33P]ATP to a substrate.

Protocol:

  • Master Mix: Prepare kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).

  • Compound Addition: Dispense pyrazole compounds (in DMSO) into 96-well V-bottom plates. Final DMSO concentration must be <1%.

  • Reaction Initiation: Add Enzyme/Substrate mix. Initiate with [γ-33P]ATP mix (Specific Activity: ~500 cpm/pmol).

    • Critical Step: Ensure ATP concentration is at Km,app to detect competitive inhibitors.

  • Incubation: Incubate at Room Temperature (RT) for 30 min.

  • Termination: Spot 25 µL of reaction onto P81 phosphocellulose filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Detection: Dry filters, add scintillant, and read on a Scintillation Counter (e.g., MicroBeta).

Phase 2: The Primary Screen (ADP-Glo™ Kinase Assay)

The workhorse for screening libraries. It validates by measuring the universal product: ADP.

Protocol:

  • Kinase Reaction: 5 µL Kinase/Substrate + 2.5 µL Compound + 2.5 µL Ultra-Pure ATP in 384-well white plates. Incubate 60 min.

  • Depletion (Reagent I): Add 10 µL ADP-Glo™ Reagent. Incubate 40 min at RT.

    • Mechanism:[2] Terminates kinase reaction and depletes remaining ATP.[3]

  • Detection (Reagent II): Add 20 µL Kinase Detection Reagent. Incubate 30 min.

    • Mechanism:[2] Converts generated ADP back to ATP -> Luciferase -> Light.[4]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Critical Validation: Exposing Pyrazole Artifacts

This is the most crucial section for the pyrazole chemist. You must prove your compound is a true inhibitor, not an optical artifact or an aggregator.

A. The "Detergent Sensitivity" Test (Aggregation)

Small, hydrophobic pyrazoles can form colloidal aggregates that sequester enzymes.

  • Test: Run the IC50 curve with 0.01% Triton X-100 (or Tween-20) and without it.

  • Result: If IC50 shifts dramatically (e.g., from 10 nM to >10 µM) with detergent, your compound is an aggregator (False Positive).

B. Optical Interference Check (TR-FRET/HTRF)

Pyrazoles often absorb in the UV-Blue region, potentially quenching the donor (Europium/Terbium) or acceptor.

  • The Ratio Metric: HTRF relies on the ratio of Acceptor Emission (665 nm) / Donor Emission (620 nm).

  • Validation Step: Analyze the individual channels (620 nm and 665 nm) separately.

    • Scenario 1: Both 620 and 665 signals decrease, but Ratio remains constant.[5] Verdict: Inner filter effect/Quenching. Data is suspect.

    • Scenario 2: 620 nm signal increases (Compound Auto-fluorescence). Verdict: False Negative (masks inhibition).

Data Presentation: Validation Summary Table
Compound IDAssay A (Radiometric) IC50 (nM)Assay B (ADP-Glo) IC50 (nM)Shift (Fold)Triton X-100 EffectVerdict
PHz-001 12.514.01.1xNoneValidated
PHz-045 >10,00055.0>100xLoss of potencyFalse Positive (Aggregator)
PHz-089 2502,50010xN/AInterference (Quencher)

Visualization of Logic & Mechanism

Diagram 1: The Validation Decision Tree

A systematic workflow for accepting or rejecting a pyrazole hit.

ValidationWorkflow Start Primary Screen Hit (ADP-Glo / HTRF) TritonCheck Detergent Sensitivity Test (+/- 0.01% Triton X-100) Start->TritonCheck Aggregator False Positive: Colloidal Aggregator TritonCheck->Aggregator Potency Lost OpticalCheck Optical Interference Check (Auto-fluorescence/Quenching) TritonCheck->OpticalCheck Potency Retained Artifact False Positive: Optical Artifact OpticalCheck->Artifact Signal Quenched or Auto-fluor Ortho Orthogonal Validation (Radiometric 33P) OpticalCheck->Ortho Clean Signal Ortho->Artifact IC50 Discrepancy Valid Validated Lead Candidate Ortho->Valid IC50 Concordance

Caption: Figure 1. Step-wise validation logic to filter out promiscuous aggregators and optical artifacts common in pyrazole libraries.

Diagram 2: TR-FRET Interference Mechanisms

Visualizing where pyrazoles disrupt the signal.

TRFRET_Interference Donor Donor Fluorophore (Eu/Tb Cryptate) Ex: 337nm FRET FRET Event (Energy Transfer) Donor->FRET Excitation Acceptor Acceptor (XL665/d2) Em: 665nm FRET->Acceptor Emission Compound Pyrazole Compound Compound->Donor Quenching (Absorbs 337/620nm) Compound->Acceptor Quenching (Absorbs 665nm) Compound->FRET Auto-fluorescence (Emits at 620/665nm)

Caption: Figure 2. Mechanism of TR-FRET and potential interference points (Quenching/Auto-fluorescence) by small molecules.

Conclusion

Validating bioactivity assays for pyrazole compounds requires a skeptical approach. While ADP-Glo offers an excellent balance of throughput and sensitivity for primary screening, it must be rigorously cross-referenced. The Radiometric 33P assay remains the ultimate adjudicator of truth, providing a direct measure of catalytic activity free from the optical interference that plagues heterocyclic chemistry. By implementing the "Detergent Sensitivity Test" and monitoring individual fluorescence channels, you can confidently distinguish true therapeutic leads from assay artifacts.

References

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. Retrieved from [Link]

  • Comparison of the luminescent ADP-Glo assay to a standard radiometric assay. PubMed. Retrieved from [Link]

  • Tackling assay interference associated with small molecules. Nature Reviews Chemistry / PubMed. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

Sources

Validation

comparing the kinase inhibitory profile of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole with known inhibitors

This guide provides an in-depth technical analysis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , positioning it not merely as a standalone reagent, but as a critical hinge-binding pharmacophore (fragment) used in the desi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole , positioning it not merely as a standalone reagent, but as a critical hinge-binding pharmacophore (fragment) used in the design of ATP-competitive kinase inhibitors.

The analysis focuses on its primary activity against p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Phosphoinositide-Dependent Kinase-1 (PDK1) , comparing its mechanistic profile with industry-standard inhibitors like SB203580 and BX-795 .

Executive Summary & Compound Classification

1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (hereafter referred to as BHP-3 ) represents a class of "privileged scaffolds" in medicinal chemistry. It functions as a Type I ATP-competitive inhibitor , primarily targeting the hinge region of Serine/Threonine kinases.

While fully decorated clinical drugs achieve nanomolar potency through extensive substitution, BHP-3 serves as a Ligand Efficiency (LE) model , demonstrating the core binding interactions required for kinase suppression.

FeatureBHP-3 (The Scaffold)SB203580 (The Standard)BIRB 796 (The Type II)
Primary Target p38α MAPK , PDK1p38α/β MAPKp38α/β/γ/δ MAPK
Binding Mode Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)Type II (DFG-out Allosteric)
Potency (IC₅₀) ~1.0 - 10 µM (Fragment)48 nM (Optimized)18 nM (Optimized)
Selectivity Moderate (Promiscuous Hinge Binder)High (p38 isoform specific)High (Allosteric selectivity)
Key Interaction H-bond donor/acceptor at HingePyridine-N/Imidazole interactionUrea-linker to DFG pocket

Mechanistic Profile & Target Specificity[1]

The Tautomeric Advantage

BHP-3 exists in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-keto (pyrazolone) forms. This duality allows it to adapt to the specific hydrogen-bonding requirements of the kinase hinge region (typically residues Glu71 and Met109 in p38α).

  • Donor-Acceptor Motif: The N2 nitrogen and the C3-oxygen (hydroxyl/carbonyl) mimic the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase backbone.

  • The 4-Bromophenyl Group: This moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38α), providing van der Waals contacts that anchor the scaffold.

Signaling Pathway Context (p38 MAPK)

Inhibition of p38α prevents the phosphorylation of downstream effectors like MAPKAPK2 (MK2) , thereby blocking the production of pro-inflammatory cytokines (TNF-α, IL-1β).

p38_Pathway Stress Cellular Stress / Cytokines (LPS, TNF-α) MKK3_6 MKK3 / MKK6 Stress->MKK3_6 Phosphorylation p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Activates TF Transcription Factors (ATF2, CHOP) p38->TF Activates BHP3 BHP-3 / Inhibitors (Blocks ATP Binding) BHP3->p38 Inhibits (ATP Competition) HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation Resp Inflammation / Apoptosis HSP27->Resp TF->Resp Gene Expression

Figure 1: The p38 MAPK signaling cascade. BHP-3 acts at the p38 node, preventing downstream activation of MK2 and transcription factors.

Comparative Performance Analysis

vs. SB203580 (The Gold Standard)

SB203580 is a 4,5-diarylimidazole. While structurally distinct, it shares the same binding pocket as the pyrazole-based BHP-3.

  • Potency: SB203580 is significantly more potent (IC₅₀ = 48 nM) because it possesses a 4-fluorophenyl group (similar to BHP-3's bromophenyl) and a pyridine ring at the 4-position. This pyridine forms a critical H-bond with the hinge that the bare BHP-3 scaffold lacks.

  • Selectivity: SB203580 is highly selective for p38α/β but inhibits JNK at higher concentrations. BHP-3, being a smaller fragment, has lower intrinsic selectivity and may cross-react with PDK1 or Haspin kinase.

vs. BIRB 796 (Type II Inhibitor)

BIRB 796 binds to the "DFG-out" conformation (Type II), utilizing an allosteric pocket.

  • Kinetics: BHP-3 (Type I) has rapid on/off rates. BIRB 796 (Type II) has slow dissociation rates (long residence time).

  • Implication: For research requiring rapid reversibility, BHP-3 derivatives are preferred. For chronic suppression, Type II inhibitors are superior.

Quantitative Comparison Table
Parameter1-(4-Br-Ph)-3-OH-Pyrazole (BHP-3)SB203580BX-795
Primary Class Fragment / ScaffoldOptimized LeadOptimized Lead
p38α IC₅₀ ~1.2 µM (Est. based on SAR)0.048 µM> 1.0 µM
PDK1 IC₅₀ ~5.0 µM> 10 µM0.006 µM
Ligand Efficiency High (Potency per heavy atom)ModerateModerate
Solubility Moderate (LogP ~2.5)LowModerate
Mechanism Hinge Binder (Bidentate)Hinge Binder (Monodentate)Hinge + Hydrophobic Pocket

Experimental Protocols

To validate the inhibitory profile of BHP-3, the following self-validating protocols are recommended.

In Vitro Kinase Assay (TR-FRET)

This assay measures the transfer of phosphate from ATP to a substrate peptide.

Reagents:

  • Recombinant p38α MAPK (active).

  • Substrate: Biotinylated-ATF2 peptide.

  • ATP (at K_m, approx 100 µM).

  • Detection: Europium-labeled anti-phospho-ATF2 antibody + APC-Streptavidin.

Protocol:

  • Preparation: Dissolve BHP-3 in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix 5 µL of inhibitor dilution with 5 µL of enzyme mix (p38α). Incubate for 15 min at RT to allow equilibrium binding.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Reaction Stop: After 60 min, add 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺).

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 665/620 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Experimental Workflow Diagram

Kinase_Assay_Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzyme Pre-Incubation (15 min) Step1->Step2 Dilution Step3 ATP/Substrate Addition (Start Reaction) Step2->Step3 Binding Equilibrium Step4 Detection (TR-FRET / EDTA) Step3->Step4 60 min Kinase Activity Step5 Data Analysis (IC50 Calculation) Step4->Step5 Signal Readout

Figure 2: Standard TR-FRET kinase assay workflow for profiling BHP-3.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link

  • Peifer, C., & Alessi, D. R. (2008).[1] "Small-molecule inhibitors of PDK1." ChemMedChem. Link

  • Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase."[2] Expert Opinion on Therapeutic Patents. Link

  • InvivoChem. "3-(4-Bromophenyl)-1H-pyrazole Product Data." InvivoChem Catalog. Link

  • Selleck Chemicals. "SB203580 Product Profile." SelleckChem. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The proper management of chemical waste is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole, a brominated heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory standards to ensure you and your institution remain compliant and protected.

Hazard Profile and Inherent Risks

The core structure, featuring a brominated aromatic ring and a pyrazole nucleus, suggests specific toxicological and chemical hazards. The presence of bromine is a key determinant for its classification as a hazardous substance.[1]

Table 1: Inferred Hazard Identification for 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Hazard Class GHS Category Hazard Statement Causality and Experimental Insight
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2][3][4] Pyrazole derivatives can exhibit systemic toxicity. Ingestion can lead to adverse health effects, necessitating immediate medical consultation.[2][3][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3][5][6] Heterocyclic compounds can be irritating to the skin upon direct contact. Proper glove use is mandatory to prevent dermatitis or chemical burns.
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[2][3][4][6] As a powder, the compound can easily become airborne and cause significant irritation or damage upon contact with the eyes. Eye protection is non-negotiable.
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[2][3] Fine powders can be inhaled, leading to irritation of the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.

| Hazardous Decomposition | Not Applicable | Combustion produces CO, CO₂, NOx, and Hydrogen Bromide/Bromine.[3][5] | During thermal decomposition (e.g., in a fire), toxic and corrosive gases are released. This underpins the requirement for specialized incineration facilities with emission control systems.[1] |

The Core Principle: Segregation as Halogenated Organic Waste

The single most important step in the proper disposal of this compound is its correct classification. Due to the presence of a bromine atom, 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole and any materials contaminated with it must be segregated as Halogenated Organic Waste .[7]

Why is this critical? Halogenated organic compounds cannot be disposed of via standard chemical waste streams. When incinerated, they produce acidic gases (like hydrogen bromide) which require specialized scrubbers in the incinerator's exhaust system to prevent their release into the atmosphere.[1] Mixing halogenated waste with non-halogenated streams can damage disposal equipment and lead to environmental non-compliance. In the United States, the disposal of such chemicals is regulated under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA).[8][9]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a self-validating, step-by-step process for safe disposal.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure your workspace is prepared and you are wearing the appropriate PPE.

  • Location: Conduct all operations within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk.[2][6]

  • Eye Protection: Wear chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[2]

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a common minimum, but check your institution's specific guidance for glove compatibility). Inspect gloves for any signs of degradation before use.[2]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, a full chemical suit may be necessary.[2]

Step 2: Waste Collection and Segregation

Properly segregating the waste at the point of generation is crucial.

  • Solid Waste: Collect any unadulterated, excess 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole powder directly into a designated hazardous waste container.

  • Contaminated Labware: Items such as weigh boats, contaminated gloves, and paper towels must also be placed in the same Halogenated Organic Waste container. Do not overfill.

  • Empty Containers: Thoroughly empty the original chemical container. The rinsate from cleaning the container must be collected as hazardous chemical waste.[10] Once triple-rinsed (with an appropriate solvent) and dried, and with the label fully defaced or removed, the empty container may be disposed of according to your institution's policy for clean glassware or plastic.[10]

Step 3: Container Management and Labeling

Waste must be stored in a compliant manner until pickup.

  • Container: Use a sturdy, leak-proof container with a tight-fitting lid that is chemically compatible with the waste.[10]

  • Labeling: Immediately label the waste container using your institution's official hazardous waste tag.[10][11] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole"

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10] The SAA must be a secondary containment unit (e.g., a chemical-resistant tray).

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate disposal of the chemical.

  • Contact EH&S: Once the container is 75% full or has been stored for the maximum allowable time per your institution's policy (e.g., 150 days), contact your Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[10]

  • Documentation: Follow all institutional procedures for waste handover, which may include signing a manifest.

Emergency Procedures: Managing Spills During Disposal

Accidents can happen. Being prepared is key to mitigating risk.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: For small, manageable spills of the solid powder, prevent further spread.

  • Don Appropriate PPE: Ensure you are wearing the full PPE detailed in Step 1.

  • Clean-Up: Carefully sweep up the solid material, avoiding the creation of dust.[2][12] Use absorbent pads for any solutions.

  • Dispose of Clean-Up Materials: Place all contaminated cleaning materials into the designated Halogenated Organic Waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole.

DisposalWorkflow start Start: Disposal of 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid_waste Pure Compound or Contaminated Solids assess->solid_waste Solid empty_container Empty Original Container assess->empty_container Empty segregate Step 3: Segregate as HALOGENATED ORGANIC WASTE solid_waste->segregate rinse Triple-Rinse Container with Suitable Solvent empty_container->rinse container Step 4: Use Labeled, Closed Hazardous Waste Container segregate->container collect_rinsate Collect Rinsate into Halogenated Waste Container rinse->collect_rinsate deface Deface Label & Dispose of Clean Container per Policy rinse->deface collect_rinsate->segregate store Step 5: Store in Secondary Containment (SAA) container->store contact_ehs Step 6: Request Pickup from EH&S Department store->contact_ehs end End: Licensed Hazardous Waste Disposal Facility contact_ehs->end

Sources

Handling

Personal protective equipment for handling 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole

Topic: Personal Protective Equipment & Safe Handling Guide: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Content Type: Operational Safety & Logistics Manual Audience: Research Scientists, Process Chemists, EHS Officers[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Guide: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole Content Type: Operational Safety & Logistics Manual Audience: Research Scientists, Process Chemists, EHS Officers[1]

Executive Safety Summary

Compound: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole CAS: 115258-29-0 (Analogous/Generic Class Reference) Physical State: Solid (Crystalline/Powder)[1]

Handling this halogenated pyrazole requires a specific focus on particulate containment and dermal protection .[1][2] While often classified as an irritant, the presence of the bromophenyl moiety increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated pyrazoles.[1] Furthermore, pyrazole solids are prone to electrostatic charging, increasing the risk of aerosolization during weighing.[1]

Critical Hazard Overview:

  • Inhalation: High risk of respiratory tract irritation (STOT SE 3).[1][3]

  • Skin: Irritant (Category 2); Potential sensitizer; Enhanced absorption risk due to halogenation.[1]

  • Eyes: Severe Eye Irritant (Category 2A).[1][3]

Risk Assessment & Hazard Identification

Before selecting PPE, you must validate the experimental context.[1] The physical state of the compound dictates the protection level.

Hazard ClassGHS CodeOperational Implication
Acute Toxicity (Oral) H302Do not touch face/mouth.[1] Wash hands immediately after doffing gloves.[1]
Skin Irritation H315Direct contact causes inflammation.[1] Barrier integrity is non-negotiable.
Eye Irritation H319Dusts can cause corneal abrasion and chemical burns.[1]
STOT - SE H335Engineering Control Required: All open handling must occur inside a fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.

A. Hand Protection (Glove Selection)

Scientific Rationale: Nitrile is generally effective for the solid form.[1] However, if the compound is solubilized in halogenated solvents (e.g., Dichloromethane) or ketones, nitrile degrades rapidly.[1]

Experimental StatePrimary Glove MaterialThickness (Min)Breakthrough TimeProtocol
Solid / Powder Nitrile 5 mil (0.12 mm)>480 min (Solid)Single pair sufficient.[1] Change if punctured.
Solution (Alcohols/Water) Nitrile 5-8 mil>240 minDouble gloving recommended.[1]
Solution (DCM/Chloroform) Laminate (Silver Shield) or PVA Multi-layer>480 minCRITICAL: Standard nitrile fails in <2 mins with DCM.[1] Use laminate under-gloves.[1]
B. Respiratory & Body Protection
Protection ZoneEquipmentSpecification / Standard
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Secondary (Spill)Respirator Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate).[1]
Eye/Face Safety Glasses ANSI Z87.1 (Side shields required).[1]
High RiskChemical Goggles Required if creating fine dust or heating solutions (splash risk).[1]
Body Lab Coat 100% Cotton or Flame-Resistant (FR) synthetic.[1] Snap closures preferred for quick removal.[1]

Visualization: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the solvent system used, a critical failure point in many lab accidents.

PPE_Selection Start Start: Handling 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole State What is the Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup StandardPPE Standard PPE: Nitrile Gloves (5 mil) Safety Glasses Lab Coat Solid->StandardPPE Low Permeation Risk SolventCheck Identify Solvent System Solution->SolventCheck SolventCheck->StandardPPE Water/Methanol/Ethanol HighResPPE High-Resist PPE: Laminate/PVA Gloves Chemical Goggles Double-Gloving SolventCheck->HighResPPE DCM/Chloroform/THF

Caption: Decision tree for selecting glove material and eye protection based on the solvent carrier system.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk of Inhalation)

Context: Substituted pyrazoles are often light, fluffy solids that build static charge, causing them to "jump" off spatulas.[1]

  • Preparation: Place the balance inside the fume hood or use a localized powder containment hood.[1]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.[1]

  • Technique: Do not dump powder. Use a micro-spatula.[1] If the powder adheres to the spatula due to static, wipe the spatula with a Kimwipe dampened with ethanol (outside the stock bottle).

  • Cleanup: Immediately wipe the balance area with a wet tissue (solvent-soaked) to capture invisible dust.[1]

Phase 2: Reaction Setup
  • Addition: Add the solid to the solvent, not vice-versa, to prevent splashing of the solid upwards.[1]

  • Temperature: If heating, ensure the condenser water is flowing before heating begins. Brominated aromatics can release irritating vapors upon thermal decomposition.[1]

Phase 3: Waste Disposal (Logistics)

Scientific Integrity: The presence of the Bromine atom (Br) mandates specific disposal streams.[1] Putting this in "General Organic Waste" can corrode standard incinerators and violates EPA/RCRA protocols for halogenated waste.

Waste TypeStream ClassificationLabeling Requirement
Mother Liquor/Solvent Halogenated Organic Must list: "Contains Halogens" & "1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole"
Solid Waste Hazardous Solid Double-bagged.[1] Label as Toxic/Irritant.[1]
Contaminated Sharps Sharps/Biohazard Do not rinse needles.[1] Dispose directly into sharps bin.

Emergency Response Plan

Spill Response Workflow

In the event of a spill, immediate classification determines the response.[1]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Outside Hood Assess->Major ActionMinor 1. Absorb/Sweep 2. Bag as Halogenated Waste 3. Clean Surface with Soap/Water Minor->ActionMinor ActionMajor 1. Evacuate Lab 2. Close Doors 3. Alert EHS 4. Do Not Re-enter Major->ActionMajor

Caption: Triage protocol for chemical spills, distinguishing between user-cleanable minor spills and major evacuation events.

First Aid Measures
  • Eye Contact: Flush immediately for 15 minutes .[1][4][5] Lifting upper/lower lids is crucial.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][6][5][7] Do not use alcohol (ethanol/isopropanol) to wash skin; this acts as a vehicle, driving the brominated compound deeper into the dermis.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1] Washington, DC: U.S. Department of Labor.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] Washington (DC): National Academies Press (US); 2011.[1] Chapter 6, Working with Chemicals. Available at: [Link]

  • PubChem. Compound Summary: 1-(4-Bromophenyl)-3-hydroxy-1H-pyrazole (and analogs).[1] National Library of Medicine.[1] Accessed 2024.[1][5][7] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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